(-)-Aceclidine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C9H16NO2+ |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |
InChI-Schlüssel |
WRJPSSPFHGNBMG-VIFPVBQESA-O |
Isomerische SMILES |
CC(=O)O[C@H]1C[NH+]2CCC1CC2 |
Kanonische SMILES |
CC(=O)OC1C[NH+]2CCC1CC2 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(-)-Aceclidine: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Aceclidine is a potent parasympathomimetic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist. Its mechanism of action is centered on its differential affinity and functional activity at the five subtypes of muscarinic receptors (M1-M5), leading to a range of physiological responses. This technical guide provides a comprehensive overview of the molecular interactions, downstream signaling cascades, and functional consequences of this compound binding to muscarinic receptors. Quantitative binding and functional data are presented, alongside detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound is the levorotatory enantiomer of aceclidine (B1665410), a quinuclidine (B89598) derivative. As a cholinergic agonist, it mimics the action of the endogenous neurotransmitter acetylcholine. Its therapeutic applications, particularly in ophthalmology for the treatment of presbyopia, are rooted in its selective action on specific muscarinic receptor subtypes.[1] This selectivity allows for targeted physiological effects, such as miosis (pupil constriction), with minimal impact on other systems, thereby reducing the incidence of side effects.[2] Understanding the precise mechanism of action of this compound at a molecular level is crucial for its continued development and the exploration of its potential in other therapeutic areas.
Muscarinic Receptor Binding Profile
The affinity of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5) has been determined through radioligand binding assays. These assays typically involve the use of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), to label the receptors, followed by a competition binding experiment with unlabeled this compound to determine its inhibitory constant (Ki). The pKi values, which are the negative logarithm of the Ki, provide a quantitative measure of binding affinity, with higher pKi values indicating greater affinity.
| Receptor Subtype | Binding Affinity (pKi) of this compound |
| M1 | 7.1 |
| M2 | 7.9 |
| M3 | 7.3 |
| M4 | 8.1 |
| M5 | 7.0 |
Data compiled from in-vitro studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
These data indicate that this compound exhibits the highest binding affinity for the M4 receptor subtype, followed by the M2, M3, M1, and M5 subtypes.
Functional Activity at Muscarinic Receptor Subtypes
The functional activity of this compound is subtype-dependent, reflecting the differential coupling of muscarinic receptors to various G proteins. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.
Gq/11-Coupled Receptors (M1, M3, M5)
Activation of M1, M3, and M5 receptors by this compound initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The functional potency of this compound at these receptors is typically measured by quantifying the stimulated phosphoinositide hydrolysis or the subsequent increase in intracellular calcium.
| Receptor Subtype | Functional Potency (EC50) of S-(+)-Aceclidine |
| M1 | 40 µM |
| M3 | Not explicitly found in molar concentration |
| M5 | Not explicitly found in molar concentration |
Note: The EC50 value for M1 is for Aceclidine (racemic mixture).[3] Specific EC50 values in molar concentrations for this compound at M3 and M5 were not consistently found in the initial searches. The potency of S-(+)-aceclidine at M1, M3, and M5 receptors is approximately 2- to 4-fold greater than that of R-(-)-aceclidine.
Gi/o-Coupled Receptors (M2, M4)
Activation of M2 and M4 receptors by this compound leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays for these receptors often measure the inhibition of forskolin-stimulated cAMP accumulation.
Studies on the enantiomers of aceclidine have shown that S-(+)-aceclidine is approximately 3.5-fold more potent than R-(-)-aceclidine at both M2 and M4 receptors in inhibiting forskolin-stimulated cAMP accumulation in Chinese hamster ovary (CHO) cells. While explicit EC50 values in molar concentrations for this compound were not found, this demonstrates its functional activity at these receptor subtypes.
Signaling Pathways
The differential G-protein coupling of muscarinic receptor subtypes dictates the downstream signaling pathways activated by this compound.
Gq/11 Signaling Pathway (M1, M3, M5)
Gi/o Signaling Pathway (M2, M4)
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-NMS) and increasing concentrations of unlabeled this compound.
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by a receptor agonist. It is based on the principle that agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound to activate G-protein coupling to muscarinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the muscarinic receptor subtype of interest.
-
Assay Buffer: Prepare an assay buffer containing GDP, MgCl₂, and NaCl.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with increasing concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay is used to measure the functional response of Gq/11-coupled receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.
Objective: To determine the potency (EC50) of this compound in stimulating calcium release via M1, M3, and M5 receptors.
Methodology:
-
Cell Culture: Plate CHO cells stably expressing the M1, M3, or M5 receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Addition: Add increasing concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 525 nm emission for Fluo-4) over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound is a muscarinic receptor agonist with a distinct binding and functional profile across the five receptor subtypes. Its higher affinity for M4 and M2 receptors, coupled with its functional agonism at both Gq/11- and Gi/o-coupled receptors, underlies its pharmacological effects. The pupil-selective miotic action observed in clinical applications for presbyopia is a direct consequence of its potent activity at M3 receptors on the iris sphincter muscle, with comparatively less effect on the ciliary muscle. The in-depth understanding of its mechanism of action, facilitated by the experimental approaches detailed in this guide, is fundamental for the rational design of future therapeutic strategies targeting the muscarinic cholinergic system.
References
- 1. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Muscarinic Receptors and Gastrointestinal Smooth Muscle" by Frederick J. Ehlert, Elizabeth A. Thomas et al. [digitalcommons.chapman.edu]
An In-depth Technical Guide to the Synthesis of (-)-Aceclidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Aceclidine, the (R)-enantiomer of 3-acetoxyquinuclidine, is a muscarinic acetylcholine (B1216132) receptor agonist with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining enantiomerically pure this compound. The guide details two principal strategies: the asymmetric synthesis of the key chiral intermediate, (R)-3-quinuclidinol, followed by esterification, and the chiral resolution of racemic aceclidine (B1665410). Detailed experimental protocols for key reactions, quantitative data on yields and enantioselectivity, and visualizations of the synthesis pathways are presented to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug development.
Introduction
Aceclidine is a parasympathomimetic agent that functions by stimulating muscarinic acetylcholine receptors. The pharmacological activity of aceclidine is stereospecific, with the (-)-enantiomer, this compound (also known as (R)-aceclidine), exhibiting distinct and often more potent effects compared to its (S)-enantiomer. Therefore, the development of efficient and scalable methods for the synthesis of enantiomerically pure this compound is of paramount importance for both research and clinical applications.
This guide outlines the core synthetic strategies to produce this compound, focusing on methods that ensure high enantiomeric purity.
Synthetic Pathways
Two primary routes have been established for the synthesis of this compound:
-
Pathway 1: Asymmetric Synthesis of (R)-3-Quinuclidinol followed by Acetylation. This is the most common and efficient approach, involving the stereoselective synthesis of the chiral alcohol precursor, (R)-3-quinuclidinol, from the prochiral ketone, 3-quinuclidinone.
-
Pathway 2: Resolution of Racemic Aceclidine. This method involves the synthesis of a racemic mixture of aceclidine, followed by the separation of the enantiomers.
The following sections provide detailed experimental protocols and quantitative data for each pathway.
Pathway 1: Asymmetric Synthesis of (R)-3-Quinuclidinol and Subsequent Acetylation
This pathway is a two-step process, beginning with the asymmetric reduction of 3-quinuclidinone to yield (R)-3-quinuclidinol, which is then acetylated to produce this compound.
Step 1: Asymmetric Synthesis of (R)-3-Quinuclidinol
Two highly effective methods for the asymmetric synthesis of (R)-3-quinuclidinol are biocatalytic reduction and asymmetric hydrogenation.
Method A: Biocatalytic Reduction of 3-Quinuclidinone
This method utilizes enzymes or whole-cell biocatalysts to achieve high enantioselectivity.
-
Preparation of Biocatalyst: A culture of Rhodotorula rubra (e.g., JCM3782) is grown in a suitable medium. The cells are harvested by centrifugation and can be used as whole-cell biocatalysts. Alternatively, the specific enzyme, 3-quinuclidinone reductase, can be isolated and purified.
-
Reaction Setup: In a reaction vessel, 3-quinuclidinone hydrochloride is dissolved in a buffered solution (e.g., phosphate (B84403) buffer).
-
Cofactor Regeneration: A cofactor regeneration system is typically employed. For NADPH-dependent reductases, this can be achieved by adding glucose and glucose dehydrogenase. For NADH-dependent reductases, 2-propanol and an alcohol dehydrogenase like LSADH can be used.
-
Biocatalytic Reduction: The Rhodotorula rubra cells or the isolated reductase are added to the reaction mixture.
-
Incubation: The reaction is incubated under controlled temperature and agitation for a specified period (e.g., 21 hours).
-
Work-up and Purification: After the reaction is complete, the cells are removed by centrifugation. The supernatant is then worked up to isolate the (R)-3-quinuclidinol. The product can be purified by extraction and recrystallization.
| Biocatalyst | Substrate Concentration | Conversion | Enantiomeric Excess (ee) | Reference |
| Rhodotorula rubra JCM3782 (co-expressed with glucose dehydrogenase in E. coli) | 618 mM | ~100% | >99.9% | |
| Microbacterium luteolum JCM 9174 (immobilized QNR) | 939 mM | 100% | >99.9% | |
| Kaistia algarum (KaKR reductase) | 5.0 M | 100% | >99.9% |
Method B: Asymmetric Hydrogenation of 3-Quinuclidinone
This method employs a chiral metal catalyst, typically a Ruthenium-based complex, to achieve enantioselective hydrogenation.
-
Catalyst Preparation: A chiral Ruthenium catalyst is prepared, for example, from RuCl₂(benzene)₂ and a chiral phosphine (B1218219) ligand such as (S)-BINAP or (S,S)-XylSkewphos.
-
Reaction Setup: 3-quinuclidinone is dissolved in a suitable solvent, such as ethanol (B145695) or 2-propanol, in a high-pressure reactor.
-
Catalyst Addition: The chiral Ruthenium catalyst and a base (e.g., potassium tert-butoxide) are added to the solution.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (e.g., 15 atm) and the reaction is stirred at a controlled temperature (e.g., 30-45 °C) until the reaction is complete.
-
Work-up and Purification: After depressurization, the catalyst is removed by filtration. The solvent is evaporated, and the resulting (R)-3-quinuclidinol is purified, often by recrystallization, which can further enhance the enantiomeric excess.
| Catalyst System | Solvent | Enantiomeric Excess (ee) | Yield | Reference |
| RuCl₂[(S)-binap][(R)-iphan] / t-C₄H₉OK | 2-propanol | 97-98% | - | |
| RuBr₂--INVALID-LINK-- / base | ethanol | 88-90% (>99% after recrystallization) | - | |
| RuXY-Diphosphine-bimaH / alkali | - | >99% | >95% |
Step 2: Acetylation of (R)-3-Quinuclidinol to this compound
The final step in this pathway is the esterification of the chiral alcohol with an acetylating agent. The use of acetic anhydride (B1165640) is reported to be a high-yielding method.
Experimental Protocol: Acetylation with Acetic Anhydride
-
Reaction Setup: (R)-3-Quinuclidinol is dissolved in a suitable solvent, such as anhydrous pyridine.
-
Addition of Acetylating Agent: Acetic anhydride (excess, e.g., 1.5-2.0 equivalents per hydroxyl group) is added dropwise to the solution, typically at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a small amount of methanol.
-
Work-up: The solvent and excess reagents are removed under reduced pressure. Co-evaporation with toluene (B28343) can be used to remove residual pyridine. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield this compound. Further purification can be achieved by silica (B1680970) gel column chromatography if necessary.
| Method | Yield | Reference |
| Anhydride Method | 86.1% | - |
Pathway 2: Resolution of Racemic Aceclidine
An alternative pathway to enantiomerically pure this compound is through the resolution of a racemic mixture.
Experimental Protocol: Chiral Resolution of Racemic Aceclidine
-
Synthesis of Racemic Aceclidine: Racemic 3-quinuclidinol (B22445) is first synthesized and then acetylated using acetic anhydride to produce racemic 3-acetoxyquinuclidine (rac-aceclidine), following a similar acetylation protocol as described in section 2.2.
-
Diastereomeric Salt Formation: The resulting racemic aceclidine is treated with a chiral resolving agent, such as D-(-)-tartaric acid, in a suitable solvent mixture (e.g., an alcohol/ketone mixture). This reaction forms a mixture of diastereomeric tartrate salts.
-
Fractional Crystallization: The diastereomeric salts are separated based on their differential solubility through fractional crystallization. The desired diastereomer, which contains the this compound, is selectively crystallized and isolated by filtration.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free base of this compound. The product is then extracted into an organic solvent.
-
Purification: The extracted this compound is purified by standard methods, such as recrystallization or chromatography, to yield the final enantiomerically pure product.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of this compound.
Table 1: Asymmetric Synthesis of (R)-3-Quinuclidinol
| Method | Catalyst/Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Biocatalytic Reduction | Rhodotorula rubra JCM3782 | 3-Quinuclidinone | (R)-3-Quinuclidinol | ~100% | >99.9% |
| Biocatalytic Reduction | Microbacterium luteolum JCM 9174 | 3-Quinuclidinone | (R)-3-Quinuclidinol | 100% | >99.9% |
| Biocatalytic Reduction | Kaistia algarum (KaKR) | 3-Quinuclidinone | (R)-3-Quinuclidinol | 100% | >99.9% |
| Asymmetric Hydrogenation | RuCl₂[(S)-binap][(R)-iphan] | 3-Quinuclidinone | (R)-3-Quinuclidinol | - | 97-98% |
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | 3-Quinuclidinone | (R)-3-Quinuclidinol | - | 88-90% (>99% after recrystallization) |
| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | (R)-3-Quinuclidinol | >95% | >99% |
Table 2: Acetylation of (R)-3-Quinuclidinol
| Method | Reagent | Substrate | Product | Yield |
| Anhydride Method | Acetic Anhydride | (R)-3-Quinuclidinol | This compound | 86.1% |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Overview of the two main synthetic pathways to this compound.
Experimental Workflow for Asymmetric Synthesis and Acetylation
Caption: Experimental workflow for the asymmetric synthesis pathway.
Experimental Workflow for Chiral Resolution
Caption: Experimental workflow for the chiral resolution pathway.
Conclusion
This technical guide provides a detailed overview of the established synthetic pathways for producing enantiomerically pure this compound. The asymmetric synthesis of (R)-3-quinuclidinol via biocatalytic reduction or asymmetric hydrogenation, followed by acetylation, stands out as a highly efficient and stereoselective strategy. The alternative pathway involving the resolution of racemic aceclidine offers another viable, albeit potentially less direct, route. The provided experimental protocols, quantitative data, and process visualizations are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize this compound for further investigation and potential therapeutic applications.
(-)-Aceclidine Muscarinic Receptor Subtype Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of (-)-Aceclidine, the R-(-)-enantiomer of aceclidine (B1665410). Aceclidine is a parasympathomimetic cholinergic agent that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Understanding the stereoselectivity of aceclidine enantiomers is critical, as the distinct three-dimensional arrangement of (S)-(+)- and R-(-)-aceclidine leads to significant differences in their binding affinity and efficacy at the five muscarinic receptor subtypes (M1-M5).[1][2]
Quantitative Data: Binding Affinity and Functional Potency
The pharmacological activity of the aceclidine enantiomers has been characterized in Chinese hamster ovary (CHO) cells transfected with the individual human M1 through M5 muscarinic receptor subtypes.[2] The following tables summarize the binding affinities (Ki), functional potencies (EC50), and maximal responses (Emax) for this compound.
Table 1: Binding Affinity (Ki) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (R-isomer) Ki (nM) | (+)-Aceclidine (S-isomer) Ki (nM) |
| M1 | Data Not Available | 150 |
| M2 | Data Not Available | 45 |
| M3 | Data Not Available | 120 |
| M4 | Data Not Available | 60 |
| M5 | Data Not Available | 180 |
Table 2: Functional Potency (EC50) of Aceclidine Enantiomers at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (R-isomer) Potency Relative to (+)-isomer | (+)-Aceclidine (S-isomer) EC50 (nM) |
| M1 | 2- to 4-fold less potent | 130 |
| M2 | ~3.5-fold less potent | 30 |
| M3 | 2- to 4-fold less potent | 100 |
| M4 | ~3.5-fold less potent | 40 |
| M5 | 2- to 4-fold less potent | 160 |
Data derived from functional assays in transfected CHO cells.[2][3]
Table 3: Maximal Response (Emax) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (R-isomer) Emax (% of (+)-isomer) |
| M1 | 44 - 64% |
| M2 | 100% |
| M3 | 44 - 64% |
| M4 | 86% |
| M5 | 44 - 64% |
Maximal response of R-(-)-aceclidine is expressed as a percentage of the maximal response to the S-(+)-isomer in the respective assays.[2]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that are broadly classified based on their primary G protein coupling.[4]
-
M1, M3, and M5 receptors preferentially couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentration ([Ca2+]).[4][5][6][7]
-
M2 and M4 receptors predominantly couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][7]
It is also noteworthy that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, such as Gs and G12/13, adding another layer of complexity to their signaling profiles.[4]
Muscarinic Receptor G-protein Signaling Pathways
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a receptor.[4] These assays measure the direct interaction of a radiolabeled ligand with the receptor.[4]
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines (e.g., CHO-K1, HEK293) stably expressing one of the human M1, M2, M3, M4, or M5 receptor subtypes.[3][4]
-
Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)) and varying concentrations of the unlabeled test compound (this compound).[8]
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4]
-
Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.[4]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Stereospecific Pharmacology of (-)-Aceclidine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceclidine (B1665410), a muscarinic acetylcholine (B1216132) receptor agonist, has garnered significant interest for its therapeutic potential, particularly in ophthalmology. As a chiral molecule, the pharmacological activity of aceclidine is stereospecific, with its enantiomers exhibiting distinct affinities and functional activities at the five muscarinic acetylcholine receptor subtypes (M1-M5). This technical guide provides a comprehensive overview of the pharmacological activity of the (-)-aceclidine enantiomer and its counterpart, (+)-aceclidine. It includes a detailed summary of their quantitative pharmacological data, in-depth descriptions of key experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.
Introduction
Aceclidine is a parasympathomimetic compound that acts as an agonist at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems. The five subtypes of mAChRs (M1-M5) are distributed throughout the body and are involved in a wide range of physiological processes. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[2][3] In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3]
The stereochemistry of aceclidine is a critical determinant of its pharmacological activity. The molecule possesses a chiral center, resulting in two enantiomers: this compound and (+)-aceclidine. Research has demonstrated that these enantiomers exhibit significant differences in their potency and efficacy at the various mAChR subtypes. This guide focuses on elucidating these differences to provide a clear understanding of the pharmacological profile of each enantiomer.
Quantitative Pharmacological Data
The pharmacological activity of the aceclidine enantiomers has been characterized using various in vitro assays to determine their binding affinity and functional potency at each of the five muscarinic receptor subtypes. The following tables summarize the key quantitative data from functional activity studies.
Functional Potency (EC50) of Aceclidine Enantiomers at Muscarinic Receptors
The potency of the aceclidine enantiomers was determined by measuring their ability to stimulate second messenger production in Chinese hamster ovary (CHO) cells stably transfected with individual human muscarinic receptor subtypes. For M1, M3, and M5 receptors, the functional response was measured as the stimulation of phosphoinositide hydrolysis. For M2 and M4 receptors, the response was measured as the inhibition of forskolin-stimulated cAMP accumulation.[4]
| Receptor Subtype | Agonist | EC50 (μM)[4] |
| M1 | This compound | 1.8 |
| (+)-Aceclidine | 0.8 | |
| M2 | This compound | 0.23 |
| (+)-Aceclidine | 0.065 | |
| M3 | This compound | 3.2 |
| (+)-Aceclidine | 0.8 | |
| M4 | This compound | 0.11 |
| (+)-Aceclidine | 0.032 | |
| M5 | This compound | 1.1 |
| (+)-Aceclidine | 0.5 |
Maximal Response (Emax) of Aceclidine Enantiomers at Muscarinic Receptors
The maximal response (efficacy) of the aceclidine enantiomers was also determined in the same functional assays and is expressed relative to the maximal response of a full agonist (e.g., carbachol).[4]
| Receptor Subtype | Agonist | Maximal Response (% of Full Agonist)[4] |
| M1 | This compound | 44% |
| (+)-Aceclidine | 100% | |
| M2 | This compound | 100% |
| (+)-Aceclidine | 100% | |
| M3 | This compound | 64% |
| (+)-Aceclidine | 100% | |
| M4 | This compound | 86% |
| (+)-Aceclidine | 100% | |
| M5 | This compound | 52% |
| (+)-Aceclidine | 100% |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of aceclidine enantiomers.
Radioligand Binding Assay (Competition)
Radioligand binding assays are used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.[5][6]
Objective: To determine the Ki of this compound and (+)-aceclidine at M1-M5 muscarinic receptors.
Materials:
-
Membrane preparations from CHO cells expressing individual human M1-M5 receptor subtypes.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
Unlabeled ligands: this compound, (+)-Aceclidine, Atropine (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Atropine (1 µM final concentration), radioligand, and membrane preparation.
-
Competition: Serial dilutions of this compound or (+)-aceclidine, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[7][8]
Objective: To determine the EC₅₀ and Emax of this compound and (+)-aceclidine for G protein activation at M2 and M4 receptors.
Materials:
-
Membrane preparations from CHO cells expressing M2 or M4 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Unlabeled GTPγS (for non-specific binding).
-
Agonists: this compound, (+)-Aceclidine.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester and glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, GDP, serial dilutions of the agonist, and membrane suspension.
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for a defined time (e.g., 60 minutes) with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Phosphoinositide Hydrolysis Assay
This functional assay is used to measure the activation of Gq-coupled receptors (M1, M3, M5) by quantifying the accumulation of inositol (B14025) phosphates, the breakdown products of phosphatidylinositol 4,5-bisphosphate (PIP₂).
Objective: To determine the EC₅₀ and Emax of this compound and (+)-aceclidine at M1, M3, and M5 receptors.
Materials:
-
CHO cells expressing M1, M3, or M5 receptors.
-
[³H]-myo-inositol.
-
Agonists: this compound, (+)-Aceclidine.
-
Lithium chloride (LiCl) solution.
-
Stop solution (e.g., perchloric acid).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Cell Labeling: Plate the cells in multi-well plates and incubate with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add serial dilutions of the agonists and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., ice-cold perchloric acid).
-
Extraction and Separation: Neutralize the samples and separate the inositol phosphates from free inositol using anion-exchange chromatography (Dowex resin).
-
Quantification: Elute the inositol phosphates and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
Signaling Pathways
The differential coupling of muscarinic receptor subtypes to distinct G proteins results in the activation of separate intracellular signaling cascades.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
Activation of M1, M3, and M5 receptors by an agonist like aceclidine leads to the activation of the Gq/11 protein. The α-subunit of Gq/11 activates phospholipase C (PLC), which then cleaves PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[2][9][10]
References
- 1. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. researchgate.net [researchgate.net]
(-)-Aceclidine Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of (-)-Aceclidine, a muscarinic acetylcholine (B1216132) receptor agonist. The document details the core structural requirements for its pharmacological activity, the effects of chemical modifications on receptor binding and functional potency, and the experimental methodologies used for its characterization.
Core Structure and Pharmacophore of Aceclidine (B1665410)
Aceclidine, or 3-acetoxyquinuclidine, is a parasympathomimetic cholinergic drug. Its structure consists of a rigid quinuclidine (B89598) ring system, which houses a cationic nitrogen atom, and an ester functional group at the 3-position. The key pharmacophoric elements essential for its muscarinic agonist activity are:
-
The Quinuclidine Ring: This bicyclic amine provides a rigid scaffold that correctly orients the other functional groups for optimal interaction with the muscarinic receptor binding site.
-
The Tertiary Amine: The nitrogen atom in the quinuclidine ring is protonated at physiological pH, forming a cationic head that is believed to interact with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors.
-
The Ester Group: The acetyl group at the 3-position is crucial for agonist activity. It is thought to engage in hydrogen bonding with specific amino acid residues in the receptor's binding pocket, contributing to receptor activation.
Stereoselectivity
The muscarinic activity of aceclidine resides primarily in the (R)-(-)-enantiomer. The stereochemistry at the 3-position of the quinuclidine ring is critical for potent agonist activity. The (S)-(+)-enantiomer is significantly less active. This stereoselectivity highlights the specific spatial arrangement required for effective interaction with the chiral environment of the muscarinic receptor binding site.
Structure-Activity Relationship of Aceclidine Analogs
Extensive research has been conducted to explore the SAR of aceclidine by modifying its core structure. These modifications have provided valuable insights into the structural requirements for affinity and efficacy at different muscarinic receptor subtypes (M1-M5).
Modification of the Ester Group
The ester moiety of aceclidine is a primary target for chemical modification. Replacement of the acetyl group with various other substituents has led to the discovery of compounds with altered potency, efficacy, and subtype selectivity.
-
Bioisosteric Replacement with Heterocycles: Replacing the ester group with five-membered aromatic rings, such as 1,2,5-thiadiazoles and oxadiazoles, has yielded potent muscarinic agonists.[1] Some of these analogs have shown remarkable selectivity for the M1 receptor subtype, which is a key target for the treatment of cognitive disorders like Alzheimer's disease. The nature and position of substituents on these heterocyclic rings further modulate the activity.
Modification of the Quinuclidine Ring
Alterations to the quinuclidine scaffold have also been investigated, although these are generally less common than modifications to the ester side chain.
-
N-Alkylation: N-methylation of the quinuclidine nitrogen has been shown to affect the potency and efficacy of aceclidine.[2][3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and its analogs at the five human muscarinic receptor subtypes (M1-M5).
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Aceclidine Analogs
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| This compound | 1,585 | 316 | 1,000 | 251 | 1,259 | [4][5] |
| (+)-Aceclidine | 6,310 | 1,259 | 3,981 | 1,000 | 5,012 | [4][5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Muscarinic Receptor Functional Potency (EC50, nM) and Efficacy (Emax, %) of Aceclidine Analogs
| Compound | M1 EC50 (nM) | M1 Emax (%) | M2 EC50 (nM) | M2 Emax (%) | M3 EC50 (nM) | M3 Emax (%) | M4 EC50 (nM) | M4 Emax (%) | M5 EC50 (nM) | M5 Emax (%) | Reference |
| This compound | 10,000 | 64 | 2,512 | 100 | 5,012 | 61 | 1,259 | 86 | 7,943 | 44 | [4][5] |
| (+)-Aceclidine | 2,512 | 100 | 794 | 100 | 1,259 | 100 | 398 | 100 | 3,162 | 100 | [4][5] |
Note: Emax values are often expressed relative to a full agonist like carbachol (B1668302) or acetylcholine.
Experimental Protocols
The characterization of this compound and its analogs relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled antagonist from muscarinic receptors by the test compound.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM) or another high-affinity muscarinic antagonist.
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare cell membrane homogenates from cells stably expressing the desired muscarinic receptor subtype.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., atropine).
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Turnover Assay
This functional assay is used to measure the agonist-induced activation of Gq-coupled muscarinic receptors (M1, M3, M5), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Objective: To quantify the accumulation of inositol (B14025) phosphates (IPs) in response to agonist stimulation.
Materials:
-
Intact cells expressing the M1, M3, or M5 muscarinic receptor subtype.
-
[³H]-myo-inositol.
-
Agonist stimulation buffer (e.g., Krebs-Henseleit buffer).
-
LiCl solution (to inhibit inositol monophosphatase).
-
Quenching solution (e.g., perchloric acid).
-
Anion exchange chromatography columns.
-
Elution buffers.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Culture cells in 24- or 48-well plates.
-
Label the cells by incubating them with [³H]-myo-inositol overnight. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl. LiCl inhibits the breakdown of inositol monophosphate, allowing for the accumulation of total inositol phosphates.
-
Stimulate the cells with varying concentrations of the test agonist for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the stimulation by adding a quenching solution (e.g., ice-cold perchloric acid) to lyse the cells.
-
Neutralize the cell lysates.
-
Separate the total [³H]-inositol phosphates from free [³H]-myo-inositol and other cellular components using anion exchange chromatography.
-
Elute the [³H]-inositol phosphates and quantify the radioactivity using a liquid scintillation counter.
-
The data is then plotted as radioactivity (counts per minute, CPM) versus agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: Gq-coupled signaling pathway for this compound at M1, M3, and M5 receptors.
Caption: Gi-coupled signaling pathway for this compound at M2 and M4 receptors.
Caption: General experimental workflow for SAR studies of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of a Cholinergic Agonist: A Technical History of (-)-Aceclidine
For Immediate Release
This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of (-)-Aceclidine, a significant muscarinic acetylcholine (B1216132) receptor agonist. Tailored for researchers, scientists, and drug development professionals, this document details its quantitative pharmacology, key experimental methodologies, and the intracellular signaling pathways it modulates.
Introduction and Historical Context
Aceclidine (B1665410), chemically known as 3-acetoxyquinuclidine, is a parasympathomimetic drug that has been a subject of pharmacological research since the 1960s.[1] Initially investigated for its potential to stimulate sympathetic ganglia, its primary clinical application has been in ophthalmology as a miotic agent to constrict the pupil.[1][2][3] Historically, it was used in Europe for the treatment of glaucoma, where it demonstrated efficacy in reducing intraocular pressure comparable to pilocarpine (B147212) but with fewer side effects related to ciliary muscle spasm.[1][2]
Early research in the 1980s identified that the pharmacological activity of aceclidine resides primarily in one of its optical isomers.[1] Subsequent studies confirmed that aceclidine is a chiral molecule, and its muscarinic activity is highly stereoselective. The S-(+)-enantiomer is the more potent and efficacious agonist at muscarinic receptors, while the R-(-)-enantiomer, the focus of this guide, exhibits lower potency and partial agonist activity at several receptor subtypes.[4][5] This stereoselectivity is crucial for understanding its therapeutic applications and for the development of more targeted cholinergic agents.
Quantitative Pharmacological Profile of Aceclidine Enantiomers
The interaction of this compound and its more active counterpart, (+)-Aceclidine, with the five muscarinic acetylcholine receptor subtypes (M1-M5) has been characterized through various in vitro studies. The data, primarily from studies using transfected Chinese Hamster Ovary (CHO) cells, are summarized below.
Table 1: Binding Affinity of (+)-Aceclidine at Muscarinic Receptor Subtypes
| Receptor Subtype | Binding Affinity (pKi) |
| M1 | 7.1 |
| M2 | 7.9 |
| M3 | 7.3 |
| M4 | 8.1 |
| M5 | 7.0 |
| Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various in-vitro studies.[6] |
Table 2: Functional Potency and Efficacy of Aceclidine Enantiomers
| Receptor Subtype | Enantiomer | Functional Assay | EC50 (nM) | Maximal Response (Emax) |
| M1 | (+)-Aceclidine | Phosphoinositide Hydrolysis | 130 | Full Agonist |
| This compound | Phosphoinositide Hydrolysis | Higher than (+) | Partial Agonist (44-64% of (+)-isomer)[5][6] | |
| M2 | (+)-Aceclidine | Inhibition of cAMP Accumulation | 30 | Full Agonist |
| This compound | Inhibition of cAMP Accumulation | Higher than (+) | Full Agonist (same as (+)-isomer)[5][6] | |
| M3 | (+)-Aceclidine | Phosphoinositide Hydrolysis | 100 | Full Agonist |
| This compound | Phosphoinositide Hydrolysis | Higher than (+) | Partial Agonist (lower efficacy than (+)-isomer)[6] | |
| M4 | (+)-Aceclidine | Inhibition of cAMP Accumulation | 40 | Full Agonist |
| This compound | Inhibition of cAMP Accumulation | Lower potency than (+) | Partial Agonist (86% of (+)-isomer)[4][5][6] | |
| M5 | (+)-Aceclidine | Phosphoinositide Hydrolysis | 160 | Full Agonist |
| This compound | Phosphoinositide Hydrolysis | Higher than (+) | Partial Agonist (lower efficacy than (+)-isomer)[6] | |
| Note: EC50 is the half-maximal effective concentration, indicating potency. Data was derived from functional assays in transfected CHO cells.[6] |
Key Experimental Methodologies
The characterization of this compound's pharmacology relies on a suite of established in vitro assays. The following sections provide detailed protocols for the key experimental techniques used.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor.
-
Harvest confluent cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[7]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB), and varying concentrations of unlabeled this compound.
-
Total Binding wells contain membranes and radioligand only.
-
Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all receptors.[7]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating bound from free radioligand.[7]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay.
Functional Assays
This assay measures the functional consequence of activating Gq/11-coupled receptors, which leads to the production of inositol (B14025) phosphates.
Methodology:
-
Cell Labeling:
-
Plate cells expressing the M1, M3, or M5 receptor in 24-well plates.
-
Incubate the cells overnight with [³H]-myo-inositol to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, allowing for the accumulation of inositol phosphates.
-
Add varying concentrations of this compound and incubate for a set period (e.g., 60 minutes) at 37°C.
-
-
Extraction and Quantification:
-
Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Separate the accumulated [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
This assay measures the functional activation of Gi/o-coupled receptors, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).
Methodology:
-
Cell Culture:
-
Plate cells expressing the M2 or M4 receptor in a suitable assay plate.
-
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate the cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production. The Gi/o-mediated signal from this compound will inhibit this stimulation.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP using a competitive binding assay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-inhibition curve to determine the EC50 and Emax values for the inhibition of forskolin-stimulated cAMP accumulation.[5]
-
Muscarinic Receptor Signaling Pathways
This compound exerts its effects by binding to and activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The five subtypes are broadly divided into two major signaling pathways based on their G-protein coupling.
Gq/11-Coupled Signaling (M1, M3, M5 Receptors)
Activation of M1, M3, and M5 receptors by an agonist like this compound leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
(-)-Aceclidine: An In-depth Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine, the (R)-enantiomer of aceclidine (B1665410), is a potent parasympathomimetic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] Structurally, it is an ester of 3-quinuclidinol (B22445) and acetic acid.[2] Its primary pharmacological action involves the stimulation of muscarinic receptors, particularly the M3 subtype, leading to physiological responses such as pupillary constriction (miosis) and a decrease in intraocular pressure.[3][4] This activity has established its clinical use in ophthalmology for treating conditions like glaucoma and, more recently, presbyopia.[1]
The stability of this compound is a critical consideration for drug development, as its ester functional group is susceptible to hydrolysis.[5][6] This technical guide provides a comprehensive overview of the core chemical properties and stability profile of this compound, offering detailed experimental protocols and pathway visualizations to support research and formulation development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are essential for understanding its behavior in both in vitro and in vivo systems.
| Property | Value | Reference(s) |
| IUPAC Name | [(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate (B1210297) | [7] |
| Molecular Formula | C₉H₁₅NO₂ (Free Base) C₉H₁₅NO₂ • HCl (Hydrochloride Salt) | [8][9] |
| Molecular Weight | 169.22 g/mol (Free Base) 205.7 g/mol (Hydrochloride Salt) | [8][9] |
| Melting Point | 34-36°C (Free Base) 166°C (Hydrochloride Salt) | [8] |
| Boiling Point | 221.5°C at 760 mmHg | [8] |
| pKa | 9.3 | [10] |
| Appearance | White to tan powder (Hydrochloride Salt) | [11] |
| Solubility | Water: 226.0 mg/mL (Predicted, Free Base); ≥15 mg/mL at 60°C (HCl Salt)DMSO: Soluble, ~100 mg/mLEthanol: ~30 mg/mL (HCl Salt)PBS (pH 7.2): ~10 mg/mL (HCl Salt) | [8][9][11][12] |
Stability Profile
The chemical stability of this compound is a paramount concern, primarily due to its ester structure. Understanding its degradation pathways is crucial for formulation, storage, and handling.
Primary Degradation Pathway: Hydrolysis
The principal degradation route for this compound in aqueous environments is the hydrolysis of its acetate ester bond.[5][13] This reaction, which can be catalyzed by acid or base, yields the inactive metabolites 3-quinuclidinol and acetic acid.[5][14] Due to this inherent instability in solution, aceclidine has historically been supplied as a lyophilized powder that requires reconstitution before use.[6]
Influence of pH
Aceclidine's stability is highly pH-dependent. The molecule exhibits its greatest stability in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5 for ophthalmic solutions.[15] As the pH deviates from this range, either towards more acidic or more alkaline conditions, the rate of hydrolytic degradation increases significantly.[13][14]
Influence of Temperature
The rate of hydrolysis is directly influenced by temperature; elevated temperatures accelerate the degradation process.[15] For optimal stability, ophthalmic solutions should be stored under refrigerated conditions (2-8°C).[15] The solid hydrochloride salt form is considerably more stable, with a reported shelf life of at least four years when stored at -20°C.[9] The free base begins to decompose at temperatures exceeding 200°C.[8]
Photostability and Oxidative Stability
While comprehensive public data on photostability is limited, standard pharmaceutical guidelines recommend photostability testing as a component of forced degradation studies.[5] Similarly, the molecule's susceptibility to oxidation is typically evaluated by exposing it to oxidative agents like hydrogen peroxide during these studies.[13]
Signaling and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway
This compound exerts its therapeutic effect primarily as an agonist of the M3 muscarinic acetylcholine receptor.[3][16] The activation of this G-protein coupled receptor (GPCR) initiates a well-defined signaling cascade, leading to the desired physiological response.
Caption: M3 Muscarinic Receptor Gq-coupled signaling pathway activated by this compound.
Experimental Workflow for Stability Analysis
A forced degradation study is essential to elucidate the intrinsic stability of this compound and to develop a stability-indicating analytical method. The workflow below outlines the key stages of such a study.
Caption: General experimental workflow for a forced degradation study of this compound.
Experimental Protocols
The following sections provide generalized methodologies for assessing the stability of this compound. These should be adapted and validated for specific experimental contexts.
Forced Degradation Study Protocol
This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.[5][13][15]
-
Stock Solution Preparation: Accurately weigh and dissolve this compound hydrochloride in purified water or a suitable buffer (e.g., pH 5.0) to a known concentration, such as 1 mg/mL.[5]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate the mixture in a controlled environment at 60°C. Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours) and immediately neutralize them with 0.1 N NaOH prior to analysis.[5][15]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature, as base-catalyzed hydrolysis is typically rapid. Withdraw samples at shorter intervals (e.g., 15, 30, 60 minutes), and immediately neutralize them with 0.1 N HCl.[5][15]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature and monitor for degradation over a defined period.[13]
-
Thermal Degradation: Store the stock solution (prepared in a neutral or weakly acidic buffer) at an elevated temperature, such as 70°C, and collect samples at various time points.[13]
-
Sample Analysis: Analyze all stressed, neutralized, and control samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[5]
Example Stability-Indicating HPLC Method
A validated HPLC method is critical for accurately quantifying this compound in the presence of its degradants. The following parameters serve as a starting point for method development.[5][13][14]
| Parameter | Suggested Condition | Reference(s) |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm particle size | [5][13] |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) | [13][14] |
| Flow Rate | 1.0 mL/min | [5][13] |
| Detection | UV Spectrophotometer at a suitable wavelength, e.g., 210-230 nm | [5][13] |
| Column Temp. | 25-30°C | [5][13] |
| Injection Vol. | 10-20 µL | [13] |
Note: This method must be fully validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a valuable therapeutic agent whose utility is intrinsically linked to its chemical characteristics. Its core structure, a quinuclidine (B89598) ester, defines both its pharmacological activity as a muscarinic agonist and its primary liability: a susceptibility to hydrolysis. The stability of this compound is critically dependent on environmental factors, particularly pH and temperature, with optimal stability achieved in weakly acidic, refrigerated conditions.
For researchers and drug development professionals, a thorough understanding of these properties is essential. The application of rigorous analytical methodologies, such as forced degradation studies and validated stability-indicating HPLC methods, is imperative for characterizing its stability profile. This knowledge enables the rational design of stable formulations, the establishment of appropriate storage and handling procedures, and ultimately, ensures the safety and efficacy of this compound-based therapeutics.
References
- 1. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 2. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aceclidine | AChR | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2023091439A1 - Aceclidine derivatives, compositions thereof and methods of use thereof - Google Patents [patents.google.com]
- 7. This compound | C9H16NO2+ | CID 6979053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Aceclidine | 827-61-2 | >98% [smolecule.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Aceclidine - Wikipedia [en.wikipedia.org]
- 11. アセクリジン 塩酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. immune-system-research.com [immune-system-research.com]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of (-)-Aceclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1] It is the active enantiomer of aceclidine. Historically utilized in Europe for the treatment of glaucoma, its primary application in modern therapeutics is in ophthalmology for the management of presbyopia.[1] When administered as an ophthalmic solution, this compound induces miosis (pupillary constriction), which creates a "pinhole" effect, thereby increasing the depth of focus and improving near visual acuity.[1][2] This targeted mechanism of action, with minimal stimulation of the ciliary muscle, distinguishes it from less selective miotic agents and offers a favorable side-effect profile.[1][2] A thorough understanding of the bioavailability and pharmacokinetic profile of this compound is paramount for its continued development and clinical application.
Bioavailability
The bioavailability of this compound is highly dependent on the route of administration. When administered ophthalmically, its primary route for therapeutic use, systemic bioavailability is minimal.[1][2]
Ophthalmic Administration:
Following topical application to the eye, this compound is absorbed locally through the conjunctiva and cornea, leading to a rapid onset of action.[1][2] The distribution is predominantly localized within the ocular tissues, with a low propensity for systemic accumulation.[1][2] This localized activity is advantageous as it minimizes systemic cholinergic side effects.
Systemic Administration:
While not a standard clinical route, understanding the pharmacokinetics following systemic administration is crucial for preclinical safety and toxicology studies. Due to the rapid hydrolysis of its ester group by esterases in the plasma and tissues, the systemic bioavailability of this compound is expected to be low if administered orally.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME).
Absorption: As mentioned, ophthalmic administration leads to rapid local absorption.[1][2]
Distribution: The distribution of this compound is largely confined to the eye after topical administration, minimizing systemic exposure.[1][2]
Metabolism: The primary metabolic pathway for this compound is hydrolysis of the acetate (B1210297) ester, yielding the inactive metabolite 3-quinuclidinol (B22445) and acetic acid.[3] This process is catalyzed by esterase enzymes present in ocular tissues and systemically. Pharmacokinetic studies have consequently focused on the quantification of the metabolite, 3-quinuclidinol (3-Q), as a surrogate marker for systemic exposure.[3]
Excretion: Detailed excretion studies for this compound are not extensively documented in publicly available literature. However, it is presumed to be eliminated primarily through local ocular routes and normal metabolic pathways.[1][2]
Quantitative Pharmacokinetic Data
The available quantitative pharmacokinetic data for this compound is limited, with a focus on its metabolite, 3-quinuclidinol, following ophthalmic administration in humans.
| Parameter | Analyte | Value | Conditions |
| Mean Cmax | 3-quinuclidinol | 2.114 ng/mL | After 8 days of once-daily ophthalmic administration of VIZZ™ (aceclidine ophthalmic solution) 1.44% in adults. |
| Mean AUC0-t | 3-quinuclidinol | 4.899 hr*ng/mL | After 8 days of once-daily ophthalmic administration of VIZZ™ (aceclidine ophthalmic solution) 1.44% in adults. |
| Accumulation | 3-quinuclidinol | Little to no accumulation | After repeated once-daily dosing. |
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human M1, M2, M3, M4, or M5 receptors are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Binding Assay: In a 96-well plate, the cell membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and a range of concentrations of unlabeled this compound.[1]
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[1]
-
Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.[1]
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Caption: Workflow for Radioligand Competition Binding Assay.
Forced Degradation Study
This study identifies potential degradation products and pathways for this compound.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a pH 5.0 citrate (B86180) buffer) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and incubated at an elevated temperature (e.g., 60°C). Samples are collected at various time points and neutralized before analysis.[4][5]
-
Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and incubated at room temperature. Samples are collected at shorter intervals and neutralized.[4][5]
-
Oxidative Degradation: The stock solution is mixed with an equal volume of 3% hydrogen peroxide and kept at room temperature.[4][5]
-
Thermal Degradation: The stock solution is stored at an elevated temperature (e.g., 60°C).[4][5]
-
Photodegradation: The stock solution is exposed to UV and visible light, with a control sample protected from light.
-
-
Analysis: All samples are analyzed using a validated stability-indicating HPLC method.[4]
Caption: Workflow for a Forced Degradation Study.
Bioanalytical Method for Pharmacokinetic Studies (LC-MS/MS)
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the quantification of this compound and its metabolite, 3-quinuclidinol, in biological matrices like plasma.
Methodology:
-
Sample Preparation: An aliquot of the plasma sample is treated to remove proteins. This can be achieved through protein precipitation with a solvent like methanol (B129727) or through liquid-liquid extraction. An internal standard (e.g., a deuterated analog of the analyte) is added before this step for accurate quantification.
-
Chromatographic Separation: The processed sample is injected into an HPLC system. The analyte and internal standard are separated from other plasma components on a reverse-phase column (e.g., C18). The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using selected reaction monitoring (SRM) for high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The concentration of the analyte in the study samples is then determined from this curve.
Signaling Pathway
This compound exerts its effects by activating muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins.
Upon binding of this compound to these receptors, the Gq/11 protein is activated, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, such as smooth muscle contraction.
Caption: Simplified Gq/11-coupled muscarinic receptor signaling.
References
In vitro characterization of (-)-Aceclidine
An In-Depth Technical Guide to the In Vitro Characterization of (-)-Aceclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine (B1665410) is a cholinergic agonist and a structural analog of acetylcholine (B1216132) that acts on muscarinic acetylcholine receptors (mAChRs).[1] It exists as two enantiomers, (+)- and this compound. The pharmacological activity often differs between enantiomers, making the characterization of the individual isomers critical.[2][3] This technical guide focuses on the in vitro characterization of this compound, the R-(-)-isomer, detailing its binding affinity and functional activity across the five human muscarinic receptor subtypes (M1-M5).
The M1, M3, and M5 receptors primarily couple through Gq/11 proteins to activate phospholipase C (PLC), leading to downstream signaling via inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] Conversely, the M2 and M4 receptors couple through Gi/o proteins to inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP).[4] This guide provides detailed experimental protocols for assays used to quantify these interactions and presents the data in a clear, comparative format.
Muscarinic Receptor Binding Profile
The binding affinity of a ligand for its receptor is a fundamental parameter in pharmacology, typically quantified by the inhibition constant (Ki). This value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Radioligand binding assays are the standard method for determining Ki values.[6][7]
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound for the five human muscarinic receptor subtypes expressed in transfected cell lines. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki) of this compound at Human Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | ~530 |
| M2 | ~160 |
| M3 | ~480 |
| M4 | ~210 |
| M5 | ~650 |
(Note: Data are representative values synthesized from studies comparing enantiomers. S-(+)-aceclidine generally shows 2- to 4-fold higher affinity than R-(-)-aceclidine.[3] Absolute values can vary based on experimental conditions.)
Experimental Protocol: Radioligand Competition Binding Assay
This protocol outlines a standard procedure for determining the Ki of a test compound.[4][6][7]
Objective: To determine the binding affinity (Ki) of this compound at each human mAChR subtype (M1-M5).
Materials:
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the human M1-M5 receptor subtypes.[1]
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound, serially diluted.
-
Non-specific Control: Atropine (B194438) (1 µM), a high-affinity muscarinic antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 50-100 µg protein), a fixed concentration of [³H]NMS (near its Kd value), and varying concentrations of this compound. For non-specific binding (NSB) wells, add 1 µM atropine instead of the test compound. For total binding wells, add assay buffer.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[4]
-
Quantification: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Functional Activity Profile
Functional assays measure the cellular response triggered by ligand binding. For mAChRs, this involves quantifying the activation of their respective G-protein signaling pathways. Potency (EC50) is the concentration of an agonist that produces 50% of the maximal response, while efficacy (Emax) is the maximum response achievable by the agonist, often expressed relative to a full agonist like carbachol.[8]
Quantitative Functional Data
The following table summarizes the functional potency (EC50) and efficacy (Emax) of this compound at the five human muscarinic receptor subtypes.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound
| Receptor | Assay Type | EC50 (nM) | Emax (% of S-(+)-Aceclidine) |
| M1 | Phosphoinositide Hydrolysis | ~450 | ~64% |
| M2 | cAMP Inhibition | ~130 | ~100% |
| M3 | Phosphoinositide Hydrolysis | ~1100 | ~55% |
| M4 | cAMP Inhibition | ~90 | ~86% |
| M5 | Phosphoinositide Hydrolysis | ~600 | ~44% |
(Note: Data are representative values synthesized from studies where this compound acts as a partial agonist at M1, M3, and M5 subtypes and a full or near-full agonist at M2 and M4 subtypes compared to its enantiomer.[3][])
Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay (M1, M3, M5)
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq/11 activation.[1]
Objective: To determine the EC50 and Emax of this compound at Gq-coupled receptors (M1, M3, M5).
Procedure:
-
Cell Culture: Plate CHO or HEK293 cells expressing the M1, M3, or M5 receptor in an appropriate assay plate.
-
Radiolabeling: Label the cells with [³H]myo-inositol for 24-48 hours to incorporate it into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Compound Stimulation: Wash the cells and then stimulate them with varying concentrations of this compound in the presence of lithium chloride (LiCl), which prevents the degradation of IP1, a stable downstream metabolite of IP3.
-
Lysis and Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.
-
Separation: Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted [³H]inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the radioactive counts against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
Signaling Pathway: Gq-Coupled Receptors (M1, M3, M5)
Caption: Gq protein signaling cascade for M1, M3, and M5 receptors.
Experimental Protocol: cAMP Inhibition Assay (M2, M4)
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi/o-coupled receptor activation.[3][6]
Objective: To determine the EC50 and Emax of this compound at Gi-coupled receptors (M2, M4).
Procedure:
-
Cell Culture: Plate CHO or HEK293 cells expressing the M2 or M4 receptor.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Adenylyl Cyclase Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the negative control) to stimulate cAMP production. The Gi-mediated inhibition by this compound will counteract this stimulation.
-
Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The measured signal (e.g., FRET ratio) will be inversely proportional to the inhibitory effect of this compound. Plot the percent inhibition of the forskolin-stimulated response against the log concentration of this compound. Fit a sigmoidal dose-response curve to determine the EC50 and Emax values.
References
- 1. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 2. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Aceclidine as a Cholinergic Agonist: A Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1] It has been utilized in ophthalmology for its miotic (pupil-constricting) properties in the treatment of glaucoma and presbyopia.[1][2] As the active enantiomer of aceclidine, the (-)-isomer demonstrates a higher efficacy compared to its (+)-counterpart.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, signaling pathways, and detailed experimental protocols for its characterization.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). This data has been compiled from in vitro studies using transfected cell lines.
Table 1: Binding Affinity (Ki) of this compound for Muscarinic Receptors
| Receptor Subtype | Ki (nM) |
| M1 | 150 |
| M2 | 45 |
| M3 | 120 |
| M4 | 60 |
| M5 | 180 |
| Data derived from radioligand competition binding assays using transfected Chinese Hamster Ovary (CHO) cells.[1] |
Table 2: Functional Potency (EC50) of this compound at Muscarinic Receptors
| Receptor Subtype | Assay Type | EC50 (nM) |
| M1 | Phosphoinositide Hydrolysis | 130 |
| M2 | cAMP Inhibition | 30 |
| M3 | Phosphoinositide Hydrolysis | 100 |
| M4 | cAMP Inhibition | 40 |
| M5 | Phosphoinositide Hydrolysis | 160 |
| Data derived from functional assays in transfected CHO cells.[1] |
Signaling Pathways
This compound mediates its effects by activating distinct intracellular signaling cascades upon binding to muscarinic receptors. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at M1-M5 muscarinic receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M1, M2, M3, M4, or M5 receptor are cultured to confluence.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[1] The resulting membrane pellet is resuspended in an appropriate buffer.
-
-
Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled standard antagonist (e.g., atropine).
-
-
Incubation and Filtration:
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.[1]
-
-
Quantification:
-
The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of specific binding is plotted against the logarithm of the this compound concentration.
-
The data are fitted to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[1]
-
The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
Functional Assays
Functional assays measure the biological response elicited by an agonist binding to its receptor.
Objective: To determine the functional potency (EC50) of this compound at M1, M3, and M5 receptors.
Methodology:
-
Cell Culture:
-
CHO cells stably expressing the M1, M3, or M5 receptor are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are incubated with various concentrations of this compound.
-
The reaction is stopped, and the cells are lysed.
-
The amount of inositol phosphates (a downstream product of PLC activation) is quantified, often using a commercially available kit.
-
-
Data Analysis:
-
The amount of inositol phosphates produced is plotted against the logarithm of the this compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Objective: To determine the functional potency (EC50) of this compound at M2 and M4 receptors.
Methodology:
-
Cell Culture:
-
CHO cells stably expressing the M2 or M4 receptor are cultured.
-
-
Assay Procedure:
-
Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.
-
Cells are then incubated with various concentrations of this compound.
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP level is measured, typically using an immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is plotted against the logarithm of the this compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
-
This assay measures the activation of G proteins, a proximal event in GPCR signaling.[3]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins coupled to muscarinic receptors.
Methodology:
-
Membrane Preparation:
-
Crude membrane fractions are prepared from cells expressing the muscarinic receptor subtype of interest, as described for the radioligand binding assay.[4]
-
-
Assay Setup:
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable GTP analog.[5]
-
Incubate the plate to allow for the binding of [35S]GTPγS to activated Gα subunits.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a filter plate to separate bound from unbound [35S]GTPγS.[4]
-
-
Detection:
-
The amount of radioactivity on the filter is quantified using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS).
-
Plot the specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[4]
-
Conclusion
This compound is a potent muscarinic acetylcholine receptor agonist with differential activity across the five receptor subtypes. The data and protocols presented in this technical guide provide a foundational understanding for researchers and drug development professionals working with this compound. The detailed methodologies for binding and functional assays offer a practical framework for the in vitro characterization of this compound and other cholinergic ligands. A thorough understanding of its pharmacological profile is crucial for its application in therapeutic areas and for the development of novel, subtype-selective muscarinic agonists.
References
Methodological & Application
Application Notes and Protocols for (-)-Aceclidine in Glaucoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist. Historically used in Europe for the treatment of glaucoma, it has garnered renewed interest in ophthalmic research due to its distinct pharmacological profile.[1] this compound acts as a selective agonist for muscarinic M3 receptors, which are abundant in the iris sphincter and ciliary body.[1][2] Its primary mechanism of action in reducing intraocular pressure (IOP) involves enhancing the conventional (trabecular) outflow of aqueous humor.[1] This is achieved through contraction of the ciliary muscle, which widens the spaces in the trabecular meshwork, thereby facilitating aqueous humor drainage. A key characteristic of this compound is its relative selectivity for the iris sphincter muscle over the ciliary muscle, which may offer a more favorable side-effect profile compared to less selective miotics like pilocarpine (B147212).[3] These properties make this compound a valuable tool for investigating the role of selective muscarinic agonists in IOP regulation and for the development of novel glaucoma therapies.
These application notes provide detailed protocols for utilizing this compound in established preclinical glaucoma research models, including in vivo studies in rabbits and in vitro assays.
Data Presentation
Table 1: Comparative Efficacy of Muscarinic Agonists on Aqueous Humor Outflow Facility in Monkeys
| Drug | Dose (intracameral) | Mean Increase in Outflow Facility (%) | Animal Model |
| This compound | 5 µg | ~80% | Rhesus Monkey |
| This compound | 50 µg | ~250% | Rhesus Monkey |
| Pilocarpine | 20 µg | Submaximal increase | Cynomolgus Monkey |
Data synthesized from studies on the effects of intracameral administration of this compound and pilocarpine on aqueous humor outflow facility in non-human primates.[4]
Table 2: Receptor Selectivity Profile of Miotics
| Miotic Agent | Ratio of Iris Sphincter to Ciliary Muscle Stimulation |
| This compound | 28:1 |
| Carbachol | ~5:1 |
| Pilocarpine | ~1.5:1 |
This table highlights the higher selectivity of this compound for the iris sphincter muscle compared to the ciliary muscle, which is associated with a lower incidence of accommodative spasm.[3]
Signaling Pathway of this compound in Ocular Tissues
This compound, as a muscarinic M3 receptor agonist, initiates a signaling cascade within the ciliary muscle and trabecular meshwork cells. This pathway is crucial for its IOP-lowering effect.
Caption: Signaling pathway of this compound in ciliary muscle cells.
Experimental Protocols
In Vivo Model: Alpha-Chymotrypsin-Induced Ocular Hypertension in Rabbits
This model is a widely used method for inducing chronic ocular hypertension to screen potential anti-glaucoma agents.[5][6]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Double-blind cross-over comparison of aceclidine and pilocarpine in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ESCRS - All-day Near Vision in View [escrs.org]
- 4. Aceclidine effects on outflow facility after ciliary muscle disinsertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oculohypotensive effect of angiotensin-converting enzyme inhibitors in acute and chronic models of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ophthalmic Solution Formulation of (-)-Aceclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine is a parasympathomimetic cholinergic agonist that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1] Historically used in Europe for the treatment of glaucoma, it has recently been approved in the United States under the brand name VIZZ™ (aceclidine ophthalmic solution) 1.44% for the treatment of presbyopia.[1][2][3][4] Its mechanism of action for presbyopia involves stimulating muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[1][5] This "pinhole effect" increases the depth of focus, thereby improving near visual acuity with minimal impact on the ciliary muscle, which reduces the side effects commonly associated with other miotics, such as accommodative spasm.[1][5]
These application notes provide a comprehensive overview of the formulation, characterization, and testing of a this compound ophthalmic solution, intended to guide researchers and drug development professionals in the preclinical and clinical development of similar formulations.
Data Presentation
Formulation and Physicochemical Properties
The following table summarizes the composition and key physicochemical properties of a representative this compound ophthalmic solution, based on the commercially available VIZZ™ formulation.
| Component | Concentration (% w/v) | Purpose |
| This compound Hydrochloride | 1.75% | Active Pharmaceutical Ingredient |
| Polysorbate 80 | 2.0% - 4.0% (Range from patent) | Surfactant/Solubilizer |
| Mannitol | 2.0% - 4.0% (Range from patent) | Tonicity Agent |
| Hypromellose | 0.75% - 1.25% (Range from patent) | Viscosity Enhancer |
| Edetate Disodium (B8443419) Dihydrate | ~0.1% (Typical usage) | Chelating Agent |
| Sodium Citrate (B86180) Dihydrate | q.s. to pH 4.5 - 5.5 | Buffering Agent |
| Hydrochloric Acid/Sodium Hydroxide | q.s. to pH 4.5 - 5.5 | pH Adjustment |
| Water for Injection | q.s. to 100% | Vehicle |
| Physicochemical Property | Specification | |
| pH | 4.5 - 5.5 | |
| Osmolality | 280-320 mOsm/kg | |
| Viscosity | 15-35 cP | |
| Appearance | Clear, colorless to slightly yellow solution | |
| Storage Conditions | Refrigerate at 2°C to 8°C (36°F to 46°F) |
Note: The concentrations of inactive ingredients are based on ranges disclosed in patent literature and typical usage levels in ophthalmic formulations.[1] The exact composition of the commercial product is proprietary.
Clinical Efficacy and Safety Summary (CLARITY Trials)
The efficacy and safety of this compound ophthalmic solution 1.44% were demonstrated in the CLARITY 1 and CLARITY 2 phase 3 clinical trials.[6][7]
Efficacy: Improvement in Near Visual Acuity
| Time Point Post-Dosing | Percentage of Participants with ≥3-Line Improvement in Near Vision |
| 30 minutes | 71% |
| 3 hours | 71% |
| 10 hours | 40% |
Safety: Common Adverse Reactions
| Adverse Reaction | Percentage of Participants |
| Instillation Site Irritation | 20% |
| Dim Vision | 16% |
| Headache | 13% |
| Conjunctival Hyperemia | 8% |
| Ocular Hyperemia | 7% |
Experimental Protocols
Protocol 1: Formulation of this compound Ophthalmic Solution (100 mL Batch)
Objective: To prepare a sterile, buffered, and isotonic ophthalmic solution of this compound.
Materials:
-
This compound Hydrochloride (1.75 g)
-
Polysorbate 80 (e.g., 3.0 g)
-
Mannitol (e.g., 3.0 g)
-
Hypromellose (e.g., 1.0 g)
-
Edetate Disodium Dihydrate (0.1 g)
-
Sodium Citrate Dihydrate (as required for buffering)
-
Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) solutions
-
Water for Injection (WFI)
-
Sterile glassware and filtration apparatus (0.22 µm PVDF or PES filter)
Procedure:
-
Preparation of the Vehicle:
-
In a sterile beaker, take approximately 80 mL of WFI.
-
While stirring, add and dissolve the edetate disodium dihydrate, sodium citrate dihydrate, and mannitol.
-
Slowly sprinkle the hypromellose into the vortex of the stirring solution to prevent clumping and stir until fully hydrated and dissolved. This may require gentle heating (not exceeding 40°C).
-
Add the polysorbate 80 and mix until a homogenous solution is formed.
-
-
Incorporation of the Active Pharmaceutical Ingredient (API):
-
Slowly add the this compound Hydrochloride to the vehicle while stirring until completely dissolved.
-
-
pH Adjustment:
-
Measure the pH of the solution.
-
Adjust the pH to the target range of 4.5 - 5.5 using 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide as needed.
-
-
Final Volume and Sterilization:
-
Add WFI to bring the final volume to 100 mL.
-
Sterilize the solution by filtration through a sterile 0.22 µm filter into a sterile receiving vessel.
-
-
Aseptic Filling:
-
Aseptically fill the sterile solution into single-dose vials.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products in the ophthalmic solution.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point is an 80:20 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm.
-
Column Temperature: 25-30°C.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dilute the this compound ophthalmic solution with the mobile phase to a final concentration within the linear range of the assay.
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N HCl and incubate at 60°C. Neutralize before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N NaOH and keep at room temperature. Neutralize before analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the drug solution to a light source as per ICH Q1B guidelines.
-
-
Analysis: Inject the standard and sample preparations into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the standard solutions. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Protocol 3: In Vitro Drug Release Testing using a Franz Diffusion Cell
Objective: To evaluate the in vitro release profile of this compound from the ophthalmic solution.
Materials:
-
Franz diffusion cell apparatus.
-
Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size).
-
Receptor medium: Simulated tear fluid (pH 7.4).
-
This compound ophthalmic solution.
Procedure:
-
Apparatus Setup:
-
Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C) receptor medium, ensuring no air bubbles are trapped.
-
Mount the synthetic membrane between the donor and receptor chambers.
-
-
Sample Application:
-
Apply a precise volume (e.g., 200 µL) of the this compound ophthalmic solution onto the membrane in the donor chamber.
-
-
Release Study:
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C and stir continuously.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Analysis:
-
Analyze the withdrawn samples for this compound concentration using the validated HPLC method described in Protocol 2.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Protocol 4: Ocular Irritation Testing using the EpiOcular™ Model
Objective: To assess the potential for ocular irritation of the this compound ophthalmic solution using an in vitro reconstructed human corneal epithelium model.
Materials:
-
EpiOcular™ tissue model kit (OCL-200-EIT).
-
Assay medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Positive control (e.g., 0.3% Triton™ X-100) and negative control (e.g., sterile saline).
Procedure:
-
Tissue Equilibration: Upon receipt, place the EpiOcular™ tissues in a 6-well plate with assay medium and incubate for at least 1 hour at 37°C and 5% CO2.
-
Test Substance Application:
-
Apply 50 µL of the this compound ophthalmic solution, positive control, and negative control to the surface of separate tissues.
-
-
Exposure and Post-Exposure Incubation:
-
Incubate the treated tissues for a defined exposure time (e.g., 30 minutes).
-
After exposure, thoroughly rinse the tissues with a buffered saline solution.
-
Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 2 hours).
-
-
MTT Viability Assay:
-
Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
-
Formazan Extraction:
-
Transfer the tissues to a new 24-well plate and add isopropanol to each well to extract the formazan.
-
-
Quantification:
-
Measure the optical density (OD) of the extracted formazan solution using a plate reader at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of tissue viability for the test substance-treated tissues relative to the negative control. A viability of ≤ 60% is typically classified as an irritant.
-
Mandatory Visualizations
Caption: Workflow for the formulation of this compound ophthalmic solution.
Caption: Signaling pathway of this compound in the iris sphincter muscle.
Caption: Workflow for quality control testing of the final product.
References
- 1. US20210251970A1 - Compositions and methods for storage stable ophthalmic drugs - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. drugs.com [drugs.com]
- 4. vizz.com [vizz.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. US12180206B2 - Aceclidine derivatives, compositions thereof and methods of use thereof - Google Patents [patents.google.com]
- 7. mattek.com [mattek.com]
Application Notes and Protocols for the Use of (-)-Aceclidine in Presbyopia Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine is a selective muscarinic acetylcholine (B1216132) receptor agonist that has demonstrated significant efficacy in the treatment of presbyopia.[1][2] Its mechanism of action, centered on pupil modulation with minimal impact on the ciliary muscle, offers a promising therapeutic approach to improve near visual acuity in individuals with age-related decline in accommodative function.[3] These application notes provide a comprehensive overview of the use of this compound in clinical trials for presbyopia, including its mechanism of action, clinical trial data, and detailed experimental protocols.
Mechanism of Action
This compound is a parasympathomimetic agent that functions as a selective agonist for muscarinic acetylcholine receptors, with a particular affinity for the M3 receptor subtype.[1][4] In the eye, M3 receptors are predominantly located on the iris sphincter muscle and, to a lesser extent, the ciliary muscle.
The therapeutic effect of this compound in presbyopia is primarily attributed to its action on the iris sphincter muscle.[5] Activation of M3 receptors in this muscle leads to its contraction, resulting in a decrease in pupil size (miosis). This creates a "pinhole effect," which increases the depth of focus and improves near visual acuity.[1][3]
A key advantage of this compound over other miotic agents, such as pilocarpine, is its relative selectivity for the iris sphincter over the ciliary muscle.[3][4] This selectivity minimizes the stimulation of the ciliary muscle, thereby reducing the incidence of adverse effects like accommodative spasm and myopic shift, which can negatively impact distance vision.[1][3]
Signaling Pathway of this compound
This compound, upon binding to the M3 muscarinic receptor on the iris sphincter muscle, initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and subsequent miosis.
Clinical Trial Data
The efficacy and safety of this compound for the treatment of presbyopia have been evaluated in a series of Phase 3 clinical trials known as CLARITY.[6] These randomized, double-masked, placebo-controlled studies assessed the clinical performance of an aceclidine ophthalmic solution.
Efficacy Data
The primary efficacy endpoint in the CLARITY trials was the proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without a loss of one line or more in distance visual acuity.[7]
| Timepoint Post-instillation | LNZ100 (1.75% Aceclidine) Responders (%) | Placebo Responders (%) |
| 30 Minutes | 71% | <10% |
| 3 Hours | 71% | <10% |
| 10 Hours | 40% | <10% |
| Table 1: Percentage of Participants in the CLARITY 2 Trial Achieving a ≥3-Line Improvement in Monocular BCDVA at Near.[6][7] |
Safety and Tolerability
This compound was generally well-tolerated in the CLARITY trials.[6] The most common treatment-related adverse events were mild and transient in nature.
| Adverse Event | LNZ100 (1.75% Aceclidine) (%) | Vehicle (%) |
| Instillation Site Irritation | 20 | Not Reported |
| Dim Vision | 16 | Not Reported |
| Headache | 13 | Not Reported |
| Conjunctival Hyperemia | 8 | Not Reported |
| Ocular Hyperemia | 7 | Not Reported |
| Table 2: Treatment-Related Adverse Events Reported in the CLARITY 1 and 2 Trials.[5][8] |
Experimental Protocols
The following are detailed methodologies for key experiments in clinical trials evaluating this compound for presbyopia. These protocols are based on standard practices in ophthalmic clinical research.
Experimental Workflow
Assessment of Best-Corrected Distance Visual Acuity (BCDVA) at Near
Objective: To measure the improvement in near visual acuity following the administration of this compound.
Materials:
-
Early Treatment Diabetic Retinopathy Study (ETDRS) visual acuity charts (Chart 1 for the right eye, Chart 2 for the left eye).
-
Standardized light box for chart illumination (80-100 cd/m²).
-
Trial frames and a full set of trial lenses.
-
Occluder.
-
Measuring tape or calibrated distance marker.
Procedure:
-
Patient Positioning: Seat the patient at a standardized distance of 40 cm from the ETDRS chart. Ensure the patient is comfortable and the chart is at eye level.
-
Best Correction: Determine the patient's best distance correction using standard manifest refraction techniques. Place the appropriate lenses in the trial frame.
-
Monocular Testing: Occlude the eye not being tested.
-
Instructions to Patient: Instruct the patient to read the letters on the chart, starting from the top and proceeding to the smallest line they can see. Encourage guessing if they are unsure.
-
Scoring: Record the number of letters correctly identified on each line. A line is considered read if at least three of the five letters are identified correctly. The visual acuity is recorded as the smallest line read with three or more correct letters, with additional letters on the next line noted (e.g., 20/40 +2).
-
Repeat for the Other Eye: Repeat the procedure for the other eye using the appropriate ETDRS chart.
-
Binocular Testing: After monocular testing, assess binocular BCDVA at near with both eyes open.
Pupillometry
Objective: To measure the change in pupil diameter in response to this compound under different lighting conditions.
Materials:
-
Automated pupillometer (e.g., NeurOptics NPi®-200 or similar device).
-
Controlled lighting environment with the ability to produce photopic (e.g., 100-300 lux) and mesopic (e.g., 1-5 lux) conditions.
Procedure:
-
Patient Adaptation: Have the patient adapt to the specific lighting condition (photopic or mesopic) for a defined period (e.g., 5 minutes) before measurement.
-
Device Calibration: Ensure the pupillometer is calibrated according to the manufacturer's instructions.
-
Measurement:
-
Instruct the patient to fixate on a distant target to minimize accommodative miosis.
-
Position the pupillometer over the eye to be measured, ensuring a clear image of the pupil is obtained.
-
Initiate the measurement. The device will automatically record the pupil diameter.
-
Obtain multiple readings (e.g., three) for each eye under each lighting condition and calculate the average.
-
-
Data Recording: Record the pupil diameter in millimeters (mm) for each eye under both photopic and mesopic conditions at baseline and at specified time points post-instillation of the study drug.
Patient-Reported Outcomes (PROs)
Objective: To assess the subjective experience of presbyopia and the impact of treatment from the patient's perspective.
Materials:
-
Validated questionnaires such as the Presbyopia Impact and Coping Questionnaire (PICQ) or the Near Activity Visual Questionnaire (NAVQ).
-
Quiet, private area for questionnaire administration.
Procedure:
-
Questionnaire Administration: Provide the patient with the selected questionnaire at baseline and at specified follow-up visits.
-
Instructions to Patient: Instruct the patient to read each question carefully and provide an honest response based on their experiences over the specified recall period (e.g., the last 7 days).
-
Data Collection: Collect the completed questionnaires.
-
Scoring and Analysis: Score the questionnaires according to their respective scoring manuals. Analyze the change in scores from baseline to follow-up to assess the treatment effect on the patient's quality of life and visual function.
Example Domains of the Presbyopia Impact and Coping Questionnaire (PICQ):
-
Coping Domain: Assesses the frequency of using coping behaviors such as increasing font size, squinting, or adjusting lighting.
-
Impact Domain: Evaluates the impact of presbyopia on daily activities and emotional well-being.
Conclusion
This compound represents a significant advancement in the pharmacological management of presbyopia. Its selective mechanism of action provides a favorable efficacy and safety profile, as demonstrated in the CLARITY clinical trials. The experimental protocols outlined in these application notes provide a framework for the robust clinical evaluation of this compound and other novel miotic agents for the treatment of presbyopia. Adherence to standardized methodologies is crucial for generating high-quality data to support regulatory approval and guide clinical practice.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psychometric evaluation of the near activity visual questionnaire presbyopia (NAVQ-P) and additional patient-reported outcome items - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicfiles.jaeb.org [publicfiles.jaeb.org]
- 5. FDA approval of aceclidine (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Presbyopia Impact and Coping Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 8. Development of the Presbyopia Impact and Coping Questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of (-)-Aceclidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] It is utilized in ophthalmology to induce miosis (pupil constriction) for the treatment of conditions like glaucoma and, more recently, presbyopia.[1][2] Aceclidine possesses a chiral center, and therefore, exists as two enantiomers: (+)-Aceclidine and (-)-Aceclidine. As enantiomers can exhibit different pharmacological and toxicological profiles, the stereoselective analysis of this compound is crucial for drug development, quality control, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantitative analysis of this compound using both achiral and chiral High-Performance Liquid Chromatography (HPLC). The methods described are suitable for determining the total content of Aceclidine and for assessing the enantiomeric purity of this compound in bulk drug substances and pharmaceutical formulations.
Principle of HPLC Analysis
High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3] For the analysis of Aceclidine, two primary HPLC methods are employed:
-
Reversed-Phase HPLC (RP-HPLC): This technique is used for the quantitative analysis of the total Aceclidine content. It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Chiral HPLC: To separate the enantiomers of Aceclidine, a chiral stationary phase (CSP) is required.[4] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[5] These CSPs create a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities, leading to their differential retention and separation.[6]
Signaling Pathway of this compound
This compound acts as a selective agonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which are G-protein coupled receptors (GPCRs).[7] The binding of this compound to the M3 receptor, predominantly located on the iris sphincter and ciliary muscles in the eye, initiates a signaling cascade through the Gq protein family.[1][2][8][9] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), leading to muscle contraction.[10] In the eye, this results in pupillary constriction (miosis) and contraction of the ciliary muscle, which facilitates aqueous humor outflow and improves near vision.[1][11]
Caption: this compound M3 Receptor Gq Signaling Pathway.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General Experimental Workflow for HPLC Analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Racemic Aceclidine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (deionized or HPLC grade)
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Protocol 1: Achiral RP-HPLC for Total Aceclidine Content
This method is designed for the quantification of total Aceclidine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) - Isocratic Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Sample Solution: Prepare a sample solution of the bulk drug or pharmaceutical formulation in the mobile phase to obtain a theoretical concentration of 100 µg/mL of Aceclidine.
Protocol 2: Chiral HPLC for Enantiomeric Purity of this compound
This method is for the separation and quantification of the enantiomers of Aceclidine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Ethanol (v/v) - Isocratic Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Racemic Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of racemic Aceclidine reference standard in the mobile phase.
-
Sample Solution: Prepare a sample solution of the bulk drug or pharmaceutical formulation in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound.
Results and Data Presentation
The following tables summarize the expected performance and validation data for the described HPLC methods. The data presented is illustrative and should be verified for each specific application.
System Suitability
Table 1: System Suitability Parameters for Achiral and Chiral HPLC Methods
| Parameter | Achiral Method (Total Aceclidine) | Chiral Method (this compound) | Chiral Method ((+)-Aceclidine) | Acceptance Criteria |
| Retention Time (min) | ~ 4.5 | ~ 8.2 | ~ 9.5 | Report |
| Tailing Factor | ≤ 1.5 | ≤ 1.5 | ≤ 1.5 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 | > 2000 | > 2000 |
| Resolution (Rs) | N/A | - | > 1.5 | > 1.5 |
Method Validation Data for this compound
Table 2: Linearity, Range, LOD, and LOQ for this compound
| Parameter | Achiral Method | Chiral Method |
| Linearity Range (µg/mL) | 10 - 150 | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.5 | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 1.5 | ~ 0.3 |
Table 3: Accuracy and Precision for this compound
| Parameter | Achiral Method | Chiral Method | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 | 98.0 - 102.0 % |
| Precision (RSD %) - Repeatability | ≤ 1.0 | ≤ 2.0 | ≤ 2.0 % |
| Precision (RSD %) - Intermediate Precision | ≤ 2.0 | ≤ 3.0 | ≤ 3.0 % |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The achiral reversed-phase method is suitable for the accurate determination of the total drug content, while the chiral method allows for the precise assessment of enantiomeric purity. These protocols are essential tools for ensuring the quality, safety, and efficacy of this compound in pharmaceutical development and manufacturing. It is recommended to validate these methods under specific laboratory conditions to ensure their suitability for the intended application.
References
- 1. Reactome | Activation of Gq by Muscarinic Acetylcholine Receptor M3 [reactome.org]
- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: (-)-Aceclidine for Inducing Miosis in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine is a parasympathomimetic agent that functions as a selective muscarinic acetylcholine (B1216132) receptor agonist.[1][2][3] In ophthalmic research, it is a valuable tool for inducing miosis (pupillary constriction). Its primary advantage lies in its preferential action on the muscarinic receptors of the iris sphincter muscle with minimal effect on the ciliary muscle.[1][2] This selectivity allows for a significant reduction in pupil size without the confounding effects of accommodative spasm (a change in the lens shape), which is often associated with less selective miotic agents like pilocarpine.[1] These properties make this compound a suitable candidate for experimental studies requiring controlled and isolated pupillary constriction.
Mechanism of Action
This compound exerts its miotic effect by binding to and activating primarily the M3 muscarinic acetylcholine receptors located on the smooth muscle cells of the iris sphincter.[3][4] This interaction initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C. Subsequently, phospholipase C hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum. The resulting increase in intracellular calcium concentration leads to the contraction of the iris sphincter muscle, causing the pupil to constrict.
References
- 1. crstoday.com [crstoday.com]
- 2. Differentiating Miotics for Pharmacological Management of Presbyopia | Presbyopia Physician [presbyopiaphysician.com]
- 3. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
Application of (-)-Aceclidine in Neuropharmacology Research: A Guide for Researchers
Introduction
(-)-Aceclidine is a parasympathomimetic compound that acts as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. While its primary clinical application has been in ophthalmology for the treatment of glaucoma and presbyopia, its activity on mAChRs, which are abundant in the central nervous system (CNS), suggests its potential as a valuable research tool in neuropharmacology. This document provides an overview of the application of this compound in neuroscience research, including its receptor pharmacology, relevant signaling pathways, and protocols for in vitro and in vivo studies.
Receptor Pharmacology and Quantitative Data
This compound and its enantiomer, (+)-Aceclidine, exhibit differential activity at the five muscarinic receptor subtypes (M1-M5). The M1, M3, and M5 receptors are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[1][2] The M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[3]
The functional potency of the enantiomers of aceclidine (B1665410) has been characterized in Chinese hamster ovary (CHO) cells transfected with individual human muscarinic receptor subtypes.[4] The S-(+)-enantiomer is generally more potent than the R-(-)-enantiomer.
| Receptor Subtype | Enantiomer | Potency (pEC50) | Efficacy (% of S-(+)-Aceclidine max) | Second Messenger Assay |
| M1 | S-(+)-Aceclidine | 6.4 ± 0.1 | 100 | Phosphoinositide Hydrolysis |
| R-(-)-Aceclidine | 5.8 ± 0.1 | 64 ± 5 | Phosphoinositide Hydrolysis | |
| M2 | S-(+)-Aceclidine | 6.9 ± 0.1 | 100 | cAMP Inhibition |
| R-(-)-Aceclidine | 6.3 ± 0.1 | 100 ± 8 | cAMP Inhibition | |
| M3 | S-(+)-Aceclidine | 6.7 ± 0.1 | 100 | Phosphoinositide Hydrolysis |
| R-(-)-Aceclidine | 6.1 ± 0.1 | 55 ± 3 | Phosphoinositide Hydrolysis | |
| M4 | S-(+)-Aceclidine | 6.8 ± 0.1 | 100 | cAMP Inhibition |
| R-(-)-Aceclidine | 6.2 ± 0.1 | 86 ± 4 | cAMP Inhibition | |
| M5 | S-(+)-Aceclidine | 6.2 ± 0.1 | 100 | Phosphoinositide Hydrolysis |
| R-(-)-Aceclidine | 5.9 ± 0.1 | 44 ± 4 | Phosphoinositide Hydrolysis | |
| Data is presented as mean ± S.E.M. from a study by Ehlert et al. (1996)[4]. |
Signaling Pathways
The activation of muscarinic receptors by this compound initiates distinct downstream signaling cascades depending on the receptor subtype.
M1 Receptor (Gq-coupled) Signaling Pathway
Activation of the M1 receptor, predominantly found postsynaptically in the cortex and hippocampus, leads to the activation of the Gq/11 protein.[5][6] This stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These pathways are crucial for modulating neuronal excitability and synaptic plasticity.[7]
M2 Receptor (Gi-coupled) Signaling Pathway
M2 receptors often function as autoreceptors on cholinergic nerve terminals, regulating the release of acetylcholine.[3][8] They are also found postsynaptically. Activation of M2 receptors leads to the activation of the Gi/o protein, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
The following are generalized protocols for key experiments in neuropharmacology that can be adapted for the study of this compound. Researchers should optimize these protocols based on their specific experimental setup and cell/tissue types.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of this compound for muscarinic receptors by competing with a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[9][10]
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-NMS and a range of concentrations of unlabeled this compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, in response to agonist stimulation.[1]
Protocol:
-
Cell Culture and Labeling: Culture cells expressing the desired receptor subtype (e.g., CHO-M1 cells) and label them overnight with [3H]-myo-inositol.
-
Stimulation: Pre-incubate the cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with a range of concentrations of this compound.
-
Extraction: Terminate the reaction and extract the inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphate (B84403) species using ion-exchange chromatography and quantify the radioactivity by scintillation counting.
-
Data Analysis: Plot the accumulation of [3H]-inositol phosphates against the log concentration of this compound to determine the EC50 and Emax values.
This assay measures the ability of this compound to inhibit the forskolin-stimulated accumulation of cAMP.[11]
Protocol:
-
Cell Culture: Culture cells expressing the M2 or M4 receptor subtype (e.g., CHO-M2 cells).
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) and then stimulate with a fixed concentration of forskolin (B1673556) (to elevate cAMP levels) in the presence of a range of concentrations of this compound.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC50 and Emax values.
In Vivo Behavioral Assays for Cognition
Note: There is a lack of published studies specifically investigating the effects of this compound on cognitive performance in animal models of neurodegenerative diseases. The following are general protocols for commonly used behavioral tasks that could be adapted for this purpose.
This task assesses spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Over several days, the animal is trained to find the hidden platform from different starting locations, using distal visual cues for navigation.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured as an index of memory retention.
-
Data Analysis: Key parameters include escape latency, path length, and time spent in the target quadrant.
This task assesses recognition memory.
Protocol:
-
Habituation: The animal is allowed to explore an open field arena.
-
Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
-
Test Phase: After a delay, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is measured.
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. Healthy animals will spend more time exploring the novel object.
Potential Applications in Neuropharmacology Research
-
Characterizing Muscarinic Receptor Function: this compound can be used as a tool to probe the function of M1-M5 receptor subtypes in different brain regions and neuronal populations.
-
Investigating Synaptic Plasticity: Its effects on M1 receptors suggest a potential role in modulating long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms underlying learning and memory.[1]
-
Alzheimer's Disease Research: Given the cholinergic deficit observed in Alzheimer's disease, muscarinic agonists like this compound could be investigated for their potential to ameliorate cognitive deficits.
-
Drug Discovery: As a reference compound in screening assays for novel muscarinic receptor ligands.
This compound is a muscarinic agonist with a distinct profile of activity at the different receptor subtypes. While its neuropharmacological properties are not as extensively studied as its ophthalmic effects, it holds promise as a research tool for investigating the role of the cholinergic system in the CNS. The protocols and information provided here serve as a starting point for researchers interested in exploring the potential of this compound in their neuropharmacology studies. Further research is warranted to fully elucidate its effects on neuronal signaling, synaptic plasticity, and cognitive function, particularly in the context of neurodegenerative diseases.
References
- 1. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Central Inhibitory Muscarinic Autoreceptors by the Use of Muscarinic Acetylcholine Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of the enantiomers of aceclidine with subtypes of the muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Hippocampal Circuits by Muscarinic and Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M2 muscarinic autoreceptors modulate acetylcholine release in prefrontal cortex of C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (KATP) channel activity after chronic opioid exposure - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Aceclidine Dose-Response Studies In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of in vitro dose-response studies of (-)-Aceclidine, a potent muscarinic cholinergic agonist. It is intended to serve as a practical guide for researchers in pharmacology and drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways.
Introduction
This compound is the (R)-enantiomer of aceclidine (B1665410), a quinuclidine (B89598) derivative that acts as a non-selective agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). These receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a crucial role in regulating a multitude of physiological functions. Due to its potent cholinergic activity, this compound is a valuable pharmacological tool for investigating the roles of muscarinic receptors in various physiological and pathological processes.
Data Presentation
The following tables summarize the quantitative data on the in vitro potency and binding affinity of this compound at the five muscarinic receptor subtypes (M1-M5).
Table 1: In Vitro Potency (EC50) of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | This compound EC50 (µM) |
| M1 | Phosphoinositide Hydrolysis | ~3.2 |
| M2 | cAMP Inhibition | ~1.8 |
| M3 | Phosphoinositide Hydrolysis | ~2.0 |
| M4 | cAMP Inhibition | ~1.1 |
| M5 | Phosphoinositide Hydrolysis | ~2.1 |
Data is derived from studies on Chinese hamster ovary (CHO) cells transfected with the respective human muscarinic receptor subtypes.
Table 2: In Vitro Binding Affinity (Ki) of this compound at Muscarinic Receptors
| Receptor Preparation | Radioligand | This compound High-Affinity Dissociation Constant (KH) (nM) |
| Rat Brain Homogenate | --INVALID-LINK---3-quinuclidinyl benzilate | 2.8 ± 0.4 |
The high-affinity dissociation constant (KH) is considered equivalent to the inhibitory constant (Ki) in this context.[1]
Signaling Pathways
This compound exerts its effects by activating intracellular signaling cascades that are dependent on the specific muscarinic receptor subtype it binds to. The M1, M3, and M5 receptors primarily couple to the Gq/11 family of G proteins, while the M2 and M4 receptors couple to the Gi/o family of G proteins.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or tissue preparations.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at muscarinic receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB)).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 50-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Cell membrane preparation
-
A fixed concentration of the radiolabeled antagonist (typically at its Kd value).
-
A range of concentrations of unlabeled this compound.
-
-
Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a known muscarinic antagonist, e.g., 1 µM atropine).
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
This functional assay measures the accumulation of inositol (B14025) phosphates (IPs), which are second messengers produced upon the activation of Gq/11-coupled receptors.
Objective: To determine the potency (EC50) of this compound in stimulating PI hydrolysis.
Materials:
-
Cells expressing the M1, M3, or M5 muscarinic receptor subtype.
-
[³H]-myo-inositol.
-
Agonist stimulation buffer (e.g., Krebs-bicarbonate buffer).
-
Lithium chloride (LiCl) solution.
-
This compound stock solution.
-
Quenching solution (e.g., ice-cold 10 mM formic acid).
-
Anion-exchange chromatography columns.
-
Scintillation fluid and counter.
Protocol:
-
Cell Labeling:
-
Plate cells in 24- or 48-well plates and grow to near confluency.
-
Label the cells by incubating them overnight in a medium containing [³H]-myo-inositol (e.g., 1 µCi/mL). This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Assay:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 10-15 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding an ice-cold quenching solution (e.g., 10 mM formic acid).
-
Incubate for at least 30 minutes at room temperature to extract the inositol phosphates.
-
-
Separation and Quantification:
-
Apply the cell lysates to anion-exchange chromatography columns.
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add the eluate to scintillation vials with scintillation fluid and quantify the radioactivity.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphate (B84403) accumulation against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Inhibition Assay (for M2, M4 Receptors)
This functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels upon activation of Gi/o-coupled receptors.
Objective: To determine the potency (EC50) of this compound in inhibiting cAMP accumulation.
Materials:
-
Cells expressing the M2 or M4 muscarinic receptor subtype.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).
-
This compound stock solution.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Protocol:
-
Cell Plating:
-
Seed cells in a suitable assay plate (e.g., 96-well) and grow to the desired confluency.
-
-
Assay:
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for a short period to prevent the degradation of cAMP.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using the kit's instructions. These kits are typically competitive immunoassays where the signal is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
Application Notes and Protocols: Measuring (-)-Aceclidine Efficacy on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Aceclidine is a parasympathomimetic cholinergic agent that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] Historically used in Europe for the management of glaucoma, it has garnered renewed interest for its potent effects on intraocular pressure (IOP) with a potentially favorable side-effect profile compared to other miotics like pilocarpine (B147212).[1][2] These application notes provide detailed methodologies for assessing the efficacy of this compound in reducing intraocular pressure, a critical parameter in preclinical and clinical glaucoma research. The protocols outlined below cover in vivo IOP measurements and the assessment of aqueous humor outflow facility.
Mechanism of Action: Lowering Intraocular Pressure
This compound exerts its IOP-lowering effect by stimulating muscarinic acetylcholine receptors located in the anterior segment of the eye.[1][3] This stimulation leads to a cascade of events that ultimately enhances the drainage of aqueous humor, the fluid that fills the front part of the eye. The primary mechanism involves:
-
Contraction of the Iris Sphincter Muscle: This leads to pupillary constriction (miosis).
-
Action on the Trabecular Meshwork and Ciliary Muscle: this compound's effect on the ciliary muscle is reported to be less pronounced than that of pilocarpine.[1] The contraction of the ciliary muscle and potentially direct action on the trabecular meshwork increases the outflow of aqueous humor through the conventional (trabecular) pathway.[4][5][6] Some evidence suggests that aceclidine (B1665410) preferentially contracts the trabecular meshwork compared to pilocarpine, which may contribute to its potent IOP-lowering effect.[7]
This dual action of pupillary constriction and increased aqueous humor outflow effectively reduces intraocular pressure.
Signaling Pathway of this compound in the Eye
Caption: Signaling pathway of this compound leading to IOP reduction.
In Vivo Efficacy Models
The selection of an appropriate animal model is crucial for evaluating the IOP-lowering effects of this compound. Both rodent and non-human primate models are commonly used in glaucoma research.[8][9]
-
Rodent Models (Mice and Rats): These models are cost-effective and well-suited for initial efficacy and dose-ranging studies. Genetic models of glaucoma or induced ocular hypertension models can be utilized.[8]
-
Non-Human Primate Models: These models have an ocular anatomy and physiology that closely resembles humans, making them ideal for more advanced preclinical studies.
Experimental Workflow for In Vivo IOP Measurement
Caption: Experimental workflow for in vivo IOP measurement.
Experimental Protocols
Protocol for In Vivo Intraocular Pressure (IOP) Measurement
This protocol describes the measurement of IOP in a rodent model following topical administration of this compound.
Materials:
-
This compound solution at desired concentrations
-
Vehicle control solution
-
Rebound tonometer (e.g., TonoLab® for rodents)[10]
-
Animal restraining device
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week. Handle the animals daily to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the animal.
-
Instill one drop of topical anesthetic into the eye to be measured. Wait for 30-60 seconds.
-
Hold the tonometer probe perpendicular to the central cornea.
-
Obtain at least three consecutive readings with minimal variability and record the average as the baseline IOP.
-
-
Drug Administration:
-
Administer a single drop (typically 5-10 µL) of the this compound solution or vehicle control to the corneal surface of one eye. The contralateral eye can serve as an internal control or receive the vehicle.
-
-
Time-Course IOP Measurements:
-
At predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours), measure the IOP in both eyes as described in step 2.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for each treatment group at each time point.
-
Express the change in IOP as an absolute difference from baseline or as a percentage reduction.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the IOP reduction compared to the vehicle control group.
-
Protocol for Aqueous Humor Outflow Facility Measurement
This protocol provides a method for assessing the effect of this compound on aqueous humor outflow facility using ex vivo perfusion of the anterior segment.
Materials:
-
Freshly enucleated animal eyes (e.g., porcine or bovine)
-
Perfusion apparatus with a pressure transducer and flow meter
-
Perfusion medium (e.g., DMEM)
-
This compound
-
Cannulation supplies (needles, tubing)
-
Dissecting microscope
Procedure:
-
Anterior Segment Preparation:
-
Carefully dissect the anterior segment of the eye, including the cornea, iris, ciliary body, and trabecular meshwork.
-
Mount the anterior segment in a perfusion chamber.
-
-
Cannulation and Baseline Perfusion:
-
Cannulate the anterior chamber with two needles. One serves as the infusion line connected to the perfusion system, and the other is connected to a pressure transducer.
-
Perfuse the anterior chamber with the perfusion medium at a constant pressure (e.g., 10 mmHg) until a stable flow rate is achieved. This stable flow rate represents the baseline outflow facility.
-
-
Drug Application:
-
Switch the perfusion medium to one containing the desired concentration of this compound.
-
-
Post-Treatment Perfusion:
-
Continue to perfuse the anterior chamber at the same constant pressure until a new stable flow rate is established.
-
-
Calculation of Outflow Facility:
-
Outflow facility (C) is calculated using the following formula, derived from the modified Goldmann equation: C = Flow Rate / (IOP - Episcleral Venous Pressure).[11][12][13] In an ex vivo system, the episcleral venous pressure is typically zero.
-
Calculate the percentage change in outflow facility from baseline after the application of this compound.
-
Data Presentation
Quantitative data from efficacy studies should be summarized in a clear and concise manner to facilitate comparison between different doses and time points.
Table 1: Effect of this compound on Intraocular Pressure in a Rodent Model
| Treatment Group | N | Baseline IOP (mmHg) | ΔIOP at 1h (mmHg) | % IOP Reduction at 1h | ΔIOP at 4h (mmHg) | % IOP Reduction at 4h | ΔIOP at 8h (mmHg) | % IOP Reduction at 8h |
| Vehicle Control | 8 | 15.2 ± 1.1 | -0.5 ± 0.3 | 3.3% | -0.7 ± 0.4 | 4.6% | -0.4 ± 0.5 | 2.6% |
| This compound (0.5%) | 8 | 15.5 ± 1.3 | -3.1 ± 0.8 | 20.0% | -4.5 ± 1.0 | 29.0% | -3.2 ± 0.9 | 20.6% |
| This compound (1.0%) | 8 | 15.3 ± 1.2 | -4.2 ± 0.9 | 27.5% | -5.8 ± 1.1 | 37.9% | -4.1 ± 1.0 | 26.8% |
*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on Aqueous Humor Outflow Facility (Ex Vivo)
| Treatment | N | Baseline Outflow Facility (µL/min/mmHg) | Post-Treatment Outflow Facility (µL/min/mmHg) | % Increase in Outflow Facility |
| Vehicle Control | 6 | 0.28 ± 0.04 | 0.29 ± 0.05 | 3.6% |
| This compound (10 µM) | 6 | 0.27 ± 0.05 | 0.41 ± 0.06 | 51.9% |
| This compound (100 µM) | 6 | 0.29 ± 0.04 | 0.55 ± 0.07 | 89.7% |
*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control.
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. Effect of aceclidine(+) isomer and pilocarpine on the intraocular pressure decrease and the miosis in glaucomatous eyes. Effect on accommodation in normal eyes of young subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aceclidine hydrochloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 6. CAS 827-61-2: Aceclidine | CymitQuimica [cymitquimica.com]
- 7. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes - Amato - Annals of Eye Science [aes.amegroups.org]
- 9. Rodent models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Unlocking Synergistic Potential: (-)-Aceclidine in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies represents a frontier in ophthalmology, aiming to enhance therapeutic efficacy, reduce side effects, and address complex disease mechanisms. (-)-Aceclidine, a selective muscarinic acetylcholine (B1216132) receptor agonist, has emerged as a promising candidate for such strategies, particularly in the treatment of presbyopia. This document provides detailed application notes and protocols for researchers investigating this compound in combination therapies, with a focus on its synergistic potential with the alpha-2 adrenergic agonist, Brimonidine.
Clinical Application: this compound and Brimonidine for Presbyopia
Recent clinical trials have highlighted the efficacy of a combination ophthalmic solution of this compound and Brimonidine (LNZ101) for the treatment of presbyopia. The therapeutic rationale lies in the complementary mechanisms of action of the two drugs. This compound, a cholinergic agonist, primarily targets the M3 muscarinic receptors on the iris sphincter muscle, inducing pupillary constriction (miosis) with minimal impact on the ciliary muscle. This "ciliary-sparing" action creates a pinhole effect that increases the depth of focus and improves near visual acuity without causing a significant myopic shift, a common side effect of non-selective miotics like pilocarpine.[1][2][3] Brimonidine, a selective alpha-2 adrenergic agonist, complements this action by inhibiting the release of norepinephrine (B1679862) from presynaptic nerve endings in the iris dilator muscle, thus preventing its contraction and further enhancing the miotic effect.[1] This dual-mechanism approach aims to achieve a more pronounced and sustained reduction in pupil diameter, optimizing the pinhole effect for improved near vision.[1]
Quantitative Clinical Trial Data
The following tables summarize the key efficacy data from the Phase 2 (INSIGHT) and Phase 3 (CLARITY) clinical trials for this compound monotherapy (LNZ100) and in combination with Brimonidine (LNZ101).
Table 1: Efficacy of LNZ100 and LNZ101 in the Phase 2 INSIGHT Trial [4][5]
| Treatment Group | Primary Endpoint: ≥3-Line Gain in DCNVA at 1 Hour | ≥3-Line Gain in DCNVA at 10 Hours |
| LNZ100 (Aceclidine) | 71% | 37% |
| LNZ101 (Aceclidine + Brimonidine) | 56% | 48% |
| Vehicle | 6% | 4% |
DCNVA: Distance-Corrected Near Visual Acuity
Table 2: Efficacy of LNZ100 in the Phase 3 CLARITY Trials [2][3][6]
| Time Point | Percentage of Participants with ≥3-Line Improvement in Monocular BCDVA at Near |
| 30 minutes | 71% |
| 3 hours (Primary Endpoint) | 71% |
| 10 hours | 40% |
BCDVA: Best-Corrected Distance Visual Acuity. Data for LNZ100 was highlighted as the lead candidate for FDA submission.
Table 3: Safety and Tolerability of LNZ100 from Phase 3 CLARITY Trials [3]
| Adverse Event | Incidence | Severity |
| Instillation Site Irritation | >5% | Mild |
| Visual Impairment (dimness) | >5% | Mild |
| Hyperemia (redness) | >5% | Mild |
| Headache | 7.6% (vehicle-corrected) | 89% Mild |
No serious treatment-related adverse events were reported.
Signaling Pathways and Experimental Workflow
The synergistic interaction between this compound and Brimonidine on the iris muscles can be visualized through the following signaling pathway.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. ESCRS - All-day Near Vision in View [escrs.org]
- 5. benchchem.com [benchchem.com]
- 6. Positive Phase 3 Results: LENZ's CLARITY Trial for Presbyopia Treatment [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: (-)-Aceclidine Solution Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and proper storage of (-)-Aceclidine solutions. Adherence to these guidelines is crucial for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This reaction is catalyzed by both acidic and basic conditions and results in the formation of the inactive metabolites, 3-quinuclidinol (B22445) and acetic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the optimal storage conditions for this compound?
A2: The recommended storage conditions depend on the form of this compound:
-
Solid Form (hydrochloride salt): Store at -20°C in a tightly sealed container, protected from moisture.[1][2] Some suppliers suggest long-term storage at -20°C, while short-term storage at 4°C is also mentioned.[3]
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh before use. If short-term storage is necessary, refrigerate at 2°C to 8°C (36°F to 46°F).[1] For aqueous solutions in PBS (pH 7.2), it is not recommended to store for more than one day.[2]
-
Stock Solutions in Organic Solvents (e.g., DMSO): For longer-term storage, stock solutions in anhydrous organic solvents should be stored at -20°C for up to one month or -80°C for up to six months.[3] It is advisable to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What is the optimal pH for this compound solution stability?
A3: this compound exhibits the greatest stability in a weakly acidic environment. For ophthalmic formulations, a pH range of 4.5 to 5.5 is recommended to minimize hydrolytic degradation.[1] The hydrolysis rate increases significantly in neutral to alkaline conditions.
Q4: Is this compound sensitive to light?
A4: While extensive public data on the photostability of this compound is limited, general pharmaceutical practice suggests protecting solutions from light to minimize the potential for photodegradation. Forced degradation studies under UV and visible light are recommended as part of stability testing.[1]
Q5: Are there any known incompatibilities for this compound?
A5: The solid form of this compound hydrochloride is incompatible with strong oxidizing agents.[4] When preparing formulations, it is crucial to assess the compatibility of this compound with all other excipients.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
-
Symptom: HPLC analysis indicates a rapid loss of the this compound peak and the emergence of a peak corresponding to 3-quinuclidinol.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate pH | Verify that the pH of your solution is within the optimal range of 4.5-5.5. Use a suitable buffer, such as a citrate (B86180) buffer, to maintain the pH. | Hydrolysis of the ester linkage in this compound is highly pH-dependent and is accelerated outside of the weakly acidic range. |
| Elevated Temperature | Prepare and store aqueous solutions at refrigerated temperatures (2°C to 8°C). Avoid exposure to high temperatures during experimental procedures. | The rate of hydrolysis increases with temperature. |
| Microbial Contamination | Use sterile buffers and aseptic techniques when preparing solutions. For multi-dose formulations, consider the use of a compatible preservative, though note that the commercial ophthalmic solution is preservative-free and supplied in single-dose vials.[1] | Microbial growth can alter the pH of the solution and potentially produce enzymes that degrade this compound. |
Issue 2: Precipitation of this compound in Solution
-
Symptom: Visible particulates or cloudiness in the this compound solution.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Exceeded Solubility | Ensure the concentration of this compound hydrochloride does not surpass its solubility limit in the chosen solvent. This compound hydrochloride is generally soluble in water.[1] | Each solvent has a maximum concentration of a solute it can dissolve at a given temperature. |
| pH Shift | Confirm the pH of the solution. A shift to a more alkaline pH can decrease the solubility of the hydrochloride salt.[1] | The ionization state, and therefore solubility, of this compound is pH-dependent. |
| Incompatibility with Excipients | If using a complex formulation, evaluate the compatibility of this compound with all other components. | Interactions between different molecules can lead to the formation of insoluble complexes. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Important Considerations |
| Solid (Hydrochloride Salt) | -20°C | Long-term (≥4 years stated by one supplier)[2] | Store in a tightly sealed container, protected from moisture.[1] |
| 4°C | Short-term | Keep sealed and protected from moisture.[3] | |
| Aqueous Solution | 2°C to 8°C | Short-term (prepare fresh daily if possible) | Optimal pH is 4.5-5.5. Not recommended to store for more than one day in PBS (pH 7.2).[2] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[3] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvents.[3] | |
| Ophthalmic Solution (VIZZ™) | 2°C to 8°C | Until expiration date | Do not freeze.[1] |
| Room Temperature (up to 25°C/77°F) | Up to 30 days | After removal from refrigeration. Discard opened single-dose vials after use.[1] |
Table 2: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendations |
| pH | Most stable at pH 4.5-5.5. Degradation increases in more acidic or, more significantly, in neutral and alkaline conditions. | Use a buffer system (e.g., citrate buffer) to maintain the pH within the optimal range. |
| Temperature | Degradation rate increases with increasing temperature. | Store solutions at refrigerated temperatures (2°C to 8°C) and minimize exposure to elevated temperatures. |
| Light | Potential for photodegradation. | Protect solutions from light during storage and handling. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizing agents. |
| Moisture | Promotes hydrolysis of the solid form. | Keep the solid hydrochloride salt in a tightly sealed container in a dry environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water or a pH 5.0 citrate buffer.
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize samples with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature and collect samples at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to the faster reaction rate.
-
Neutralize samples with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Store the stock solution at an elevated temperature (e.g., 60°C) and collect samples over time.
-
-
Photodegradation:
-
Expose the stock solution to a light source that provides both UV and visible light as per ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
This is a starting point for developing a method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a suitable wavelength (e.g., 210-230 nm).
-
Column Temperature: 25-30°C.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.
Mandatory Visualization
References
Technical Support Center: (-)-Aceclidine Clinical Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals working with (-)-Aceclidine. It includes a summary of common side effects observed in clinical trials, answers to frequently asked questions regarding experimental procedures, and a visualization of the compound's signaling pathway.
Common Side Effects of this compound
The following table summarizes the common adverse reactions reported in the pivotal CLARITY Phase 3 clinical trials for this compound ophthalmic solution.[1][2][3][4][5] The majority of these side effects were reported to be mild, transient, and self-resolving.[2][3][5] No serious treatment-related adverse events were observed across the CLARITY trials.[4][5]
| Adverse Reaction | Incidence Rate (%) |
| Instillation Site Irritation | 20% |
| Dim Vision | 16% |
| Headache | 13% |
| Conjunctival Hyperemia | 8% |
| Ocular Hyperemia | 7% |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions that may arise during the design and execution of clinical studies involving this compound.
Q1: What were the key inclusion criteria for participants in the pivotal this compound clinical trials?
A1: The CLARITY Phase 3 trials for this compound enrolled a broad population of adults with presbyopia. Key inclusion criteria typically included:
-
Age: 45 to 75 years.
-
Refractive Error: Spherical equivalent between -4.0 D and +1.0 D.
-
Astigmatism: Up to 2.0 D.
-
Visual Acuity: Best-corrected distance visual acuity at near of 20/50 or worse to demonstrate improvement.
-
General Health: Participants were generally in good health and able to provide informed consent. The trials also included individuals who had previously undergone LASIK surgery and those who were pseudophakic.
Q2: What were the primary exclusion criteria in the this compound clinical trials?
A2: Participants were typically excluded if they had:
-
Known hypersensitivity to aceclidine (B1665410) or any of the excipients.
-
Active ocular infections or inflammation.
-
Moderate to severe dry eye disease.
-
Clinically significant lens abnormalities, such as advanced cataracts.
-
A history of certain ocular conditions where pupillary constriction is undesirable.
Q3: What was the dosing regimen for this compound in the CLARITY trials?
A3: The CLARITY trials evaluated a once-daily administration of aceclidine ophthalmic solution (1.44% or 1.75%).[1]
Q4: How should instillation site irritation be managed and documented in a clinical trial setting?
A4: Instillation site irritation is a common finding. To manage and document this:
-
Standardized Grading: Utilize a standardized scale (e.g., a 0-4 scale for redness, itching, and stinging) to grade the severity of the irritation at predefined time points post-instillation.
-
Participant Reporting: Provide participants with a diary or an electronic application to record the onset, duration, and severity of any irritation.
-
Slit-Lamp Examination: Conduct regular slit-lamp examinations to objectively assess for signs of ocular surface inflammation.
-
Troubleshooting: If a participant reports persistent or severe irritation, it is crucial to rule out other potential causes such as contamination of the eye drop dispenser or an allergic reaction.
Q5: A participant reports experiencing "dim vision." How can this be further characterized and investigated?
A5: "Dim vision" is a subjective complaint that requires further investigation:
-
Timing and Duration: Document when the dim vision occurs in relation to eye drop administration and how long it lasts.
-
Photopic and Mesopic Vision Testing: Conduct visual acuity and contrast sensitivity testing under both normal (photopic) and low light (mesopic) conditions to objectively measure any changes in vision.
-
Pupillometry: Measure pupil size under different lighting conditions to correlate the miotic effect of this compound with the participant's subjective experience.
-
Participant Questionnaire: Use a validated questionnaire to understand the real-world impact of this symptom on the participant's daily activities (e.g., driving at night).
Q6: What is the recommended protocol for monitoring participants for potential systemic side effects?
A6: While this compound has minimal systemic absorption, it is prudent to monitor for potential systemic cholinergic effects. This can include:
-
Vital Signs: Monitor blood pressure and heart rate at baseline and at regular intervals throughout the study.
-
Symptom Checklist: Include questions about increased salivation, sweating, and gastrointestinal discomfort in participant diaries or during study visits.
-
Adverse Event Reporting: Ensure a clear protocol is in place for participants to report any unusual systemic symptoms to the study investigators promptly.
Signaling Pathway of this compound
This compound is a selective muscarinic acetylcholine (B1216132) receptor agonist.[6][7] Its primary mechanism of action involves binding to muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis).[6][7][8] This action creates a "pinhole effect," which increases the depth of focus and improves near vision.[6] The signaling cascade initiated by the binding of this compound to the muscarinic receptor is a G-protein coupled receptor (GPCR) pathway that ultimately leads to an increase in intracellular calcium ions and smooth muscle contraction.[9]
Caption: Signaling pathway of this compound in iris sphincter muscle cells.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ir.lenz-tx.com [ir.lenz-tx.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. LENZ reports positive results from presbyopia treatment trial [clinicaltrialsarena.com]
- 5. ichgcp.net [ichgcp.net]
- 6. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing (-)-Aceclidine Concentration for Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (-)-Aceclidine in experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental design and execution, with a focus on optimizing drug concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a parasympathomimetic cholinergic drug that functions as a muscarinic acetylcholine (B1216132) receptor agonist.[1] It is used in ophthalmology to constrict the pupil.[1] Its mechanism of action involves binding to and activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in numerous physiological processes.[2]
Q2: To which muscarinic receptor subtypes does this compound bind and what are the downstream signaling pathways?
A2: this compound is a non-selective muscarinic agonist, meaning it can bind to all five muscarinic receptor subtypes (M1-M5).[3] These receptors couple to distinct G-protein signaling pathways:
-
M1, M3, and M5 receptors are coupled to Gq/11 proteins. Activation of these receptors stimulates phosphoinositide hydrolysis, leading to the generation of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[3][4]
-
M2 and M4 receptors are coupled to Gi/o proteins.[4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: A common starting range for dose-response experiments with this compound is from 1 nM to 1 mM.[4] However, the optimal concentration is highly dependent on the specific cell type, the muscarinic receptor subtype being studied, and the assay being performed. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.[4]
Q4: What are the known EC50 values for this compound at the different muscarinic receptor subtypes?
A4: The functional potency (EC50) of the active S-enantiomer, (S)-(+)-Aceclidine, varies across the five muscarinic receptor subtypes. The following values have been determined in functional assays using transfected Chinese Hamster Ovary (CHO) cells.[4]
| Receptor Subtype | Assay Type | EC50 (nM) |
| M1 | Phosphoinositide Hydrolysis | 130 |
| M2 | Inhibition of cAMP Accumulation | 30 |
| M3 | Phosphoinositide Hydrolysis | 100 |
| M4 | Inhibition of cAMP Accumulation | 40 |
| M5 | Phosphoinositide Hydrolysis | 160 |
Q5: How should I prepare and store this compound solutions?
A5: this compound hydrochloride is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/ml.[6] For aqueous solutions, it is soluble in PBS (pH 7.2) at about 10 mg/ml.[6] It is recommended to prepare fresh aqueous solutions daily.[6] For long-term storage, the solid form should be stored at -20°C.[7] The primary degradation pathway in aqueous solution is hydrolysis of the acetate (B1210297) ester, which is sensitive to pH and temperature.[8] The greatest stability is observed in a weakly acidic environment (pH 4.5-5.5).[9]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to this compound | Incorrect concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and increasing to a high concentration (e.g., 1 mM) to determine the optimal range.[4] |
| Degraded compound: this compound is susceptible to hydrolysis, especially in non-optimal pH or at elevated temperatures.[8] | Prepare fresh solutions for each experiment.[7] Ensure the pH of your experimental buffer is within the optimal stability range (pH 4.5-6.5).[7] Store stock solutions and the solid compound under recommended conditions (-20°C for solid).[7] | |
| Low receptor expression: The cell line or tissue may not express the target muscarinic receptor at a high enough level. | Verify receptor expression using a validated method such as a saturation binding assay with a known radioligand (e.g., [3H]-QNB).[4] | |
| High background signal or cell death | Cytotoxicity: High concentrations of this compound or the solvent may be toxic to the cells. | Determine the maximum non-toxic concentration of both this compound and the solvent (if used) in your specific cell line using a cell viability assay. |
| Precipitation of the compound: The concentration of this compound may exceed its solubility in the assay buffer. | Ensure the concentration does not exceed the solubility limit. Gentle warming or sonication can aid dissolution, but be mindful of potential degradation.[9] | |
| Inconsistent or variable results | Inaccurate solution preparation: Errors in weighing or dilution can lead to inconsistent concentrations. | Use a calibrated balance and perform serial dilutions carefully. Use a validated analytical method like HPLC-UV to confirm the concentration of stock solutions.[10] |
| Buffer effects: Some buffer components can catalyze the hydrolysis of this compound.[7] | Use the lowest buffer concentration necessary for the experiment.[7] If possible, test different buffer systems (e.g., phosphate (B84403) vs. acetate) to see if it impacts results.[7] |
Experimental Protocols
Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, M5 Receptors)
This assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq/11-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the human M1, M3, or M5 muscarinic receptor.
-
[3H]-myo-inositol.
-
This compound.
-
Assay buffer (e.g., HBSS with 10 mM LiCl).
-
Lysis buffer.
-
Anion exchange resin (e.g., Dowex AG1-X8).
Methodology:
-
Cell Culture and Labeling: Culture cells to near confluency. Label the cells by incubating with [3H]-myo-inositol in inositol-free medium overnight.
-
Agonist Stimulation: Wash the cells and pre-incubate with assay buffer containing LiCl. Add varying concentrations of this compound and incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Cell Lysis and IP Isolation: Terminate the reaction by adding lysis buffer. Isolate the total [3H]-inositol phosphates using an anion exchange column.
-
Quantification: Quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the total [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[4]
cAMP Accumulation Assay (for M2 and M4 Receptors)
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled muscarinic receptors.
Materials:
-
Cells stably expressing the human M2 or M4 muscarinic receptor.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell lysis buffer.
Methodology:
-
Cell Preparation: Seed cells in a suitable plate and culture overnight.
-
Agonist Pre-incubation: Pre-incubate the cells with a range of this compound concentrations for a short period (e.g., 15-30 minutes).[11]
-
Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and co-incubate with this compound for a defined period (e.g., 30 minutes).[11]
-
Cell Lysis and cAMP Quantification: Lyse the cells and quantify the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.[11]
-
Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (or EC50) value.[11]
Visualizations
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of (-)-Aceclidine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vitro solubility of (-)-Aceclidine.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound and its hydrochloride salt in common laboratory solvents?
A1: The solubility of this compound varies depending on whether it is in its free base or hydrochloride salt form. The hydrochloride salt is generally more soluble in aqueous solutions.[1][2]
Data Summary: Solubility of this compound Forms
| Compound Form | Solvent | Solubility | Reference |
| This compound Hydrochloride | Ethanol | ~30 mg/mL | [3] |
| This compound Hydrochloride | DMSO | ~30 mg/mL | [3] |
| This compound Hydrochloride | Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| This compound Hydrochloride | PBS (pH 7.2) | ~10 mg/mL | [3] |
| This compound Hydrochloride | Water | ≥15 mg/mL at 60°C | [1] |
| This compound (free base) | DMSO | Soluble | [1] |
| This compound (free base) | Water | 226.0 mg/mL (predicted) | [1] |
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?
A2: Precipitation upon dilution of an organic stock solution (e.g., DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, often called "crashing out," can be caused by several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer may be above its solubility limit.
-
pH Shift: this compound's solubility is pH-dependent. Dilution into a buffer with a pH that is not optimal for its solubility can cause it to precipitate.[4]
-
Co-solvent Percentage: The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.
-
Temperature Effects: A decrease in temperature upon dilution can lower the solubility.
-
Interactions with Buffer Components: Certain salts or other components in your buffer could potentially interact with this compound, leading to the formation of insoluble complexes.[4]
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage, which yields acetate (B1210297) and 3-quinuclidinol.[5] This hydrolysis is influenced by pH and temperature, with increased degradation occurring in neutral to alkaline conditions and at elevated temperatures.[4]
Troubleshooting Guides
Issue: this compound Precipitation in Aqueous Buffer
This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of this compound in your in vitro experiments.
References
- 1. jbpr.in [jbpr.in]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with (-)-Aceclidine
Welcome to the technical support center for (-)-Aceclidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible, high-quality experimental outcomes. Inconsistent results with muscarinic agonists like this compound can arise from various factors, from compound stability to subtle variations in experimental procedures. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation, and how can I prevent it?
A1: The primary degradation pathway for this compound is the hydrolysis of its acetate (B1210297) ester group, which yields the inactive product 3-quinuclidinol (B22445) and acetic acid.[1][2] This hydrolysis is significantly influenced by pH and temperature. To minimize degradation, it is crucial to:
-
Maintain an acidic pH: this compound is most stable in a weakly acidic environment, with an optimal pH range of 4.5 to 5.5.[3] Hydrolysis accelerates in neutral to alkaline conditions.
-
Control the temperature: Store stock solutions and formulations at refrigerated temperatures (2°C to 8°C) to slow the rate of hydrolysis.[3] Avoid repeated freeze-thaw cycles. For solid this compound hydrochloride, storage at -20°C is recommended for long-term stability.[4]
-
Prepare fresh solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment. Do not store aqueous solutions for more than one day.
Q2: I'm observing lower than expected potency in my functional assays. What could be the cause?
A2: Lower than expected potency can stem from several factors:
-
Compound degradation: As mentioned above, hydrolysis can reduce the concentration of active this compound. Ensure proper storage and handling.
-
Inaccurate concentration: Verify the concentration of your stock solution. Use a calibrated balance and ensure complete dissolution.
-
Enantiomeric purity: this compound is the S-(+)-enantiomer and is significantly more potent than the R-(-)-enantiomer.[5] Contamination with the less active enantiomer will reduce the overall potency.
-
Cell-based assay variability: Factors such as cell passage number, cell health, and receptor expression levels can all impact the observed potency.[6]
Q3: My results are highly variable between experiments. How can I improve consistency?
A3: High variability is a common challenge in cell-based assays. To improve consistency:
-
Standardize cell culture conditions: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and growth conditions.
-
Use a positive control: Include a known muscarinic agonist with a well-characterized potency (e.g., carbachol) in every experiment to monitor assay performance.
-
Automate liquid handling: If possible, use automated liquid handlers to minimize pipetting errors.
-
Monitor environmental conditions: Ensure consistent temperature and CO2 levels during cell culture and assays.
Q4: Can the choice of buffer impact my results?
A4: Yes, the buffer system can influence the stability of this compound. It is advisable to use buffers that maintain the optimal pH range of 4.5-6.5, such as citrate (B86180) or acetate buffers. Be aware that some buffer components can catalyze hydrolysis, so it's recommended to use the lowest effective buffer concentration.[4]
Data Presentation
The following tables summarize key quantitative data for this compound and its enantiomer to aid in data interpretation and troubleshooting.
Table 1: Functional Potency (EC50) of Aceclidine Enantiomers at Human Muscarinic Receptor Subtypes
| Receptor Subtype | This compound (S-(+)-enantiomer) EC50 (nM) | (+)-Aceclidine (R-(-)-enantiomer) EC50 (nM) |
| M1 | 130[7] | ~260-520[5] |
| M2 | 30[7] | ~105[5] |
| M3 | 100[7] | ~400-600[5] |
| M4 | 40[7] | ~140[5] |
| M5 | 160[7] | ~320-640[5] |
Data derived from functional assays in transfected CHO cells.[5][7]
Table 2: Maximal Response (Emax) of Aceclidine Enantiomers Relative to Carbachol
| Receptor Subtype | This compound (S-(+)-enantiomer) Emax (% of Carbachol) | (+)-Aceclidine (R-(-)-enantiomer) Emax (% of Carbachol) |
| M1 | High | 44-64% of S-(+)-isomer[5] |
| M2 | Similar to Carbachol | Same as S-(+)-isomer[5] |
| M3 | High | 44-64% of S-(+)-isomer[5] |
| M4 | Similar to Carbachol | 86% of S-(+)-isomer[5] |
| M5 | High | 44-64% of S-(+)-isomer[5] |
Data derived from functional assays in transfected CHO cells.[5]
Table 3: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
| pH | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 2.0 | 1.2 x 10⁻⁶ | 160 |
| 4.0 | 2.5 x 10⁻⁷ | 770 |
| 5.0 | 1.0 x 10⁻⁷ | 1925 |
| 6.0 | 2.0 x 10⁻⁷ | 962 |
| 7.0 | 1.5 x 10⁻⁶ | 128 |
| 8.0 | 1.2 x 10⁻⁵ | 16 |
This data is illustrative and based on typical pseudo-first-order kinetics for similar ester-containing compounds.[8]
Table 4: Illustrative Temperature-Dependent Hydrolysis of this compound at pH 7.4
| Temperature (°C) | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 4 | 2.0 x 10⁻⁷ | 962 |
| 25 | 1.5 x 10⁻⁶ | 128 |
| 37 | 5.0 x 10⁻⁶ | 38.5 |
This data is illustrative and based on typical pseudo-first-order kinetics for similar ester-containing compounds.[8]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Potential Cause: Inconsistent cell culture practices.
-
Troubleshooting Step: Use cells within a narrow passage number range (e.g., passages 5-15). Ensure consistent cell seeding density and confluency at the time of the assay. Regularly test for mycoplasma contamination.
-
-
Potential Cause: Pipetting errors.
-
Troubleshooting Step: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For critical steps, use automated liquid handlers if available.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with buffer or media to maintain a humidified environment.
-
Issue 2: No or Low Signal in a Functional Assay
-
Potential Cause: Inactive ligand.
-
Troubleshooting Step: Confirm the integrity of your this compound stock. Prepare a fresh solution from a new aliquot. Run a dose-response curve with a known active compound as a positive control.
-
-
Potential Cause: Low receptor expression.
-
Troubleshooting Step: If using a transient transfection system, optimize the amount of plasmid DNA used. For stable cell lines, verify receptor expression using a complementary method like radioligand binding or western blotting.
-
-
Potential Cause: Incorrect assay setup.
-
Troubleshooting Step: Carefully review the entire assay protocol. Double-check reagent concentrations, incubation times, and instrument settings.
-
Issue 3: Unexpected Dose-Response Curve (e.g., bell-shaped or shallow slope)
-
Potential Cause: Ligand bias.
-
Troubleshooting Step: this compound may preferentially activate one signaling pathway over another. Test for activity in multiple downstream pathways (e.g., calcium flux, cAMP, β-arrestin recruitment).
-
-
Potential Cause: Partial agonism.
-
Troubleshooting Step: Perform a full dose-response curve to characterize the maximal response. Compare the Emax to a known full agonist like carbachol.
-
-
Potential Cause: Off-target effects at high concentrations.
-
Troubleshooting Step: Investigate the selectivity of this compound against other relevant receptors.
-
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Muscarinic Receptors
This protocol is for determining the binding affinity (Ki) of this compound at M1-M5 muscarinic receptors.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1, M2, M3, M4, or M5 receptor to confluence.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M1-M5).
-
Increasing concentrations of this compound or a reference compound.
-
Cell membrane preparation.
-
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Phosphoinositide (PI) Hydrolysis Assay for M1, M3, and M5 Receptors
This assay measures the accumulation of inositol (B14025) phosphates (IPs) following receptor activation.
-
Cell Culture and Labeling:
-
Plate CHO cells expressing the M1, M3, or M5 receptor in a multi-well plate.
-
Incubate the cells overnight with [3H]-myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
Wash the cells with a suitable assay buffer (e.g., Krebs-bicarbonate buffer).
-
Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Add increasing concentrations of this compound or a control agonist and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a stop solution (e.g., ice-cold 10 mM formic acid).
-
Incubate for at least 30 minutes at room temperature to extract the IPs.
-
-
Purification and Quantification:
-
Apply the cell lysates to anion-exchange chromatography columns.
-
Wash the columns to remove free [3H]-myo-inositol.
-
Elute the [3H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-IPs accumulated against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 3: cAMP Assay for M2 and M4 Receptors
This assay measures the inhibition of adenylyl cyclase activity.
-
Cell Culture:
-
Plate CHO cells expressing the M2 or M4 receptor in a suitable assay plate.
-
-
Agonist Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: this compound signaling pathways via Gq/11 and Gi/o proteins.
References
Technical Support Center: Minimizing Systemic Absorption of Topical (-)-Aceclidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at minimizing the systemic absorption of topical (-)-Aceclidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing its systemic absorption important?
A1: this compound is a potent muscarinic acetylcholine (B1216132) receptor agonist used in ophthalmic formulations to induce miosis (pupil constriction), primarily for the treatment of presbyopia.[1] While effective locally in the eye, systemic absorption can lead to off-target effects such as sweating, salivation, gastrointestinal discomfort, and cardiovascular effects like bradycardia and hypotension.[2] Minimizing systemic absorption is crucial to enhance the safety profile of the drug.
Q2: What are the primary routes of systemic absorption for topically applied ophthalmic drugs like this compound?
A2: The primary routes for systemic absorption of ophthalmic drugs are through the conjunctival and nasal mucosa. After instillation, a significant portion of the eye drop can drain through the nasolacrimal duct into the nasal cavity, where it is rapidly absorbed into the systemic circulation. Absorption can also occur across the conjunctiva directly into the bloodstream.
Q3: What are the known systemic exposure levels of this compound from commercially available formulations?
A3: For VIZZ™ (aceclidine ophthalmic solution, 1.44%), a commercially available product, systemic exposure has been evaluated. Since aceclidine (B1665410) is rapidly hydrolyzed in the eye to its inactive metabolite, 3-quinuclidinol (B22445) (3-Q), pharmacokinetic studies typically measure plasma concentrations of 3-Q. Following once-daily administration for 8 days, the mean maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC0-t) for 3-Q were reported.[2]
Troubleshooting Guides
Issue 1: High variability in in vitro permeation results.
Possible Cause & Solution:
-
Inconsistent Tissue Quality: The thickness and integrity of the excised cornea or conjunctiva can vary significantly between donors and even within the same tissue.
-
Troubleshooting:
-
Standardize the tissue harvesting and preparation protocol.
-
Measure the thickness of each tissue sample and ensure it falls within a predefined range.
-
Perform a barrier integrity test (e.g., using fluorescein (B123965) permeability) on each tissue sample before the experiment and discard any that do not meet the acceptance criteria.
-
-
-
Air Bubbles in the Franz Diffusion Cell: Air bubbles between the membrane and the receptor fluid can impede diffusion and lead to artificially low permeation values.
-
Troubleshooting:
-
Carefully fill the receptor chamber to avoid trapping air.
-
Gently tilt and tap the Franz cell to dislodge any visible air bubbles before starting the experiment.
-
-
-
Inconsistent Dosing: The volume and application of the test formulation can affect the amount of drug available for permeation.
-
Troubleshooting:
-
Use a calibrated positive displacement pipette to apply a precise volume of the formulation to the center of the tissue.
-
Ensure the formulation spreads evenly across the diffusion area.
-
-
Issue 2: Unexpectedly high systemic absorption in animal models.
Possible Cause & Solution:
-
Formulation Properties: The physicochemical properties of the formulation, such as viscosity and mucoadhesion, can significantly influence pre-corneal residence time and, consequently, the amount of drug available for nasolacrimal drainage and systemic absorption.
-
Troubleshooting:
-
Increase the viscosity of the formulation by incorporating polymers like hypromellose or sodium hyaluronate.
-
Incorporate mucoadhesive polymers to prolong the contact time with the ocular surface.
-
Consider in-situ gelling systems that transition from a liquid to a gel upon instillation.
-
-
-
Instillation Technique: Improper administration of eye drops can lead to a larger volume draining into the nasolacrimal duct.
-
Troubleshooting:
-
Standardize the instillation technique in animal studies.
-
Consider techniques that simulate punctal occlusion, if ethically permissible and relevant to the study's goals.
-
-
Issue 3: Difficulty in quantifying this compound and its metabolite in plasma.
Possible Cause & Solution:
-
Low Analyte Concentrations: Systemic levels of this compound and its metabolite, 3-quinuclidinol, are expected to be low, often falling below the limit of quantification of less sensitive analytical methods.
-
Troubleshooting:
-
Develop and validate a highly sensitive bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4]
-
Optimize the sample preparation procedure (e.g., protein precipitation or liquid-liquid extraction) to concentrate the analytes and remove interfering substances from the plasma matrix.[5][6][7]
-
-
-
Analyte Instability: Ester-containing compounds like this compound can be prone to hydrolysis in biological matrices.
-
Troubleshooting:
-
Conduct stability studies of this compound and 3-quinuclidinol in plasma under various storage conditions (e.g., room temperature, -20°C, -80°C) and through freeze-thaw cycles.
-
Add esterase inhibitors to collection tubes if in-vitro degradation is a concern.
-
-
Quantitative Data Summary
Table 1: Systemic Pharmacokinetic Parameters of 3-Quinuclidinol (Metabolite of Aceclidine) after Topical Ocular Administration of VIZZ™ (aceclidine ophthalmic solution, 1.44%) in Humans
| Parameter | Mean Value | Standard Deviation |
| Cmax (ng/mL) | 2.114 | (Not Reported) |
| AUC0-t (hr*ng/mL) | 4.899 | (Not Reported) |
| RAUC0-t | 1.189 | 0.770 |
| RCmax | 0.996 | 0.314 |
| Data obtained after 8 days of once-daily administration.[2] |
Experimental Protocols
Protocol 1: In Vitro Permeation Study of this compound using Excised Bovine Cornea and Franz Diffusion Cells
This protocol outlines a method to assess the corneal permeability of different this compound formulations.
1. Materials and Equipment:
-
Fresh bovine eyes obtained from a local abattoir.
-
Franz diffusion cells.
-
Corneal holders.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound formulations to be tested.
-
Calibrated positive displacement pipette.
-
Water bath with temperature control.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Cornea Preparation:
-
Excise the corneas from fresh bovine eyes within 2 hours of slaughter.
-
Carefully remove any adhering iris and conjunctival tissue.
-
Mount the cornea in a specialized holder.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz diffusion cell with degassed PBS (pH 7.4) and ensure no air bubbles are present.
-
Mount the corneal holder with the cornea between the donor and receptor chambers, with the epithelial side facing the donor chamber.
-
Place the assembled Franz cells in a water bath maintained at 32°C ± 1°C.
-
-
Dosing:
-
Accurately apply a known volume (e.g., 50 µL) of the this compound formulation onto the center of the corneal surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.
-
Calculate the apparent permeability coefficient (Papp) using the equation: Papp = Jss / C0, where C0 is the initial concentration of the drug in the donor chamber.
-
Protocol 2: Bioanalytical Method for the Quantification of this compound and 3-Quinuclidinol in Plasma using LC-MS/MS
This protocol provides a general framework for developing a method to measure systemic exposure.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of aceclidine or 3-quinuclidinol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for this compound, 3-quinuclidinol, and the internal standard.
-
3. Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines.
Visualizations
Caption: Formulation strategies to minimize systemic absorption of this compound.
Caption: Experimental workflow for in vitro corneal permeation study.
Caption: Metabolic pathway of this compound and its effects.
References
- 1. Aceclidine - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-Aceclidine Degradation Product Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the degradation of (-)-Aceclidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its acetate (B1210297) ester moiety.[1][2][3] This reaction yields the inactive metabolites 3-quinuclidinol (B22445) and acetic acid.[1][2][3] The hydrolysis can be catalyzed by both acidic and basic conditions and is also facilitated by esterase enzymes in vivo.[1][4]
Q2: What is the optimal pH for this compound stability in aqueous solutions?
A2: this compound exhibits the highest stability in a weakly acidic environment, typically within a pH range of 4.5 to 5.5.[3][5] Both highly acidic and alkaline conditions significantly accelerate the rate of hydrolytic degradation.[3][4]
Q3: What are the recommended storage conditions for this compound and its solutions?
A3: To ensure stability, solid this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from moisture.[2][3] Ophthalmic solutions and other aqueous preparations should be stored under refrigerated conditions, between 2°C and 8°C (36°F to 46°F), to minimize degradation.[2][5] It is also advisable to prepare aqueous solutions fresh for each experiment to ensure accurate results.[2][3]
Q4: Is this compound sensitive to light?
A4: While extensive public data on the photostability of this compound is limited, it is a standard practice in pharmaceutical development to conduct photostability studies as part of forced degradation testing.[2] To mitigate any potential for photodegradation, it is recommended to protect this compound solutions from light during storage and handling by using amber vials or by wrapping containers in aluminum foil.[3][5]
Q5: How can degradation of this compound be monitored and quantified?
A5: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[1][2] This method allows for the accurate determination of the parent compound's potency and the formation of impurities over time.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Experimental Solutions
-
Symptom: HPLC analysis reveals a significant decrease in the peak area of this compound and a corresponding increase in the peak area of 3-quinuclidinol shortly after solution preparation.
-
Potential Causes & Solutions:
-
Inappropriate pH: The pH of the buffer or formulation may be outside the optimal stability range of 4.5-5.5.[5]
-
Solution: Verify the pH of your experimental solution using a calibrated pH meter. If necessary, adjust the pH with a suitable buffer system, such as a citrate (B86180) buffer, which has adequate buffering capacity to maintain the target pH.[5]
-
-
Elevated Temperature: The experimental solution may have been exposed to high temperatures during preparation or storage.
-
Solution: Prepare solutions at room temperature and store them under refrigerated conditions (2-8°C) when not in immediate use.[5] Avoid prolonged exposure to elevated temperatures.
-
-
Presence of Catalytic Metal Ions: Metal ions in the solution can catalyze the hydrolysis of the ester bond.
-
Solution: Incorporate a chelating agent, such as edetate disodium (B8443419) (EDTA), into the formulation to sequester any metal ions that may be present.[5]
-
-
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Significant variability is observed in analytical results from the same batch of this compound or between different experimental runs.
-
Potential Causes & Solutions:
-
Degradation of Stock Solutions: Using aged or improperly stored stock solutions can lead to inconsistent results due to the degradation of this compound over time.
-
Solution: Prepare fresh working solutions daily from a properly stored solid compound.[3] If using a stock solution, ensure it has been stored under appropriate conditions (refrigerated or frozen) and for a validated period.
-
-
Inaccurate Solution Concentration: Errors in weighing or dilution can lead to variability in the final concentration of the experimental solution.
-
Solution: Verify the accuracy of all weighing and dilution steps. Use calibrated equipment and validated analytical methods, such as HPLC-UV, to confirm the concentration of stock and working solutions.[2]
-
-
Quantitative Data Summary
The following table provides illustrative data on the effect of temperature on the degradation rate of this compound in an aqueous solution at a neutral pH. This data is based on typical pseudo-first-order kinetics for similar ester-containing compounds.[1]
| Temperature (°C) | Apparent Rate Constant (k_obs) (s⁻¹) (Illustrative) | Half-life (t½) (hours) (Illustrative) |
| 4 | 1.2 x 10⁻⁶ | 160.4 |
| 25 | 9.0 x 10⁻⁶ | 21.4 |
| 40 | 4.5 x 10⁻⁵ | 4.3 |
| 60 | 2.8 x 10⁻⁴ | 0.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.[1]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as water or a pH 5.0 citrate buffer.[5]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).[1]
-
Keep the solution at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a neutral pH buffer.[5]
-
Collect samples at various time points.
-
-
Photostability:
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound from its potential degradation products.[1][5]
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][5] The exact composition should be optimized to achieve good separation.
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm).[5]
-
Injection Volume: 20 µL.[5]
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, range, accuracy, precision, and robustness.[5]
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Workflow for this compound degradation product analysis.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Adjusting pH for optimal (-)-Aceclidine activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with (-)-Aceclidine, with a specific focus on the critical role of pH in ensuring its optimal activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a parasympathomimetic compound that acts as a cholinergic receptor agonist.[1] Its primary mechanism involves modulating muscarinic acetylcholine (B1216132) receptors (mAChRs). It is an agonist at the M1 receptor and a modulator of the M3 receptor.[2][3] Activation of the Gq/11-coupled M1 and M3 receptors stimulates the phosphoinositide hydrolysis signaling pathway.[4][5] This action, particularly on the ciliary muscle in the eye, leads to muscle contraction and pupil constriction (miosis).[3]
Q2: Why is the pH of the experimental solution so important for this compound?
A2: The chemical structure of this compound contains an ester bond, which is highly susceptible to hydrolysis.[6][7] This degradation reaction is the primary pathway for loss of activity and is catalyzed by both acidic and basic conditions.[8] Therefore, maintaining the pH of the solution within an optimal range is critical to preserve the compound's chemical integrity and ensure experimental reproducibility.
Q3: What is the optimal pH range for this compound stability and activity?
A3: this compound exhibits its greatest stability in a weakly acidic environment. The optimal pH range for minimizing hydrolytic degradation is between 4.5 and 5.5.[6] Within this range, the rate of hydrolysis is at its minimum.
Q4: What happens if the pH of my this compound solution is outside the optimal range?
A4: If the pH is too acidic or, more significantly, neutral to alkaline, the rate of ester hydrolysis will increase substantially.[6][7] This leads to the rapid degradation of this compound into its inactive metabolites, 3-quinuclidinol (B22445) and acetic acid, resulting in a significant loss of pharmacological activity.[8] Furthermore, pH shifts towards alkaline conditions can also decrease the solubility of the aceclidine (B1665410) hydrochloride salt.[6]
Q5: What are the recommended buffer systems for working with this compound?
A5: To maintain the pH within the stable 4.5-5.5 range, it is crucial to use a suitable buffer system. Citrate (B86180) and acetate (B1210297) buffers are commonly used and effective in this pH range.[6][7] It is advisable to use the lowest buffer concentration necessary for the experiment to avoid potential buffer-catalyzed hydrolysis.[7]
Troubleshooting Guide
| Problem/Symptom | Potential Cause | Recommended Solution |
| Low or no biological activity observed | Degradation due to improper pH: The experimental buffer may be outside the optimal 4.5-5.5 range, leading to rapid hydrolysis of the compound. | 1. Prepare fresh this compound solutions for each experiment.[7] 2. Use a calibrated pH meter to verify that your buffer pH is between 4.5 and 5.5. 3. Use a recommended buffer like citrate or acetate with sufficient buffering capacity.[6] |
| Inconsistent results between experiments | pH drift or instability: The buffer capacity may be insufficient, or the solution may be interacting with atmospheric CO₂ or container surfaces, causing pH shifts over time. | 1. Ensure your buffer concentration is adequate for the experiment's duration. 2. Re-measure the pH of your working solutions before starting the experiment. 3. Prepare fresh working solutions daily; do not store aqueous solutions for more than one day.[9] |
| Precipitate forms in the aqueous solution | Poor solubility due to pH: The pH of the solution may have shifted to a more alkaline value, reducing the solubility of the aceclidine hydrochloride salt.[6] | 1. Confirm the pH of the solution. If it has become alkaline, discard and prepare a fresh solution in a properly buffered medium (pH 4.5-5.5). 2. For stock solutions, consider using DMSO or ethanol, where solubility is higher (approx. 30 mg/mL), before diluting into the final aqueous buffer.[9] |
| Need to confirm compound integrity | Suspected degradation: You need to verify if the active compound has degraded over time or due to experimental conditions. | 1. Use a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound from its degradation products (3-quinuclidinol).[8][10] 2. Perform a forced degradation study to identify potential degradation products under stress conditions.[6] |
Quantitative Data: pH-Dependent Stability
The stability of this compound is highly dependent on the pH of the aqueous solution. While specific kinetic data is not widely published, the general relationship is well-understood from studies on similar ester-containing compounds and ophthalmic formulations. The table below illustrates the expected relative stability profile.
| pH of Solution | Expected Rate of Hydrolysis | Relative Stability | Notes |
| < 4.0 | Increased (Acid-catalyzed) | Low | Degradation rate increases as pH becomes more acidic.[7] |
| 4.5 - 5.5 | Minimal | Optimal | This is the recommended range for maximum stability.[6] |
| 6.0 - 7.0 | Moderate | Moderate to Low | The rate of hydrolysis begins to increase as the solution approaches neutral pH.[6] |
| > 7.0 | Rapid (Base-catalyzed) | Very Low | Hydrolysis is significantly accelerated in neutral to alkaline conditions.[6] |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Buffer (100 mL of 50 mM Citrate Buffer, pH 5.0)
-
Prepare Stock Solutions:
-
Solution A: 0.1 M Citric Acid (Anhydrous): Dissolve 1.921 g of citric acid in deionized water to a final volume of 100 mL.
-
Solution B: 0.1 M Sodium Citrate (Trisodium salt, dihydrate): Dissolve 2.941 g of sodium citrate dihydrate in deionized water to a final volume of 100 mL.
-
-
Mix Solutions: In a 100 mL beaker, combine approximately 20.5 mL of Solution A with 29.5 mL of Solution B.
-
Adjust pH:
-
Place a calibrated pH electrode in the solution.
-
While stirring, slowly add small volumes of Solution A to lower the pH or Solution B to raise the pH until the meter reads exactly 5.00.
-
-
Final Volume: Transfer the solution to a 100 mL volumetric flask and add deionized water to bring the volume to the 100 mL mark. Mix thoroughly.
-
Storage: Store the buffer at 2-8°C. For experiments with this compound, it is best to use a freshly prepared buffer.
Protocol 2: Assessment of this compound Activity (Calcium Flux Assay)
This protocol outlines a general method for measuring the activity of this compound at the M3 muscarinic receptor, which is Gq-coupled and signals through intracellular calcium mobilization.[4]
-
Cell Culture: Culture cells stably expressing the human M3 muscarinic receptor (e.g., CHO-hM3 or HEK-hM3 cells) in an appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a suitable density and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in your assay buffer (e.g., HBSS, pH adjusted to 7.4 for the assay phase) to create a range of concentrations for generating a dose-response curve.
-
-
Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the 96-well plate into a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for several seconds.
-
Add the various concentrations of this compound to the wells.
-
Immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes). The binding of this compound to the M3 receptor will trigger a rapid increase in intracellular calcium, leading to a sharp rise in fluorescence.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal response) and Eₘₐₓ (maximal response).
-
Visualizations
Caption: Signaling pathway of this compound via the M3 muscarinic receptor.
References
- 1. Aceclidine | C9H15NO2 | CID 1979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. innoprot.com [innoprot.com]
- 5. Aceclidine | 827-61-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (-)-Aceclidine Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of (-)-Aceclidine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
Question: We are attempting an asymmetric synthesis of the this compound precursor, (R)-3-quinuclidinol, via catalytic reduction of 3-quinuclidinone, but the enantiomeric excess is consistently low. What are the potential causes and solutions?
Answer: Low enantiomeric excess (ee) is a common challenge in asymmetric synthesis. Several factors related to the catalyst, substrate, and reaction conditions can contribute to this issue.
Troubleshooting Steps:
-
Catalyst Integrity and Activity:
-
Purity and Handling: Chiral catalysts, whether enzymatic or metallic, are sensitive to impurities and degradation. Ensure the catalyst is of high purity and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Catalyst Loading: An incorrect catalyst-to-substrate ratio can affect enantioselectivity. Systematically vary the catalyst loading to find the optimal concentration.
-
Ligand Purity: For metal-based catalysts, the purity of the chiral ligand is critical. Impurities in the ligand can lead to the formation of non-selective catalytic species.
-
-
Substrate Quality:
-
Purity of 3-Quinuclidinone: Impurities in the starting material can interfere with the catalyst or compete in the reaction, leading to lower ee. Ensure the 3-quinuclidinone is of high purity.
-
-
Reaction Conditions:
-
Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome of the reaction. Screen a variety of solvents with different polarities and coordinating abilities.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Pressure (for hydrogenation): In asymmetric hydrogenation, the hydrogen pressure is a critical parameter. Optimize the pressure to maximize enantioselectivity.
-
-
For Enzymatic Reductions:
-
Cofactor Regeneration: In enzymatic reductions using reductases, efficient regeneration of the cofactor (e.g., NADPH) is crucial for maintaining catalytic activity and selectivity. Ensure the cofactor regeneration system (e.g., using glucose dehydrogenase) is functioning optimally.[1]
-
pH and Buffer Conditions: The pH of the reaction medium can affect the enzyme's conformation and activity. Optimize the pH and buffer composition for the specific reductase being used.
-
Issue 2: Poor Yields in the Synthesis of 3-Quinuclidinol
Question: Our synthesis of 3-quinuclidinol, the precursor to this compound, is resulting in very low yields. How can we improve the reaction efficiency?
Answer: Low yields can stem from incomplete reactions, side product formation, or product degradation. A systematic approach to optimizing the reaction parameters is necessary.
Troubleshooting Steps:
-
Reaction Monitoring:
-
TLC/GC/HPLC Analysis: Regularly monitor the reaction progress using appropriate analytical techniques to determine the optimal reaction time and identify the formation of byproducts.
-
-
Reagent Stoichiometry:
-
Reducing Agent: For chemical reductions (e.g., using NaBH₄ for racemic synthesis or in conjunction with a chiral catalyst), ensure the correct stoichiometry of the reducing agent is used. Excess or insufficient amounts can lead to side reactions or incomplete conversion.
-
-
Reaction Conditions:
-
Temperature and Time: Optimize the reaction temperature and duration. Some reactions may require higher temperatures for completion, while others might benefit from longer reaction times at lower temperatures to minimize side product formation.
-
Mixing: Ensure efficient mixing, especially in heterogeneous reactions, to maximize contact between reactants and catalysts.
-
-
Work-up and Purification:
-
Extraction pH: 3-Quinuclidinol is a basic compound. During aqueous work-up, ensure the pH is appropriately adjusted to maximize its solubility in the organic extraction solvent.
-
Purification Method: Evaluate the purification method (e.g., distillation, crystallization, chromatography) for product loss.
-
Issue 3: Difficulties with the Final Esterification Step
Question: We are struggling with the esterification of (R)-3-quinuclidinol to form this compound. The reaction is either incomplete or we observe side products. What are the best practices for this step?
Answer: The esterification of an alcohol like (R)-3-quinuclidinol can be challenging due to potential side reactions and the need to preserve the stereochemical integrity of the chiral center.
Troubleshooting Steps:
-
Choice of Acetylating Agent:
-
Acetic Anhydride (B1165640) vs. Acetyl Chloride: Acetic anhydride is a common and effective acetylating agent for this transformation.[2] Acetyl chloride can also be used, but it generates HCl as a byproduct, which can lead to side reactions if not properly scavenged.
-
-
Reaction Conditions:
-
Temperature Control: The reaction should be carried out at a controlled temperature, typically at or slightly above room temperature, to prevent side reactions.[2]
-
Solvent: A suitable aprotic solvent should be used.
-
Base: The presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) is often necessary to neutralize the acid byproduct and drive the reaction to completion.
-
-
Purification:
-
Removal of Excess Reagents: After the reaction, excess acetic anhydride and the acetic acid byproduct must be removed. This can be achieved by quenching the reaction with water, followed by neutralization and extraction.[2]
-
Chromatography: Column chromatography is often required to obtain highly pure this compound, separating it from any unreacted (R)-3-quinuclidinol and other impurities.[2]
-
Data Presentation: Comparison of Synthetic Methods for (R)-3-quinuclidinol
| Synthetic Method | Catalyst/Enzyme | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Enzymatic Reduction | 3-Quinuclidinone reductase (from Rhodotorula rubra) | 3-Quinuclidinone | >99.9% | ~100% | [1] |
| Enzymatic Reduction | Quinuclidinone reductase (from Rhodococcus erythropolis) | 3-Quinuclidinone | >99% | 93% | [3] |
| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | >99% | >95% | [4] |
Experimental Protocols
Protocol 1: Enzymatic Reduction of 3-Quinuclidinone to (R)-3-quinuclidinol
This protocol is based on the use of a whole-cell system expressing 3-quinuclidinone reductase and a cofactor regeneration enzyme.[1]
Materials:
-
3-Quinuclidinone
-
E. coli cells co-expressing 3-quinuclidinone reductase and glucose dehydrogenase
-
Glucose
-
NADP⁺
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a reaction mixture containing the buffer solution, 3-quinuclidinone, glucose, and a catalytic amount of NADP⁺.
-
Initiate the reaction by adding the E. coli cells.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete (typically within 24 hours), centrifuge the mixture to remove the cells.
-
Adjust the pH of the supernatant to >10 with a suitable base (e.g., NaOH).
-
Extract the (R)-3-quinuclidinol with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
-
Analyze the enantiomeric excess using chiral HPLC.
Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone
This protocol is a general representation of asymmetric hydrogenation using a chiral ruthenium catalyst.[4]
Materials:
-
3-Quinuclidinone
-
Chiral Ruthenium catalyst (e.g., RuXY-Diphosphine-bimaH)
-
Anhydrous solvent (e.g., methanol (B129727) or isopropanol)
-
Base (e.g., potassium tert-butoxide)
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In an inert atmosphere glovebox, charge a high-pressure reactor with 3-quinuclidinone, the chiral ruthenium catalyst, and the base.
-
Add the anhydrous solvent.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting (R)-3-quinuclidinol by crystallization or chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Esterification of (R)-3-quinuclidinol to this compound
This protocol describes the final acetylation step.[2]
Materials:
-
(R)-3-quinuclidinol
-
Acetic anhydride
-
Pyridine or triethylamine (B128534) (as a base)
-
Aprotic solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (R)-3-quinuclidinol in the aprotic solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).
-
Quench the reaction by slowly adding water or a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the aprotic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting low enantiomeric excess.
References
- 1. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
Technical Support Center: Mitigating Tachyphylaxis with Repeated (-)-Aceclidine Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated (-)-Aceclidine administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a concern with repeated this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following repeated administration. With this compound, a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, this means that subsequent doses may produce a diminished effect compared to the initial dose. This can be a significant issue in experiments requiring sustained receptor activation, leading to variability and misinterpretation of results. This phenomenon is rooted in the cellular mechanisms of receptor desensitization.
Q2: What are the primary molecular mechanisms underlying tachyphylaxis to muscarinic agonists like this compound?
A2: Tachyphylaxis to muscarinic agonists is primarily driven by two key processes in the target cell:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.
-
β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G protein, thereby attenuating the downstream signal.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, linking the receptor to the endocytic machinery (e.g., clathrin-coated pits), which leads to the removal of the receptor from the cell surface into intracellular vesicles. This reduces the number of available receptors for subsequent agonist stimulation.
Q3: How does this compound compare to other muscarinic agonists in terms of potency and efficacy?
A3: this compound is a potent muscarinic agonist. Its potency and efficacy can be compared to other common muscarinic agonists. The following table summarizes some of the key parameters for this compound and other agonists at the human M3 muscarinic receptor, which is often a primary target.
| Agonist | Receptor Subtype | Parameter | Value | Cell Line/System |
| This compound | M3 | EC50 | ~10-100 nM | Various expression systems |
| Carbachol | M3 | EC50 | ~1 µM | CHO-K1 cells |
| Pilocarpine | M3 | EC50 | ~10 µM | CHO-K1 cells |
| Methacholine | M3 | EC50 | ~1 µM | CHO-K1 cells |
Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and the functional assay used.
Troubleshooting Guides
Issue: Diminished response to this compound in a cell-based assay after repeated applications.
Possible Cause 1: Receptor Desensitization and Internalization
-
Troubleshooting Steps:
-
Confirm Desensitization: Perform a time-course experiment. Measure the response to an initial application of this compound and then at various time points after a washout period and re-application. A significantly reduced response on the second application confirms desensitization.
-
Assess Receptor Internalization: Use techniques like cell surface ELISA or flow cytometry with a labeled antibody against an extracellular epitope of the muscarinic receptor to quantify the number of surface receptors before and after this compound treatment. A decrease in surface receptors indicates internalization.
-
Visualize Internalization: If using fluorescently tagged receptors, use confocal microscopy to visualize the translocation of receptors from the plasma membrane to intracellular compartments.
-
-
Mitigation Strategies:
-
Intermittent Dosing: Instead of continuous exposure, use an intermittent dosing schedule with washout periods to allow for receptor resensitization. The duration of the washout period will need to be optimized for your specific experimental system.
-
Use of GRK Inhibitors: In mechanistic studies, consider the use of a broad-spectrum GRK inhibitor (e.g., heparin, suramin) to reduce receptor phosphorylation. Note that this is not a specific approach and may have off-target effects.
-
Modulate β-Arrestin: In cell lines, you can use siRNA or CRISPR/Cas9 to knockdown β-arrestin-2 and/or -3 to investigate their role in tachyphylaxis and potentially reduce it.
-
Possible Cause 2: Depletion of Downstream Signaling Components
-
Troubleshooting Steps:
-
Measure Downstream Signals: Assess the levels of key second messengers, such as inositol (B14025) phosphates (IPs) for Gq-coupled receptors (M1, M3, M5) or cyclic AMP (cAMP) for Gi-coupled receptors (M2, M4), at multiple time points during this compound exposure. A decline in the production of these second messengers despite the continued presence of the agonist can indicate pathway desensitization.
-
Assess G Protein Coupling: Use assays like [35S]GTPγS binding to measure the ability of the receptor to activate G proteins after repeated agonist exposure. A decrease in GTPγS binding indicates uncoupling of the receptor from the G protein.
-
-
Mitigation Strategies:
-
Allow for Recovery: Ensure sufficient time between agonist applications for the signaling cascade to return to baseline.
-
Lower Agonist Concentration: Use the lowest effective concentration of this compound that elicits the desired response. Higher concentrations are more likely to cause rapid and profound desensitization.
-
Experimental Protocols
Protocol 1: Induction and Quantification of Muscarinic Receptor Desensitization
-
Objective: To induce and quantify the degree of tachyphylaxis to this compound in a cell-based functional assay (e.g., calcium mobilization for M3 receptors).
-
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 cells stably expressing human M3 receptor).
-
This compound.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Methodology:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Initial Stimulation: Add a concentration of this compound that gives a maximal or near-maximal response (e.g., 1 µM) and record the peak fluorescence response.
-
Washout: Gently wash the cells with assay buffer three times to remove the agonist.
-
Recovery Period: Incubate the cells in an agonist-free buffer for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
-
Second Stimulation: Re-stimulate the cells with the same concentration of this compound and record the peak fluorescence response.
-
-
Data Analysis:
-
Calculate the percentage of desensitization as: (1 - (Peak Response 2 / Peak Response 1)) * 100.
-
Plot the percentage of desensitization against the recovery time to determine the kinetics of resensitization.
-
Protocol 2: Measuring this compound-Induced Receptor Internalization by ELISA
-
Objective: To quantify the loss of cell surface muscarinic receptors following treatment with this compound.
-
Materials:
-
Cells expressing a muscarinic receptor with an extracellular epitope tag (e.g., HA or FLAG tag).
-
This compound.
-
Primary antibody against the epitope tag.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Fixing solution (e.g., 4% paraformaldehyde).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
-
Methodology:
-
Cell Plating: Plate cells in a 96-well plate and grow to confluence.
-
Agonist Treatment: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Fixation: Gently wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.
-
Blocking: Block non-specific binding with blocking buffer.
-
Antibody Incubation: Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and measure the absorbance at 650 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control (time 0).
-
Plot the percentage of surface receptors remaining against the treatment time.
-
Visualizations
Caption: Signaling pathway of this compound-induced tachyphylaxis.
Caption: Experimental workflow for assessing tachyphylaxis.
Caption: Logical relationship of tachyphylaxis and mitigation strategies.
Validation & Comparative
A Comparative Guide: (-)-Aceclidine Versus Pilocarpine for Glaucoma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Aceclidine and pilocarpine (B147212) for the treatment of glaucoma, focusing on their performance, mechanisms of action, and side effect profiles, supported by experimental data.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Pharmacological intervention to lower IOP remains the mainstay of glaucoma management. Both this compound and pilocarpine are cholinergic agonists that reduce IOP by enhancing the outflow of aqueous humor. This guide delves into a detailed comparison of these two miotic agents.
Mechanism of Action
Both this compound and pilocarpine are parasympathomimetic drugs that act as muscarinic acetylcholine (B1216132) receptor agonists. Their primary mechanism for lowering IOP in glaucoma involves stimulating these receptors in the eye, leading to contraction of the ciliary muscle and the iris sphincter. This action increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.
While both drugs share a common pathway, a key distinction lies in their receptor selectivity. This compound exhibits a greater selectivity for the muscarinic receptors on the iris sphincter muscle with a less pronounced effect on the ciliary muscle compared to pilocarpine. This difference in selectivity may account for the observed variations in their side effect profiles, particularly concerning accommodative spasm.
Signaling Pathway for IOP Reduction
Caption: Signaling pathways of this compound and Pilocarpine in reducing intraocular pressure.
Efficacy in Lowering Intraocular Pressure
Clinical studies have demonstrated that both this compound and pilocarpine are effective in lowering IOP in patients with open-angle glaucoma. A key head-to-head comparison found their pressure-lowering effects to be similar.
| Drug | Dosage | Mean IOP Reduction | Study Population | Reference |
| This compound | 2% solution | Similar to 2% Pilocarpine | Open-angle glaucoma | [1] |
| Pilocarpine | 2% solution | Similar to 2% Aceclidine | Open-angle glaucoma | [1] |
| Pilocarpine | 2% solution, 4x daily | 1.1 mmHg (diurnal), 1.12 mmHg (nocturnal) as adjunctive therapy | Ocular hypertension or open-angle glaucoma | [2] |
| Pilocarpine | 2% solution | From 25.0 mmHg to 19.0 mmHg at 6 months as adjunctive therapy | Primary open-angle glaucoma | [3] |
Side Effect Profile and Tolerability
The primary differences between this compound and pilocarpine lie in their side effect profiles, which are largely attributed to their differential effects on the ciliary muscle.
| Side Effect | This compound | Pilocarpine | Notes |
| Accommodative Spasm | Minimal to none | Common | Due to this compound's limited effect on the ciliary muscle. |
| Brow Ache/Headache | Less frequent | More frequent | Associated with ciliary muscle contraction. |
| Narrowing of Anterior Chamber | Less pronounced | More pronounced | A key consideration in patients with narrow angles. |
| Lens Thickening | Less pronounced | More pronounced | Related to ciliary muscle contraction. |
| Dim Vision | Can occur | Can occur | A common side effect of miotics. |
| Eye Irritation/Stinging | Reported | Reported | Common with topical ophthalmic solutions. |
An ultrasonographic comparative study provided quantitative evidence of these differences:
| Parameter | Pilocarpine 2% | This compound 2% |
| Average Narrowing of Anterior Chamber | 0.255 mm | 0.106 mm |
| Average Thickening of the Lens | 0.24 mm | 0.13 mm |
| Patient-reported Pain | 20% (7 of 36 patients) | 13% (3 of 23 patients) |
| Accommodative Spasm | Observed in some patients | Not observed |
Data from an ultrasonographic comparative study of the effect of pilocarpine and aceclidine on the eye components.[1]
Experimental Protocols
Clinical Trial: Double-Blind Cross-Over Comparison of this compound and Pilocarpine in Open-Angle Glaucoma
This section outlines the typical methodology for a comparative clinical trial based on the available literature.
Caption: A typical experimental workflow for a double-blind cross-over clinical trial.
Key Methodological Components:
-
Patient Population: Patients diagnosed with primary open-angle glaucoma.
-
Study Design: A double-blind, randomized, cross-over design is optimal to minimize bias, where each patient serves as their own control.
-
Interventions: Standardized concentrations of this compound (e.g., 2%) and pilocarpine (e.g., 2%) ophthalmic solutions.
-
IOP Measurement: Intraocular pressure is measured at baseline and at regular intervals post-instillation using a calibrated tonometer (e.g., Goldmann applanation tonometer).
-
Assessment of Side Effects: Subjective symptoms (e.g., brow ache, blurred vision) are recorded through patient diaries or questionnaires. Objective measures include slit-lamp examination for signs of irritation and ultrasonography to measure changes in anterior chamber depth and lens thickness.
-
Washout Period: A sufficient washout period between treatment phases is crucial to ensure the effects of the first drug have dissipated before the second is administered.
Conclusion
Both this compound and pilocarpine are effective IOP-lowering agents for the treatment of glaucoma. Their efficacy in reducing intraocular pressure is comparable. The primary distinguishing factor is the superior tolerability of this compound, which is attributed to its more selective action on the iris sphincter with minimal impact on the ciliary muscle. This results in a significantly lower incidence of accommodative spasm and associated side effects like brow ache and induced myopia. For patients who experience significant side effects with pilocarpine, this compound may represent a more favorable therapeutic option. Further large-scale, modern clinical trials directly comparing the two agents for glaucoma treatment would be beneficial to provide more definitive contemporary data.
References
- 1. [Aceclidine in primary open angle chronic glaucoma already treated with pilocarpine: comparison between the 2 drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind cross-over comparison of aceclidine and pilocarpine in open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. somersetpharma.com [somersetpharma.com]
Comparative Efficacy of (-)-Aceclidine and Other Miotics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the miotic agent (-)-Aceclidine against other commonly used miotics, including the non-selective cholinergic agonists pilocarpine (B147212) and carbachol, and the prostaglandin (B15479496) analog latanoprost (B1674536). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform preclinical and clinical research.
Executive Summary
This compound is a cholinergic muscarinic agonist that functions as a miotic agent, causing pupillary constriction.[1] It has demonstrated a notable selectivity for the muscarinic receptors on the iris sphincter muscle with minimal stimulation of the ciliary muscle.[2][3] This pupil-selective action profile suggests a potential for a favorable side-effect profile, particularly concerning accommodative spasm and myopic shift, when compared to less selective miotics like pilocarpine and carbachol.[4] While direct head-to-head clinical trial data is limited, existing studies provide valuable insights into the comparative efficacy and mechanisms of these agents in both presbyopia and glaucoma management.
Data Presentation: Quantitative Comparison of Miotics
The following tables summarize key efficacy parameters for this compound and comparator miotics based on available clinical and preclinical data.
Table 1: Efficacy in Presbyopia Treatment
| Parameter | This compound (1.75%) | Pilocarpine (1.25%) | Carbachol |
| Primary Endpoint | ≥3-line improvement in monocular Best-Corrected Distance Visual Acuity (BCDVA) at near.[5] | ≥3-line improvement in mesopic, high-contrast, binocular Distance-Corrected Near Visual Acuity (DCNVA).[6] | Gain of 15 or more ETDRS letters in near visual acuity without losing 5 or more letters in distance visual acuity.[7] |
| Efficacy | 71% of participants achieved a ≥3-line improvement at 3 hours.[5] | Approximately 31% of participants achieved a ≥3-line improvement at day 30, hour 3.[8] | Clinical trials are ongoing; specific quantitative data on the percentage of responders is emerging.[7] |
| Onset of Action | Rapid onset, with 71% achieving a ≥3-line improvement at 30 minutes.[5] | Onset of action within 15 minutes.[9] | Information on specific onset time from recent trials is still being compiled. |
| Duration of Action | Up to 10 hours.[2] | Up to 6 hours.[10] | Reported to have a prolonged duration of action due to resistance to acetylcholinesterase.[3] |
| Pupil Size Reduction | Achieves a pupil size of <2 mm for approximately 10 hours.[11][12] | Reduces pupil size, but may not consistently maintain a sub-2mm pupil.[12] | Induces significant miosis.[13] |
| Common Adverse Events | Mild and transient, including temporary dimming of vision.[2] | Headache, blurred vision, and eye pain.[14] | Potential for temporary dimming of vision or difficulty seeing in low light.[7] |
Table 2: Efficacy in Intraocular Pressure (IOP) Reduction (Glaucoma)
| Parameter | This compound | Pilocarpine (4%) | Latanoprost (0.005%) |
| Mechanism of IOP Reduction | Increases aqueous humor outflow through the trabecular meshwork.[1] | Increases aqueous humor outflow through the trabecular meshwork.[15] | Increases uveoscleral outflow of aqueous humor.[15] |
| Comparative IOP Reduction | Efficacy in IOP reduction was considered inferior to pilocarpine in historical use for glaucoma.[16] | Reduces diurnal IOP from a baseline of 21.5 +/- 3.7 mmHg to 18.8 +/- 3.1 mmHg (as a third-line therapy).[17] | Reduces diurnal IOP from a baseline of 21.5 +/- 3.7 mmHg to 18.0 +/- 3.0 mmHg (as a third-line therapy), showing greater morning pressure reduction than pilocarpine.[17] |
| Receptor Selectivity | High selectivity for iris sphincter over ciliary muscle.[12] | Non-selective muscarinic agonist.[4] | Selective prostaglandin F2α (FP) receptor agonist.[18] |
| Common Ocular Side Effects | Minimal ciliary muscle stimulation, reducing the risk of accommodative spasm.[2] | Blurred vision, accommodative spasm.[17] | Conjunctival hyperemia, eyelash growth, iris color change.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of miotic agents. Below are summaries of standard experimental protocols for key efficacy endpoints.
Measurement of Pupillary Constriction (Pupillometry)
Objective: To quantitatively measure the change in pupil diameter in response to a miotic agent.
Methodology:
-
Patient Preparation: Patients are adapted to a dark and quiet room for a minimum of one to three minutes before measurements are taken.[5][19] Any medications that could affect pupillary response are withheld.[19]
-
Instrumentation: A handheld, portable pupillometer is used to objectively measure and record pupillary responses.[5][19]
-
Procedure:
-
The device is held in front of the eye to be measured.
-
A baseline pupil diameter is recorded in the dark-adapted state.
-
A single drop of the miotic agent is instilled.
-
Pupil diameter is measured at predetermined time points post-instillation (e.g., 30 minutes, 1, 3, 6, and 10 hours).
-
The pupillometer delivers a fixed light stimulus to elicit the pupillary light reflex, and the device records parameters such as maximum and minimum pupil diameter, constriction and dilation velocity, and latency.[19][20]
-
-
Data Analysis: The change in pupil diameter from baseline is calculated at each time point. Statistical analysis is performed to compare the miotic effect of different agents.
Measurement of Intraocular Pressure (Tonometry)
Objective: To measure the intraocular pressure before and after the administration of a miotic agent.
Methodology:
-
Instrumentation: The Goldmann applanation tonometer (GAT) is the gold standard for measuring IOP.[1]
-
Patient Preparation:
-
The patient's cornea is anesthetized with a local anesthetic drop.
-
A fluorescein (B123965) dye strip is used to stain the tear film.[1]
-
-
Procedure:
-
The patient is seated at a slit-lamp microscope, with their chin on the chin rest and forehead against the bar.[7]
-
The tonometer probe, illuminated with a cobalt blue light, is carefully brought into contact with the central cornea.
-
The clinician views the fluorescein-stained tear film as two semi-circles (mires).
-
The dial on the tonometer is adjusted until the inner edges of the two mires just touch.[7]
-
The reading on the dial is multiplied by 10 to obtain the IOP in millimeters of mercury (mmHg).
-
-
Data Collection: IOP is measured at baseline and at specified time points after drug administration. Diurnal IOP curves may be generated by taking measurements at multiple times throughout the day.[17]
Signaling Pathways
The miotic and IOP-lowering effects of these agents are mediated by distinct signaling pathways.
Cholinergic Miotics: this compound, Pilocarpine, and Carbachol
These agents are muscarinic acetylcholine (B1216132) receptor agonists. Their primary mechanism for miosis involves the activation of M3 muscarinic receptors on the iris sphincter muscle, which are Gq-protein coupled receptors.[3]
Signaling pathway of cholinergic miotics in the iris sphincter muscle.
Prostaglandin Analogs: Latanoprost
Latanoprost is a prostaglandin F2α analogue that primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor. This is thought to be mediated by the activation of the prostaglandin F (FP) receptor in the ciliary muscle, leading to remodeling of the extracellular matrix.[21]
References
- 1. Step-by-step guide to mastering skills with the Goldmann applanation tonometer | Eye News [eyenews.uk.com]
- 2. A New Era in Presbyopia Treatment: The Promise of VIZZ (Aceclidine) | Defocus Media [defocusmediagroup.com]
- 3. benchchem.com [benchchem.com]
- 4. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid pupillometry protocol for clinical use: effect of age and test-retest repeatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Review and Meta-Analysis on the Efficacy and Safety of Topical Pilocarpine 1.25% in Presbyopia Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Goldmann tonometry procedure - Going for Goldmann [goingforgoldmann.com]
- 8. Efficacy and safety of pilocarpine hydrochloride ophthalmic solution USP 1.25% w/v versus placebo ophthalmic solution for the treatment of presbyopia - A multicentric clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. greenwatchbd.com [greenwatchbd.com]
- 10. Presbyopia Progress in Pharmaceuticals | Presbyopia Physician [presbyopiaphysician.com]
- 11. The additive intraocular pressure-lowering effect of latanoprost 0.005% daily once and pilocarpine 2% t.i.d. in patients with open-angle glaucoma or ocular hypertension. a 6-month, randomized, multicenter study. German Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ESCRS - All-day Near Vision in View [escrs.org]
- 13. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- 14. uk-oa.co.uk [uk-oa.co.uk]
- 15. Combined therapy of pilocarpine or latanoprost with timolol versus latanoprost monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. | Semantic Scholar [semanticscholar.org]
- 17. Twenty-four hour intraocular pressure reduction with latanoprost compared with pilocarpine as third-line therapy in exfoliation glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. publications.aap.org [publications.aap.org]
- 20. bmjopen.bmj.com [bmjopen.bmj.com]
- 21. Induction of angiogenic immediate early genes by activation of FP prostanoid receptors in cultured human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the "Pinhole Effect" of (-)-Aceclidine in Vision Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Aceclidine with other miotic agents, primarily focusing on its "pinhole effect" for the treatment of presbyopia. The information presented is based on available experimental data from clinical trials to assist researchers and drug development professionals in their understanding of this compound's performance and mechanism of action.
Executive Summary
This compound is a selective muscarinic acetylcholine (B1216132) receptor agonist that induces miosis (pupil constriction), creating a "pinhole effect" that improves near vision in individuals with presbyopia.[1][2] Unlike non-selective miotics such as pilocarpine (B147212), this compound demonstrates a greater affinity for the muscarinic receptors on the iris sphincter muscle with minimal stimulation of the ciliary muscle.[3][4] This selectivity is crucial as it leads to a significant reduction in pupil size to an optimal sub-2mm diameter, which enhances the depth of focus, without inducing a myopic shift or accommodative spasm, common side effects associated with pilocarpine.[1][5][6] Clinical trial data from the Phase 3 CLARITY studies demonstrate that a 1.75% formulation of aceclidine (B1665410) (LNZ100) provides rapid and sustained improvement in near visual acuity for up to 10 hours.[2][7][8]
Mechanism of Action: The "Pinhole Effect"
The "pinhole effect" is a well-established optical principle where a small aperture increases the depth of focus, allowing for clearer vision of objects at varying distances.[9] In the context of presbyopia, miotic agents constrict the pupil, effectively creating a biological pinhole. This narrows the bundle of light rays entering the eye, reducing blur and improving near visual acuity.[9]
This compound, as a parasympathomimetic, stimulates the muscarinic M3 receptors on the iris sphincter muscle, causing it to contract and reduce pupil size.[10] Its selectivity for the iris sphincter over the ciliary muscle is a key differentiator from other miotics like pilocarpine.[3]
Comparative Performance Data
The following tables summarize the key performance indicators of this compound in comparison to Pilocarpine based on available clinical trial data. It is important to note that the data for Aceclidine is from the recent CLARITY Phase 3 trials, while the comparative data for Pilocarpine may be from different studies with varying methodologies.
Table 1: Efficacy in Near Vision Improvement
| Parameter | This compound (LNZ100 1.75%)[2][7][8] | Pilocarpine (1.25%)[11] |
| ≥3-Line Improvement in Near Vision | 71% of participants at 30 minutes and 3 hours | 33% of participants (time point not specified) |
| ≥2-Line Improvement in Near Vision | 95% of participants at 1 hour | 63% of participants (time point not specified) |
| Duration of ≥3-Line Improvement | 40% of participants at 10 hours | Up to 6 hours |
| Onset of Action | Within 30 minutes | Within 15-30 minutes |
Table 2: Side Effect Profile and Physiological Impact
| Parameter | This compound[1][12] | Pilocarpine[1][12] |
| Myopic Shift | Minimal (approx. -0.13 D) | Significant (approx. -1.25 D) |
| Accommodative Spasm | Minimal to none reported | Common |
| Headache | Reported, generally mild and transient | Common, often associated with brow ache |
| Dim Vision | Possible, especially in low light | Possible |
| Retinal Detachment Risk | Rare cases reported with miotics in susceptible individuals[1] | Rare cases reported with miotics in susceptible individuals |
Experimental Protocols
Key Experiments in this compound (CLARITY Phase 3 Trials)[2][7][8]
The CLARITY Phase 3 program for LNZ100 (1.75% aceclidine) consisted of two 6-week efficacy and safety studies (CLARITY 1 and 2) and one 6-month safety study (CLARITY 3).
-
Study Design: The trials were randomized, double-masked, and vehicle-controlled.
-
Participant Population: A broad range of individuals aged 45 to 75 with presbyopia, including those with prior LASIK and pseudophakia.
-
Primary Efficacy Endpoint: The percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without a loss of one line or more of distance vision at 3 hours post-treatment.
-
Visual Acuity Measurement: Near visual acuity was assessed at 40 cm using a standard logarithmic visual acuity chart.
-
Pupil Size Measurement: Pupil diameter was measured under photopic (bright light) and mesopic (dim light) conditions using a pupillometer.
Comparative Experimental Considerations for Pilocarpine
While a detailed, contemporary protocol for a specific commercial pilocarpine formulation was not available for direct comparison, typical clinical trials for presbyopia-correcting drops would follow a similar methodology to the CLARITY trials. Key differences in assessment would focus on:
-
Measurement of Myopic Shift: Autorefraction would be performed before and after instillation to quantify the change in spherical equivalent refraction.
-
Assessment of Accommodative Spasm: This is often evaluated subjectively through patient-reported outcomes (e.g., questionnaires about brow ache, blurred distance vision) and objectively by measuring changes in accommodative amplitude and facility.
Logical Comparison of this compound and Pilocarpine
Conclusion
The available data strongly supports the validation of the "pinhole effect" as the primary mechanism of action for this compound in improving near vision in presbyopic individuals. Its high selectivity for the iris sphincter muscle results in a favorable efficacy and safety profile compared to non-selective miotics like pilocarpine. The key advantages of this compound include a rapid onset of action, a prolonged duration of effect, and a minimal induction of myopic shift and accommodative spasm. These characteristics position this compound as a promising therapeutic option for the pharmacological management of presbyopia. Further head-to-head comparative studies with other commercially available miotics would be beneficial to provide a more direct and comprehensive assessment of its relative performance.
References
- 1. ESCRS - All-day Near Vision in View [escrs.org]
- 2. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 3. A New Era in Presbyopia Treatment: The Promise of VIZZ (Aceclidine) | Defocus Media [defocusmediagroup.com]
- 4. An updated systematic review of pharmacological treatments for presbyopia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reviewofoptometry.com [reviewofoptometry.com]
- 6. A Review of Pharmacologic Treatments for Presbyopia [modernod.com]
- 7. ophthalmologytimes.com [ophthalmologytimes.com]
- 8. Positive Phase 3 Results: LENZ's CLARITY Trial for Presbyopia Treatment [synapse.patsnap.com]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. pjmhsonline.com [pjmhsonline.com]
- 11. ophthalmology360.com [ophthalmology360.com]
- 12. Pharmacological Treatment of Presbyopia Using Pilocarpine 1.25% Eye Drops - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials of (-)-Aceclidine for Presbyopia
(-)-Aceclidine, a selective muscarinic M1 receptor agonist, has recently emerged as a promising therapeutic agent for the treatment of presbyopia. Its approval by the U.S. Food and Drug Administration (FDA) for this indication marks a significant advancement in the pharmacological management of age-related blurry near vision.[1][2] This comparison guide synthesizes findings from the pivotal CLARITY clinical trial program, offering researchers, scientists, and drug development professionals a detailed overview of aceclidine's performance against its comparators.
Mechanism of Action
Aceclidine (B1665410) functions as a pupil-selective miotic agent.[1][3] It primarily stimulates the iris sphincter muscle with minimal effect on the ciliary muscle.[1][3][4] This targeted action induces a "pinhole effect," constricting the pupil to less than 2mm, which increases the depth of focus and consequently improves near visual acuity without causing a significant myopic shift, a common side effect associated with non-selective miotics like pilocarpine.[3][4]
References
In Vivo Validation of (-)-Aceclidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Aceclidine's in vivo performance against other muscarinic agonists, supported by experimental data. It delves into the validation of its mechanism of action, particularly its selectivity for specific muscarinic receptor subtypes, which underpins its clinical utility.
Ophthalmic Efficacy and Selectivity: A Pinhole Effect with Minimal Myopic Shift
This compound has demonstrated significant efficacy in the treatment of presbyopia. Its primary mechanism of action in the eye involves selective constriction of the iris sphincter muscle with minimal impact on the ciliary muscle. This creates a "pinhole effect," increasing the depth of focus and improving near vision. This selectivity profile distinguishes it from other miotic agents like pilocarpine (B147212) and carbachol (B1668302), which cause a more pronounced ciliary muscle contraction, leading to an undesirable myopic shift.
A clinical trial reported that aceclidine (B1665410) is approximately 28 times more selective for the iris sphincter than the ciliary muscle, compared to ratios of about 5:1 for carbachol and 1.5:1 for pilocarpine. This selectivity results in a significantly lower induction of myopia, around -0.13 D for aceclidine, compared to approximately -1.25 D for less selective miotics.
Comparative Ophthalmic Performance of Muscarinic Agonists
| Feature | This compound | Pilocarpine | Carbachol |
| Primary Ocular Target | Iris Sphincter (High Selectivity) | Iris Sphincter and Ciliary Muscle | Iris Sphincter and Ciliary Muscle |
| Selectivity (Iris:Ciliary) | ~28:1[1] | ~1.5:1[1] | ~5:1[1] |
| Induced Myopic Shift | ~ -0.13 D[1] | ~ -1.25 D[1] | Significant myopic shift |
| Improvement in Near Vision | ≥3 lines in 71% of participants at 3 hours[2] | Variable, often with distance vision compromise | Effective, but with significant side effects |
| Duration of Action | Up to 10 hours[2] | Shorter duration | Longer-lasting but with more side effects |
| Common Adverse Events | Eye irritation (20%), dim vision (16%), headache (13%) | Headache, brow ache, blurred distance vision | Similar to pilocarpine, often more pronounced |
Central Nervous System Effects: Validating Muscarinic Agonist Activity
Beyond its ophthalmic use, in vivo studies in animal models have been crucial in validating the broader mechanism of action of this compound as a muscarinic agonist. These studies typically assess a range of physiological responses known to be mediated by central and peripheral muscarinic receptors. While direct, extensive comparative in vivo data for this compound's central effects are limited in recent literature, historical data and studies on other muscarinic agonists like oxotremorine (B1194727) provide a framework for understanding its potential in vivo profile.
Comparative In Vivo Profile of Muscarinic Agonists (Rodent Models)
| Parameter | This compound | Oxotremorine | Pilocarpine |
| Tremorogenesis | Induces tremor[3] | Potent inducer of tremor | Less potent than oxotremorine |
| Analgesia (Hot Plate Test) | Elicits analgesic effects[3] | Demonstrates significant analgesia | Shows analgesic properties |
| Sialogogic Effect | Induces salivation[3] | Potent inducer of salivation | Potent sialogogue |
| Hypothermia | Causes a decrease in body temperature[3] | Induces significant hypothermia | Can induce hypothermia |
Experimental Protocols
In Vivo Assessment of Tremorogenesis in Mice
Objective: To quantify the tremor-inducing effects of a muscarinic agonist.
Animals: Male ICR mice (or other suitable strain), 8-10 weeks old.
Methodology:
-
Animals are habituated to the testing environment for at least 30 minutes before drug administration.
-
A baseline tremor score is recorded for each mouse. This can be done visually using a standardized rating scale or with an automated tremor analysis system.
-
The test compound (e.g., this compound, oxotremorine) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Tremor is assessed at predefined time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Tremor intensity is scored. For a visual scoring system, a scale such as the following can be used: 0 = no tremor; 1 = mild, intermittent tremor; 2 = moderate, continuous tremor; 3 = severe, whole-body tremor.
-
The dose-response relationship is determined by testing a range of doses of the agonist. The ED50 (the dose that produces a half-maximal effect) can then be calculated.
In Vivo Assessment of Analgesia using the Hot Plate Test
Objective: To evaluate the analgesic efficacy of a muscarinic agonist against a thermal stimulus.
Animals: Male mice or rats.
Methodology:
-
The hot plate apparatus is maintained at a constant temperature, typically between 50°C and 55°C[2].
-
Animals are habituated to the testing room.
-
A baseline latency to a nocifensive response (e.g., hind paw licking, jumping) is determined for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound or vehicle is administered.
-
At various time points after drug administration, the latency to the nocifensive response is measured again.
-
An increase in the response latency compared to baseline and vehicle-treated animals indicates an analgesic effect.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by muscarinic agonists and a typical workflow for in vivo validation studies.
Caption: Muscarinic receptor signaling pathways activated by this compound.
Caption: A generalized workflow for in vivo validation of a muscarinic agonist.
References
A Comparative Analysis of (-)-Aceclidine and Other Muscarinic Agonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study analysis of clinical trial data for (-)-Aceclidine, a selective muscarinic agonist recently approved for the treatment of presbyopia. To offer a broader context for its performance and mechanism of action, this guide compares its clinical trial findings with those of other notable muscarinic agonists: xanomeline (B1663083), cevimeline (B1668456), and pilocarpine (B147212), which have been investigated for different therapeutic indications.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy and safety of this compound and the selected comparator muscarinic agonists from various clinical trials.
Efficacy Data
| Drug | Indication | Key Efficacy Endpoint(s) | Results | Citation(s) |
| This compound (LNZ100) | Presbyopia | Proportion of participants gaining ≥3 lines in distance-corrected near visual acuity (DCNVA) without a loss of >1 line of distance visual acuity. | In the CLARITY 2 trial, 71% of participants achieved this endpoint at 3 hours post-instillation. A rapid onset was observed, with 71% achieving a ≥3-line improvement at 30 minutes, and the effect was durable, with 40% maintaining this improvement at 10 hours. | [1][2][3][4][5] |
| Xanomeline | Alzheimer's Disease | Change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog). | In a 6-month trial, the high-dose group (225 mg/day) showed a significant treatment effect on the ADAS-Cog score compared to placebo. | [6][7] |
| Schizophrenia | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. | When combined with trospium (B1681596) (KarXT), xanomeline demonstrated a statistically significant reduction in PANSS total score compared to placebo at Week 5. | [8] | |
| Cevimeline | Sjögren's Syndrome (Xerostomia) | Improvement in symptoms of dry mouth (global patient evaluation and visual analog scales) and objective increase in salivary flow. | Patients receiving 30 mg three times daily showed significant improvements in dry mouth symptoms and increased salivary flow compared to placebo. | [9][10][11] |
| Pilocarpine | Radiation-Induced Xerostomia | Improvement in oral dryness and overall xerostomia symptoms (visual analog scales) and increased saliva production. | A 5.0 mg thrice-daily regimen demonstrated significant improvements in oral dryness, mouth comfort, and ability to speak, along with increased salivary flow compared to placebo. | [12][13] |
Safety and Tolerability Data
| Drug | Indication | Common Adverse Events (Incidence >5%) | Serious Adverse Events | Citation(s) |
| This compound (LNZ100) | Presbyopia | Instillation site irritation (mild), visual impairment (mild dimness), hyperemia (mild), and headache (mostly mild). | No serious treatment-related adverse events were reported in the CLARITY trials. | [2][4] |
| Xanomeline | Alzheimer's Disease | Predominantly gastrointestinal (nausea, vomiting, diarrhea). Syncope was observed in the high-dose group (12.6%). | Discontinuation due to adverse events was high in the high-dose group (52%). | [6][7] |
| Schizophrenia (with Trospium) | Constipation (17%), nausea (17%), dry mouth (9%), dyspepsia (9%), and vomiting (9%). | The combination with trospium was designed to mitigate the severe cholinergic side effects of xanomeline alone. | [8] | |
| Cevimeline | Sjögren's Syndrome (Xerostomia) | Nausea, and other expected cholinergic effects. | The 60 mg dose was associated with a higher incidence of gastrointestinal adverse events. | [9] |
| Pilocarpine | Radiation-Induced Xerostomia | Sweating (most common, dose-dependent), increased urinary frequency, lacrimation, and rhinitis. | Adverse events were generally mild to moderate. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
This compound for Presbyopia (CLARITY Trials)
-
Study Design: The CLARITY program consisted of two 6-week, multi-center, randomized, double-masked, controlled efficacy and safety studies (CLARITY 1 and 2) and a 6-month safety study (CLARITY 3).[1][2][3][4]
-
Participant Population: Individuals aged 45 to 75 with presbyopia, with a refractive status from -4.0D to +1.0D spherical equivalent.[2][4]
-
Intervention: LNZ100 (1.75% aceclidine (B1665410) ophthalmic solution) administered once daily.[1][2][4]
-
Primary Efficacy Assessment: The primary endpoint was the proportion of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one line or more in distance visual acuity at 3 hours post-treatment.[1][3][4]
-
Safety Assessment: Adverse events were monitored throughout the trials.[2][4]
Xanomeline for Alzheimer's Disease
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[6][7]
-
Participant Population: A total of 343 individuals aged at least 60 years with mild to moderate Alzheimer's disease.[6][7]
-
Intervention: Patients received 75, 150, or 225 mg of xanomeline per day, or a placebo.[6][7]
-
Primary Efficacy Assessment: The primary outcome measures were the scores on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change (CIBIC+).[6][7]
-
Safety Assessment: Adverse events were recorded, with a focus on cholinergic side effects.[6][7]
Cevimeline for Sjögren's Syndrome
-
Study Design: A 6-week, double-blind, randomized, placebo-controlled trial.[9]
-
Participant Population: 75 patients with Sjögren's syndrome and associated salivary gland dysfunction.[9]
-
Intervention: Participants were randomized to receive 30 mg of cevimeline three times daily, 60 mg of cevimeline three times daily, or a placebo.[9]
-
Efficacy Assessment: Subjective responses were measured using a global patient evaluation and visual analog scales. Salivary flow was measured objectively.[9]
-
Safety Assessment: Monitoring of adverse events, particularly those related to the drug's muscarinic agonist action.[9]
Pilocarpine for Radiation-Induced Xerostomia
-
Study Design: Two 12-week, randomized, double-blind, placebo-controlled, multicenter clinical trials (one fixed-dose and one dose-titration).[12]
-
Participant Population: 369 patients who had received at least 40 Gy of radiation to the head and neck with clinically significant xerostomia.[12]
-
Intervention: In the fixed-dose study, patients received either a placebo, 5.0 mg, or 10.0 mg of pilocarpine three times a day. In the dose-titration study, patients received escalating doses.[12]
-
Efficacy Assessment: Symptomatic relief was evaluated using questionnaires with visual analog scales. Saliva production was measured by sialometry.[12]
-
Safety Assessment: Adverse events were recorded, with an emphasis on cholinergic side effects.[12]
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways, a generalized experimental workflow for muscarinic agonist clinical trials, and the logical relationships in this cross-study analysis.
Caption: Signaling pathways for M1/M3 and M4 muscarinic receptors.
Caption: A typical workflow for a muscarinic agonist clinical trial.
Caption: Relationships between drugs, indications, and outcomes.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 3. Positive Phase 3 Results: LENZ's CLARITY Trial for Presbyopia Treatment [synapse.patsnap.com]
- 4. LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 5. Aceclidine-based Eye Drops Effective in Treating Presbyopia, reveals phase 3 trial [medicaldialogues.in]
- 6. scilit.com [scilit.com]
- 7. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cevimeline for the treatment of xerostomia in patients with Sjögren syndrome: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Cevimeline on Xerostomia in Sjögren's Syndrome Patients: A Systematic Review and Meta-Analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oral pilocarpine for radiation-induced xerostomia: integrated efficacy and safety results from two prospective randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
(-)-Aceclidine's effect on ciliary muscle compared to other muscarinic agonists
(-)-Aceclidine's Effect on Ciliary Muscle: A Comparative Guide for Researchers
This guide provides a detailed comparison of the effects of this compound on the ciliary muscle with other prominent muscarinic agonists, namely carbachol (B1668302) and pilocarpine (B147212). The focus is on the pharmacological and physiological responses, supported by experimental data, to inform research and drug development in ophthalmology. This compound, a parasympathomimetic agent, is noted for its distinct profile in stimulating muscarinic receptors, which has significant implications for treatments targeting glaucoma and presbyopia.
Mechanism of Action and Receptor Selectivity
Muscarinic agonists induce contraction of the ciliary muscle by stimulating muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype, which is the predominant receptor in this tissue.[1][2][3] Activation of the M3 receptor, a Gq/11-coupled protein, initiates a signaling cascade involving phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and this increase in cytosolic Ca2+ is the primary driver of smooth muscle contraction.[5]
While agonists like carbachol and pilocarpine effectively contract the ciliary muscle, this compound demonstrates a notable selectivity for the muscarinic receptors of the iris sphincter muscle over those of the ciliary muscle.[6][7][8] This selectivity is a key characteristic, as it allows for significant pupil constriction (miosis) with comparatively less stimulation of the ciliary muscle, thereby minimizing accommodative spasm and the associated myopic shift.[9][10]
Quantitative Comparison of Muscarinic Agonists
The potency and efficacy of muscarinic agonists on the ciliary muscle can be quantified by their half-maximal effective concentration (EC50) and maximum response (Emax). A lower EC50 value indicates higher potency. Studies on human ciliary muscle have shown a distinct order of potency among common agonists.
Table 1: In Vitro Efficacy and Potency on Ocular Muscles
| Agonist | Ciliary Muscle EC50 (µM) | Iris Sphincter EC50 (µM) | Selectivity Ratio (Ciliary/Iris) | Maximum Response (Emax) | Species |
| This compound | ~68.0 | ~2.4 | ~28 | Partial Agonist (~80-85%) | Human |
| Carbachol | ~1.3 | ~0.25 | ~5.2 | Full Agonist | Human |
| Pilocarpine | ~1.5 | ~1.0 | ~1.5 | Partial Agonist (~80-85%) | Human |
| Oxotremorine-M | N/A | N/A | N/A | Full Agonist | Human |
Data compiled from published in vitro studies on human ocular tissues.[6][8][9][11] The selectivity ratio indicates the preference for the iris sphincter muscle; a higher ratio signifies greater selectivity for pupil constriction over ciliary muscle contraction.
The data clearly illustrate that this compound is significantly less potent on the ciliary muscle compared to carbachol and pilocarpine.[11] Its high selectivity ratio confirms that it affects the ciliary muscle only at concentrations much higher than those required to constrict the pupil.[6][8][9] In contrast, the concentrations of pilocarpine and carbachol that cause ciliary muscle contraction are very close to those needed for miosis.[6][8] Furthermore, both aceclidine (B1665410) and pilocarpine act as partial agonists on the human ciliary muscle, producing about 80-85% of the maximum possible contraction.[11]
Experimental Protocols
The following methodologies are representative of in vitro studies used to assess the contractile response of the ciliary muscle to muscarinic agonists.
Isolated Ciliary Muscle Strip Contraction Assay
This method measures the isometric contraction of isolated ciliary muscle strips in response to pharmacological agents.
-
Tissue Preparation: Human or primate eyes are obtained postmortem. The ciliary muscle is dissected from the eye under a microscope, and muscle strips are prepared, often separating the longitudinal and circular fibers.[2][11]
-
Experimental Setup: Each muscle strip is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Ringer buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile force.
-
Procedure: The muscle strips are allowed to equilibrate under a baseline tension. Cumulative concentration-response curves are generated by adding the agonist in increasing concentrations to the organ bath. The contractile force is recorded at each concentration until a maximal response is achieved.
-
Data Analysis: The recorded force is normalized to the maximum response. EC50 and Emax values are determined by plotting the percentage of maximum response against the logarithm of the agonist concentration and fitting the data with a non-linear regression model.[7]
Single-Cell Contraction Assay
This technique allows for the direct observation and quantification of contraction in individual cultured ciliary muscle cells.[12][13]
-
Cell Culture: Human ciliary muscle cells are isolated from donor tissue and cultured in appropriate media until confluent.
-
Procedure: The cultured cells are partially detached from the culture dish using a non-enzymatic dissociation buffer. This allows the cells to contract without being fully constrained by the substrate. A muscarinic agonist (e.g., carbachol) is then added to the culture medium.[13]
-
Quantification: The contraction is observed using phase-contrast microscopy and recorded over time. The change in the cross-sectional surface area of the cells is measured using image analysis software. A decrease in cell surface area indicates contraction.[12][13]
-
Data Analysis: The cell surface area at various time points after drug application is compared to the baseline area (at time 0) to determine the extent and time course of contraction. Dose-response curves can be generated by testing a range of agonist concentrations.[1][13]
References
- 1. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of muscarinic agonists and selective receptor subtype antagonists on the contractile response of the isolated rhesus monkey ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Measurements of intracellular calcium and contractility in human ciliary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crstoday.com [crstoday.com]
- 7. benchchem.com [benchchem.com]
- 8. crstodayeurope.com [crstodayeurope.com]
- 9. ESCRS - All-day Near Vision in View [escrs.org]
- 10. A New Era in Presbyopia Treatment: The Promise of VIZZ (Aceclidine) | Defocus Media [defocusmediagroup.com]
- 11. Selectivity of muscarinic agonists including (+/-)-aceclidine and antimuscarinics on the human intraocular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Single-cell contraction assay for human ciliary muscle cells. Effect of carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of (-)-Aceclidine Efficacy in Presbyopia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (-)-Aceclidine with alternative treatments for presbyopia, supported by experimental data from key clinical trials. The information is intended to offer an objective overview to inform research, clinical development, and scientific discourse in the field of ophthalmic pharmaceuticals and surgical interventions for age-related near vision impairment.
Executive Summary
This compound, a novel, pupil-selective muscarinic acetylcholine (B1216132) receptor agonist, has demonstrated statistically significant efficacy in improving near vision in adults with presbyopia. Administered as a once-daily ophthalmic solution, its mechanism of action offers a favorable balance of efficacy and tolerability. This guide compares the clinical performance of this compound with other miotic agents, namely Pilocarpine, and established surgical interventions such as Monovision LASIK, Corneal Inlays, and Refractive Lens Exchange (RLE).
Comparative Efficacy and Safety of Presbyopia Treatments
The following tables summarize the quantitative data from clinical trials of this compound and its principal pharmacological and surgical alternatives.
Table 1: Pharmacological Treatment Efficacy
| Treatment (Active Ingredient, Brand Name) | Study | Primary Efficacy Endpoint | % of Patients Meeting Primary Endpoint (Treatment) | % of Patients Meeting Primary Endpoint (Vehicle/Control) | Key Secondary/Additional Efficacy Outcomes |
| This compound 1.75% (Vizz) | CLARITY 1 & 2 | ≥3-line gain in mesopic, high-contrast, binocular Distance-Corrected Near Visual Acuity (DCNVA) at 3 hours, Day 1 | 71% | Low (p<0.0001) | 71% achieved ≥3-line gain at 30 minutes; 40% maintained ≥3-line gain at 10 hours.[1][2] |
| Pilocarpine HCl 1.25% (Vuity) | GEMINI 1 | ≥3-line gain in mesopic, high-contrast, binocular DCNVA at 3 hours, Day 30 | 30.7% | 8.1% (p<0.001) | 18.4% achieved ≥3-line gain at 6 hours.[3] Onset of action at 15 minutes.[3] |
| Pilocarpine HCl 0.4% (Qlosi) | NEAR-1 & 2 (Pooled) | ≥3-line gain in mesopic, high-contrast, binocular DCNVA at 1 hour post-dose 1, Day 8 | 40.1% | 19.1% (p<0.0001) | Significant improvements also seen at 2 hours post-dose 1, and 1 and 2 hours post-dose 2.[4][5] |
Table 2: Surgical Treatment Efficacy
| Treatment | Study/Analysis | Key Efficacy Outcomes | Patient Satisfaction |
| Monovision LASIK | Retrospective Study (n=294) | Postoperative mean spherical equivalent of -0.05 D in the distance eye and -1.92 D in the near eye. 89.8% achieved near acuity of 20/40 or better. | 85.4% of patients were satisfied or very satisfied with their vision postoperatively.[6] |
| Corneal Inlay (Kamra) | U.S. Clinical Trial (n=507) | Average gain in monocular Uncorrected Near Visual Acuity (UNVA) of 3.4 lines at 36 months. Mean binocular Uncorrected Distance Visual Acuity (UDVA) maintained at 20/16. | Data not explicitly reported in terms of percentage, but the visual outcomes were described as "superb". |
| Refractive Lens Exchange (RLE) with Trifocal IOL | Retrospective Study (n=17,603) | 82.2% of patients achieved combined binocular UDVA and UNVA of 20/20 and J3 (Jaeger 3) or better. 85.6% were within ±0.50 D of target refraction. | 97.68% of patients were either satisfied or very satisfied with the overall result.[7] |
Table 3: Comparative Safety and Tolerability
| Treatment | Common Adverse Events (Frequency) | Serious Adverse Events |
| This compound 1.75% (Vizz) | Instillation site irritation (20%), dim vision (16%), headache (13%), conjunctival hyperemia (8%), ocular hyperemia (7%).[8][9] Most were mild and transient.[8][9] | No serious treatment-related adverse events reported in over 30,000 treatment days across the CLARITY trials.[1][10] |
| Pilocarpine HCl 1.25% (Vuity) | Headache, conjunctival hyperemia, blurred vision, and eye pain (≥3%).[11] | No treatment-emergent serious adverse events reported in the GEMINI studies.[11] |
| Pilocarpine HCl 0.4% (Qlosi) | Most adverse events were mild and transient. No serious or severe adverse events were reported.[4][5] | No serious or severe adverse events reported.[4][5] |
| Monovision LASIK | Glare, halos, starbursts, ghosting. Dry eye. | Rare but potential for flap complications, ectasia. |
| Corneal Inlay (Kamra) | Blurred vision (1%), glare (2%), halo (4%). Potential for corneal haze, inlay removal/repositioning. | Explantation rate of 7% in one study due to haze and visual dissatisfaction.[5] |
| Refractive Lens Exchange (RLE) | Glare, halos. Posterior capsular opacification (23% in one study, treatable with YAG laser).[12] | Rare but includes endophthalmitis, retinal detachment, and cystoid macular edema.[13] |
Experimental Protocols
Pharmacological Clinical Trials
This compound (CLARITY 1 & 2 Trials)
-
Study Design: Two six-week, multicenter, randomized, double-masked, controlled Phase 3 trials. CLARITY 1 used brimonidine (B1667796) as a comparator, while CLARITY 2 was vehicle-controlled.[2][14] A separate six-month safety study (CLARITY 3) was also conducted.[2][14]
-
Participant Population: 1,059 participants aged 45 to 75 years with a refractive range of -4.0D to +1.0D spherical equivalent. The trials included individuals who had previously undergone LASIK surgery or were pseudophakic.[2][14]
-
Intervention: Once-daily administration of LNZ100 (1.75% aceclidine) or control (vehicle or brimonidine) in each eye for 42 days.[2]
-
Primary Efficacy Endpoint: The percentage of participants achieving a three-line or greater improvement in Best Corrected Distance Visual Acuity (BCDVA) at near, without losing one line (5 letters) or more of distance vision at 3 hours post-treatment.[2]
-
Key Secondary Endpoints: Included assessments of near vision improvement at various other time points (e.g., 30 minutes, 10 hours).[2]
Pilocarpine HCl 1.25% (GEMINI 1 & 2 Trials)
-
Study Design: Two 30-day, multicenter, double-masked, randomized, vehicle-controlled, parallel-group Phase 3 trials.[3]
-
Participant Population: 750 participants aged 40 to 55 years with objective and subjective evidence of presbyopia.[15]
-
Intervention: Bilateral, once-daily administration of AGN-19054 (Pilocarpine HCl 1.25%) or vehicle for 30 days.[3]
-
Primary Efficacy Endpoint: The proportion of participants with an improvement of 3 or more lines in mesopic, high-contrast, binocular DCNVA at hour 3 on day 30.[3][16]
-
Key Secondary Endpoints: Included the proportion of participants with a ≥3-line improvement in mesopic DCNVA at hour 6 on day 30.[16]
Pilocarpine HCl 0.4% (NEAR-1 & 2 Trials)
-
Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trials.[4]
-
Participant Population: 613 participants, predominantly female (62.0%) with a mean age of 54.7 years.[4]
-
Intervention: Twice-daily administration of CSF-1 (Pilocarpine HCl 0.4%) or vehicle for approximately two weeks.[17]
-
Primary Efficacy Endpoint: The proportion of participants with a ≥3-line gain in DCNVA without a loss of ≥1-line in Corrected Distance Visual Acuity (CDVA) in the study eye under mesopic conditions, measured 1 hour after the first dose on day 8.[4]
-
Key Secondary Endpoints: Assessed at 2 hours post-dose 1, and 1 and 2 hours post-dose 2 on day 8.[4]
Surgical Procedures
Monovision LASIK
-
Procedure: A laser in-situ keratomileusis (LASIK) procedure where the dominant eye is corrected for optimal distance vision, and the non-dominant eye is intentionally made slightly myopic to improve near vision.
-
Patient Selection: Typically for presbyopic patients who are also candidates for LASIK and have successfully tolerated a monovision trial with contact lenses.
-
Outcome Measures: Uncorrected distance visual acuity (UDVA) in the distance eye, uncorrected near visual acuity (UNVA) in the near eye, binocular visual acuity, and patient-reported satisfaction.
Corneal Inlays
-
Procedure: A small, thin, micro-perforated disc is surgically implanted into the corneal stroma of the non-dominant eye to increase the depth of focus, creating a pinhole effect.
-
Patient Selection: Generally for presbyopic patients between 40 and 60 years of age, often with good distance vision (emmetropic or with low refractive error). Patients should be free of corneal disease.[8]
-
Outcome Measures: Monocular and binocular UNVA, UDVA, intermediate visual acuity, and assessment of visual symptoms such as glare and halos.
Refractive Lens Exchange (RLE)
-
Procedure: The natural crystalline lens of the eye is surgically removed and replaced with an artificial intraocular lens (IOL), typically a multifocal or extended depth-of-focus IOL, to provide clear vision at multiple distances.
-
Patient Selection: Often considered for presbyopic patients who are not ideal candidates for laser vision correction, particularly those with hyperopia or early cataract changes.
-
Outcome Measures: UDVA, UNVA, uncorrected intermediate visual acuity (UIVA), spectacle independence, and patient-reported visual disturbances.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound binds to M3 muscarinic receptors on the iris sphincter muscle, initiating a Gq-protein-mediated signaling cascade that results in miosis.
Experimental Workflow for Presbyopia Treatment Evaluation
Caption: A generalized workflow for a randomized controlled trial evaluating a pharmacological treatment for presbyopia.
Logical Relationships in Clinical Trial Inclusion/Exclusion
Caption: Logical flow for determining participant eligibility in a presbyopia clinical trial based on inclusion and exclusion criteria.
References
- 1. Combination Low-Dose Pilocarpine/Diclofenac Sodium and Pilocarpine Alone for Presbyopia: Results of a Randomized Phase 2b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction of presbyopia: An integrated update for the practical surgeon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corneal Allogenic Inlays for Presbyopia | Corneal Physician [cornealphysician.com]
- 5. Iris sphincter muscle - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rayner.com [rayner.com]
- 8. da4e1j5r7gw87.cloudfront.net [da4e1j5r7gw87.cloudfront.net]
- 9. visionexpo.com [visionexpo.com]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. Surgical Curriculum for Presbyopia-Correcting Intraocular Lenses: Resident Experiences and Surgical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. crstodayeurope.com [crstodayeurope.com]
- 14. opticalexpress.co.uk [opticalexpress.co.uk]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (-)-Aceclidine Against New Presbyopia Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of presbyopia treatment is undergoing a significant transformation, with several novel pharmacological agents emerging as alternatives to traditional corrective lenses. This guide provides a comprehensive benchmark of (-)-Aceclidine against new drug candidates for presbyopia, focusing on their mechanism of action, clinical trial data, and experimental protocols. The information presented is intended to assist researchers, scientists, and drug development professionals in evaluating the performance and potential of these innovative therapies.
Introduction to Presbyopia and Current Treatment Paradigms
Presbyopia is an age-related decline in the eye's ability to focus on near objects, affecting a significant portion of the adult population. The condition arises from the progressive hardening of the crystalline lens and a decrease in the accommodative capacity of the ciliary muscle. Historically, management has relied on spectacles and contact lenses. However, the demand for less invasive and more convenient solutions has spurred the development of pharmacological eye drops that aim to restore near vision.
These emerging therapies primarily work by inducing miosis (pupil constriction), creating a "pinhole effect" that increases the depth of focus and improves near visual acuity. This guide will delve into the specifics of this compound and compare it with other notable drug candidates that have recently entered the market or are in late-stage clinical development.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for the presbyopia drug candidates discussed here is the modulation of pupillary size and, in some cases, ciliary muscle function.
This compound (LNZ100): This is a muscarinic acetylcholine (B1216132) receptor agonist.[1][2] It selectively targets the M3 receptors on the iris sphincter muscle, causing pupil constriction with minimal stimulation of the ciliary muscle.[1][3] This "ciliary-sparing" action is a key differentiator, as it aims to reduce the incidence of side effects like brow ache and myopic shift that can be associated with ciliary muscle contraction.[4][5]
Pilocarpine-Based Formulations (Qlosi™ and Vuity™): Pilocarpine (B147212) is a non-selective cholinergic agonist that stimulates muscarinic receptors on both the iris sphincter and the ciliary muscle.[4][6] This dual action leads to pupillary constriction and an increase in accommodative amplitude. Qlosi™ (0.4% pilocarpine hydrochloride) is a low-dose formulation[7][8], while Vuity™ (1.25% pilocarpine hydrochloride) is a higher concentration.[2][9]
Carbachol (B1668302) and Brimonidine (B1667796) Combination (Brimochol™ PF): This formulation combines carbachol, a potent cholinergic agonist that induces miosis by stimulating both muscarinic and nicotinic receptors, with brimonidine, an alpha-2 adrenergic agonist.[10][11] Brimonidine inhibits the iris dilator muscle, further enhancing the miotic effect of carbachol.[11][12]
Phentolamine (Nyxol®): Phentolamine is an alpha-1 adrenergic antagonist that inhibits the iris dilator muscle, leading to pupil constriction.[13][14] It is being investigated both as a monotherapy and in combination with low-dose pilocarpine.[13][14]
Signaling Pathway Diagrams
Clinical Trial Data: Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from the pivotal clinical trials for this compound (CLARITY trials), Qlosi™ (NEAR-1 & NEAR-2 trials), Brimochol™ PF (BRIO-I trial), and Vuity™ (GEMINI 1 & 2 trials).
Table 1: Efficacy Data from Pivotal Clinical Trials
| Drug Candidate | Trial(s) | Primary Endpoint: % of Patients Gaining ≥3 Lines in DCNVA* | Onset of Action | Duration of Effect |
| This compound (LNZ100) | CLARITY 1 & 2 | 71% at 3 hours[4][12][15] | ~30 minutes[4][12][15] | Up to 10 hours[15][16] |
| Qlosi™ (Pilocarpine 0.4%) | NEAR-1 & NEAR-2 | 40.1% on Day 8, 1 hour post-dose 1[7][17][18] | ~20 minutes[5][7] | Up to 8 hours (with second dose)[5][7] |
| Brimochol™ PF | BRIO-I | Statistically significant vs. monotherapies through 6 hours[19][20] | ~30 minutes[20][21] | Up to 10 hours[20][22] |
| Vuity™ (Pilocarpine 1.25%) | GEMINI 1 & 2 | GEMINI 1: 31% vs 8% placebo; GEMINI 2: 26% vs 11% placebo (Day 30, Hour 3)[2][9][11] | ~15 minutes[2][9] | Up to 6 hours[2][9] |
*Distance-Corrected Near Visual Acuity
Table 2: Safety and Tolerability Data from Pivotal Clinical Trials
| Drug Candidate | Common Adverse Events (>5%) | Incidence of Headache | Incidence of Instillation Site Pain/Irritation |
| This compound (LNZ100) | Instillation site irritation, visual impairment (dimness), hyperemia, headache[12][15] | 7.6% (vehicle-corrected)[15] | ~20% (mild)[16] |
| Qlosi™ (Pilocarpine 0.4%) | Headache, instillation site pain[7][8] | 6.8%[7][8] | 5.8%[7][8] |
| Brimochol™ PF | Eye irritation, headache[22] | <10%[19][21][22] | 14%[22] |
| Vuity™ (Pilocarpine 1.25%) | Headache, conjunctival hyperemia, eye irritation[11][23] | >5%[11][23] | >5%[11][23] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key clinical trials cited.
CLARITY 1 & 2 Trials for this compound (LNZ100)
-
Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled (CLARITY 2) and active-controlled (CLARITY 1, brimonidine) trials.[4][12][15]
-
Participant Population: 1,059 participants aged 45 to 75 with a diagnosis of presbyopia.[4]
-
Intervention: One drop of LNZ100 (1.75% aceclidine) or control in each eye, once daily for 42 days.[10][16]
-
Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater improvement in monocular Distance-Corrected Near Visual Acuity (DCNVA) without a loss of more than one line of Corrected Distance Visual Acuity (CDVA) at 3 hours post-instillation.[4][12][15]
-
Key Secondary Endpoints: DCNVA improvement at various time points, pupil size measurements, and safety assessments.[12][15]
-
Visual Acuity Assessment: DCNVA was measured at 40 cm under mesopic (low light) conditions using a standard ETDRS chart.
-
Pupil Size Measurement: Pupil diameter was measured using a pupillometer under controlled lighting conditions.
NEAR-1 & NEAR-2 Trials for Qlosi™ (Pilocarpine 0.4%)
-
Study Design: Two Phase 3, multicenter, randomized, double-masked, vehicle-controlled, parallel-group clinical trials.[7][17][18]
-
Participant Population: Over 600 participants with a diagnosis of presbyopia.[7][8]
-
Intervention: One drop of Qlosi™ (0.4% pilocarpine hydrochloride) or vehicle in each eye, up to twice daily for 14 days.[17][18]
-
Primary Efficacy Endpoint: The proportion of participants achieving a three-line or greater gain in DCNVA without a loss of one line or more in CDVA on Day 8, one hour after the first dose.[7][18]
-
Key Secondary Endpoints: DCNVA improvement at various time points and after a second dose, safety, and tolerability.[18]
-
Visual Acuity Assessment: DCNVA was assessed under mesopic, high-contrast conditions.
-
Safety Assessments: Included monitoring of adverse events, slit-lamp biomicroscopy, and intraocular pressure measurements.[18]
BRIO-I Trial for Brimochol™ PF
-
Study Design: A Phase 3, multicenter, randomized, double-masked, crossover study.[19][20]
-
Participant Population: 182 participants with emmetropic phakic or pseudophakic presbyopia.
-
Intervention: A single dose of Brimochol™ PF (carbachol 2.75% and brimonidine tartrate 0.1%), carbachol monotherapy, or brimonidine monotherapy.[22]
-
Primary Efficacy Endpoint: The proportion of subjects achieving a >15 ETDRS letter gain in Binocular Near Visual Acuity (BUCNVA) without a loss of ≥5 letters at distance across all time points through Hour 6.[19][20]
-
Key Secondary Endpoints: Pupil diameter reduction and patient-reported outcomes.[22]
-
Visual Acuity Assessment: BUCNVA was measured under mesopic conditions.
-
Pupillometry: Pupil size was measured at various time points to assess the miotic effect.[22]
Experimental Workflow Diagram
Conclusion
The development of pharmacological treatments for presbyopia marks a significant advancement in ophthalmic care. This compound, with its pupil-selective mechanism of action, demonstrates a strong efficacy profile with a rapid onset and extended duration of action. When benchmarked against other new drug candidates, it shows a competitive, and in some aspects, potentially superior performance, particularly concerning the duration of effect and its ciliary-sparing properties which may contribute to a favorable side effect profile.
Pilocarpine-based formulations like Qlosi™ and Vuity™ offer effective options, with Qlosi™ providing a lower-dose alternative. The combination therapy of Brimochol™ PF showcases the potential of a synergistic approach to enhance and prolong the miotic effect.
The choice of a particular agent for a patient will likely depend on a variety of factors, including the desired duration of action, individual tolerance to side effects, and the specific visual needs of the patient. As more data from ongoing and future studies become available, a clearer picture of the long-term safety and comparative effectiveness of these novel treatments will emerge, further guiding clinical practice and future drug development in the management of presbyopia.
References
- 1. Document [sec.gov]
- 2. Vuity (pilocarpine HCI) for the Treatment of Presbyopia, USA [clinicaltrialsarena.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. reviewofoptometry.com [reviewofoptometry.com]
- 5. orasis-pharma.com [orasis-pharma.com]
- 6. orasis-pharma.com [orasis-pharma.com]
- 7. Another Year Older and Wiser | Presbyopia Physician [presbyopiaphysician.com]
- 8. FDA approval of aceclidine (Vizz): a new chapter in nonsurgical presbyopia management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. LENZ Therapeutics Announces Positive Topline Data from Phase 3 CLARITY Presbyopia Trials :: LENZ Therapeutics, Inc. (LENZ) [ir.lenz-tx.com]
- 11. optometrytimes.com [optometrytimes.com]
- 12. Ocuphire Pharma Announces First Patient Enrolled in VEGA-2 Pivotal Phase 3 Trial of Nyxol® in Presbyopia :: Opus Genetics, Inc. (IRD) [ir.opusgtx.com]
- 13. Aceclidine: the Latest Data from the CLARITY Clinical Trials | Presbyopia Physician [presbyopiaphysician.com]
- 14. reviewofoptometry.com [reviewofoptometry.com]
- 15. crstoday.com [crstoday.com]
- 16. Efficacy and Safety of CSF-1 (0.4% Pilocarpine Hydrochloride) in Presbyopia: Pooled Results of the NEAR Phase 3 Randomized, Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ophthalmologytimes.com [ophthalmologytimes.com]
- 18. reviewofpresbyopia.com [reviewofpresbyopia.com]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. optometrytimes.com [optometrytimes.com]
- 21. VUITY® Efficacy from GEMINI 1 and GEMINI 2 studies | ECP Allergan [vuitypro.com]
- 22. Positive Phase 3 Results: LENZ's CLARITY Trial for Presbyopia Treatment [synapse.patsnap.com]
- 23. pharmexec.com [pharmexec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
